molecular formula C12H12N2O3 B1296115 Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate CAS No. 30588-33-1

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate

Cat. No.: B1296115
CAS No.: 30588-33-1
M. Wt: 232.23 g/mol
InChI Key: RWFAFMVYYSHQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS 7251-53-8) is a versatile pyrazole derivative utilized as a key synthetic intermediate and building block in organic and medicinal chemistry research. This compound is of significant interest for the development of novel heterocyclic systems. Pyrazole cores analogous to this structure are frequently employed in the synthesis of more complex molecules with potential biological activity, serving as a precursor for the exploration of new pharmaceuticals and agrochemicals . The structural motif of a 2-phenyl group attached to a dihydropyrazole ring is a common feature in compounds studied for their diverse properties . As a reagent, it provides researchers with a multifunctional scaffold amenable to further chemical modifications. This product is intended for use in laboratory research and chemical synthesis only. It is not intended for diagnostic or therapeutic use in humans or animals. Handle with appropriate precautions in a well-controlled laboratory setting.

Properties

IUPAC Name

ethyl 3-oxo-2-phenyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)10-8-13-14(11(10)15)9-6-4-3-5-7-9/h3-8,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFAFMVYYSHQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279197, DTXSID20952870
Record name ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832590
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

30588-33-1, 88585-32-4
Record name NSC11628
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate" synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate

Abstract

This technical guide provides a comprehensive examination of the synthesis mechanism for this compound, a key heterocyclic building block in medicinal chemistry and drug development. The pyrazolone core is a privileged scaffold found in numerous pharmacologically active compounds.[1][2][3] This document elucidates the core chemical transformations, provides a detailed mechanistic breakdown based on the principles of the Knorr pyrazole synthesis, and presents a validated experimental protocol.[1][4] It is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable methodologies for the laboratory synthesis of this valuable intermediate.

Part 1: The Pyrazolone Scaffold: A Cornerstone in Medicinal Chemistry

The pyrazole ring and its derivatives, particularly pyrazolones, represent a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Their versatile structure serves as a foundational template for the design of novel therapeutic agents. This compound (CAS No: 7251-53-8) is a significant derivative within this class, frequently employed as a precursor for synthesizing more complex molecules and exploring new pharmaceuticals.[5] Understanding its synthesis is fundamental to leveraging its potential in organic and medicinal chemistry research.[5]

Part 2: The Core Synthesis Mechanism: A Knorr-Type Cyclocondensation

The most common and efficient route for preparing the target compound is through a cyclocondensation reaction, a variation of the classic Knorr pyrazole synthesis.[1][4][6] This reaction involves the condensation of a hydrazine derivative with a β-ketoester or a similar 1,3-dicarbonyl compound.[4][5][6][7] For the synthesis of this compound, the key reactants are Phenylhydrazine and Diethyl ethoxymethylenemalonate (DEEMM) .

The reaction proceeds through several distinct mechanistic steps, often catalyzed by a weak acid like glacial acetic acid, which facilitates the key condensation and cyclization steps.[1][4]

Mechanistic Breakdown
  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine onto the electron-deficient carbon of the ethoxymethylene group of DEEMM. This step is highly favorable due to the strong nucleophilicity of the hydrazine.

  • Elimination of Ethanol: Following the initial addition, a molecule of ethanol is eliminated, forming a stable hydrazone-like intermediate.

  • Intramolecular Cyclization: The crucial ring-forming step occurs via an intramolecular nucleophilic attack. The second nitrogen atom of the hydrazine moiety attacks one of the ester carbonyl groups. This cyclization is thermodynamically driven by the formation of a stable five-membered heterocyclic ring.

  • Final Elimination of Ethanol: A second molecule of ethanol is eliminated from the cyclic intermediate, leading to the formation of the final, stable pyrazolone ring system. The resulting product is this compound.

The overall mechanism is a robust and high-yielding process, making it a preferred method for laboratory and industrial scale synthesis.[4]

Visualization of the Synthesis Mechanism

Synthesis_Mechanism Mechanism of Knorr-Type Pyrazolone Synthesis Reactants Phenylhydrazine + Diethyl Ethoxymethylenemalonate (DEEMM) Intermediate1 Nucleophilic Addition Product Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Hydrazone Intermediate (after EtOH elimination) Intermediate1->Intermediate2 - EtOH Intermediate3 Cyclic Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product Ethyl 3-oxo-2-phenyl-2,3-dihydro- 1H-pyrazole-4-carboxylate Intermediate3->Product - EtOH

Caption: Reaction mechanism for pyrazolone synthesis.

Part 3: Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound. The protocol is designed to be self-validating, with clear steps for reaction setup, monitoring, and product isolation.

Materials and Reagents
  • Phenylhydrazine

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic amount)

  • Crushed Ice

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenylhydrazine (0.1 mol) and absolute ethanol (100 mL).

  • Reagent Addition: While stirring, add diethyl ethoxymethylenemalonate (DEEMM) (0.1 mol) to the flask. Add a few drops (approx. 0.5 mL) of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to room temperature. Subsequently, cool the flask in an ice bath.

  • Product Isolation: Pour the cooled reaction mixture slowly into a beaker containing 200 mL of crushed ice with stirring. A solid precipitate of the product should form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove any residual acid and impurities.

  • Drying and Purification: Air-dry the collected solid. For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.[8][9]

Experimental Workflow Diagram

Experimental_Workflow Laboratory Synthesis Workflow Start Combine Reactants (Phenylhydrazine, DEEMM, EtOH, Acetic Acid) Reflux Heat to Reflux (2-3 hours) Start->Reflux Cool Cool to Room Temp & then in Ice Bath Reflux->Cool Precipitate Pour into Crushed Ice to Induce Precipitation Cool->Precipitate Filter Collect Solid via Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Purify Dry and Recrystallize from Ethanol Wash->Purify End Obtain Pure Product Purify->End

Caption: Step-by-step experimental workflow.

Part 4: Characterization and Data

Confirmation of the synthesized product's structure and purity is achieved through standard analytical techniques. The following table summarizes the expected characterization data for this compound.

Parameter Expected Value / Observation
Molecular Formula C₁₂H₁₂N₂O₃[10]
Molecular Weight 232.24 g/mol [10]
Appearance White to off-white solid
¹H NMR Signals corresponding to ethyl ester protons (triplet and quartet), aromatic protons (multiplet), and pyrazole ring proton (singlet).
¹³C NMR Peaks for carbonyl carbons (ester and keto), aromatic carbons, and aliphatic carbons of the ethyl group.
IR Spectroscopy (cm⁻¹) Characteristic peaks around 1700-1740 (C=O, ester), 1650-1680 (C=O, keto), and 1500-1600 (C=C, aromatic).
Mass Spectrometry (MS) Molecular ion peak [M]+ at m/z 232.24 or [M+H]+ at 233.25.

Part 5: Conclusion

The synthesis of this compound via a Knorr-type cyclocondensation is an efficient, reliable, and well-established method. It provides excellent yields of a highly valuable building block for pharmaceutical research.[11] The mechanism, involving a sequential nucleophilic addition, elimination, and intramolecular cyclization, is a classic example of heterocyclic ring formation. The protocol and data presented in this guide offer a robust framework for the successful synthesis and characterization of this important compound, empowering researchers to further explore its utility in the development of novel chemical entities.

References

  • Benchchem. This compound.

  • Chem Help Asap. Knorr Pyrazole Synthesis.

  • Benchchem. Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm).

  • Slideshare. knorr pyrazole synthesis.

  • J&K Scientific LLC. Knorr Pyrazole Synthesis.

  • Name-Reaction.com. Knorr pyrazole synthesis.

  • Unknown. Knorr Pyrazole Synthesis.

  • Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters.

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

  • Biosynth. This compound.

  • NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.

  • Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.

  • Synthesis of Pyrazolone Derivatives and their Biological Activities.

  • MDPI. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.

  • ResearchGate. (PDF) A one-step synthesis of pyrazolone.

  • NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

Sources

An In-depth Technical Guide to Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate. As a versatile heterocyclic compound, it serves as a crucial building block in the fields of medicinal chemistry and organic synthesis, forming the backbone of numerous compounds with significant biological activities.

Core Chemical and Physical Properties

This compound is a pyrazole derivative characterized by a phenyl group at the 2-position, a keto group at the 3-position, and an ethyl carboxylate group at the 4-position of the pyrazole ring.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate for further chemical modifications.

PropertyValue
Molecular Formula C₁₂H₁₂N₂O₃[1][2]
Molecular Weight 232.24 g/mol [1][2]
CAS Number 30588-33-1[1][2]
Appearance White to off-white solid[3]
Melting Point Varies by specific derivative, e.g., 79°C for a bis-substituted derivative.[1]
InChI Key RWFAFMVYYSHQLZ-UHFFFAOYSA-N[1]

Synthesis and Reaction Mechanisms

The most common and efficient method for synthesizing the pyrazolone core of this compound is through a cyclocondensation reaction.[1] This typically involves the reaction of a β-keto ester, such as ethyl acetoacetate, with phenylhydrazine.[1]

Primary Synthetic Pathway: Cyclocondensation

The reaction is generally carried out under acidic conditions with reflux in a suitable solvent like ethanol or toluene.[1] The mechanism proceeds through the initial formation of a phenylhydrazone intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the final pyrazolone ring structure.

Synthesis_of_Ethyl_3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate reagent1 Ethyl Acetoacetate intermediate Phenylhydrazone Intermediate reagent1->intermediate + reagent2 Phenylhydrazine reagent2->intermediate product This compound intermediate->product Intramolecular Cyclization & Dehydration conditions Acid Catalyst Reflux in Ethanol/Toluene conditions->intermediate

Figure 1: General synthesis pathway for this compound.

Experimental Protocol: One-Pot Synthesis

Recent advancements have led to the development of highly efficient one-pot synthesis methods. An example of such a protocol is as follows:

  • To a solution of ethyl acetoacetate and phenylhydrazine in 50% ethanol, add a catalytic amount of InCl₃ (20 mol%).[1]

  • Subject the reaction mixture to ultrasound irradiation at 40°C for 20 minutes.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated through standard workup procedures, often involving extraction and purification by crystallization, with yields reported to be as high as 95%.[1]

Chemical Reactivity and Derivatization

The structure of this compound offers multiple sites for chemical modification, making it a versatile scaffold for creating a diverse library of derivatives.

  • Oxidation: The pyrazole ring can be oxidized to introduce different oxidation states.[1]

  • Reduction: The keto group at the 3-position can be reduced to a hydroxyl group, yielding alcohol derivatives.[1]

  • Substitution: The pyrazole ring is amenable to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups.[1]

Reactivity_and_Derivatization cluster_reactions Key Reactions cluster_products Resulting Derivatives start This compound reduction Reduction of Keto Group start->reduction oxidation Oxidation of Pyrazole Ring start->oxidation substitution Ring Substitution (Electrophilic/Nucleophilic) start->substitution alcohol_deriv 3-Hydroxy Derivatives reduction->alcohol_deriv Yields oxidized_deriv Oxidized Pyrazole Derivatives oxidation->oxidized_deriv Forms substituted_deriv Functionalized Pyrazole Derivatives substitution->substituted_deriv Introduces Groups

Figure 2: Reactivity and derivatization pathways of the core pyrazole structure.

Spectroscopic Characterization

The structural features of this compound and its derivatives can be confirmed using various spectroscopic techniques. While specific values will vary between derivatives, some general characteristics can be noted.

  • Infrared (IR) Spectroscopy: For a similar compound, Ethyl 5-methyl-2-[4-methylphenylsulfonyl]-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, characteristic peaks are observed at 1723 cm⁻¹ (ester C=O) and 1462 cm⁻¹ (sulfonyl S=O).[1] For the title compound, one would expect a strong absorption for the ester carbonyl and the ring keto group.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: In a related structure, the ethyl ester group typically shows a quartet for the OCH₂ protons and a triplet for the CH₃ protons.[1] Aromatic protons from the phenyl group will appear in the downfield region.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the molecular weight of the compound (232.24 g/mol ).[1][2]

Applications in Drug Development and Agrochemicals

The pyrazole nucleus is a well-established pharmacophore, present in several commercially available drugs.[4][5] Derivatives of this compound are of significant interest for their potential biological activities.

  • Anti-inflammatory Properties: Many pyrazole derivatives have shown potent anti-inflammatory activity, with some studies suggesting they may act as inhibitors of cyclooxygenase (COX) enzymes.[1][5]

  • Anticancer Activity: The pyrazole scaffold has been investigated for its ability to inhibit various kinases, including Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[6] This makes pyrazole derivatives promising candidates for the development of novel anticancer agents.[6]

  • Antimicrobial and Antifungal Activity: Various substituted pyrazoles have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as several fungal pathogens.[7][8]

  • Agrochemicals: Beyond medicinal chemistry, this compound serves as a key intermediate in the synthesis of herbicides and pesticides.[1][3]

Conclusion

This compound is a cornerstone synthetic intermediate with a rich chemical profile. Its straightforward synthesis, coupled with the versatile reactivity of its pyrazolone core, allows for the creation of a wide array of derivatives. The demonstrated biological activities of these derivatives, spanning anti-inflammatory, anticancer, and antimicrobial effects, underscore the importance of this compound in modern drug discovery and agrochemical research. Continued exploration of this scaffold is likely to yield novel therapeutic agents and other valuable chemical entities.

References

  • IntechOpen. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PMC - PubMed Central. Current status of pyrazole and its biological activities. [Link]

  • Hilaris Publisher. Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. [Link]

  • PubMed. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. [Link]

Sources

"Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate" CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate

Abstract

This compound is a heterocyclic compound of significant interest within the fields of medicinal and organic chemistry. Its pyrazolone core, a privileged scaffold in drug discovery, serves as a versatile synthetic intermediate for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, and applications, with a focus on its role in drug development for researchers, scientists, and pharmaceutical professionals.

Chemical Identity and Molecular Descriptors

The unambiguous identification of a chemical entity is paramount for research and development. This compound is known by several identifiers across various chemical databases. It is important to note the existence of tautomers for this molecule, which can lead to different registry numbers for what is functionally the same chemical entity under typical conditions. The predominant tautomeric form is the 3-oxo (or 5-oxo) pyrazolone structure.

IdentifierValueSource
Primary CAS Number 30588-33-1[1][2]
Alternative CAS Number 7251-53-8[1]
CAS (Tautomer) 89-33-8 (ethyl 5-oxo-1-phenyl-2-pyrazoline-3-carboxylate)[3][4]
IUPAC Name ethyl 3-oxo-2-phenyl-2,3-dihydropyrazole-4-carboxylate
Molecular Formula C₁₂H₁₂N₂O₃[1][2]
Molecular Weight 232.24 g/mol [1][2]
InChI Key RWFAFMVYYSHQLZ-UHFFFAOYSA-N[1]
Canonical SMILES CCOC(=O)C1=CNN(C1=O)C2=CC=CC=C2[2]

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound involves a cyclocondensation reaction. This established method provides a reliable route to the pyrazolone core structure.

Synthetic Protocol: Cyclocondensation

The synthesis is typically achieved through the reaction of phenylhydrazine with a β-keto ester, such as diethyl ethoxymethylenemalonate or a related derivative. A common variant involves the condensation of phenylhydrazine with ethyl acetoacetate under acidic conditions.[1]

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine in a suitable solvent, such as ethanol or toluene.

  • Addition of β-Keto Ester: To the solution from Step 1, add diethyl ethoxymethylenemalonate (or a similar β-keto ester) in a stoichiometric amount.

  • Reaction Conditions: The mixture is typically refluxed for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The choice of an acidic catalyst can sometimes be employed to improve reaction rates.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The resulting crude solid is purified by recrystallization, commonly from ethanol, to yield the final product as an off-white or pale yellow solid.[5]

Reaction Mechanism and Rationale

The causality behind this protocol lies in the nucleophilic nature of the hydrazine and the electrophilic centers of the β-keto ester. The reaction proceeds through an initial nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazole ring. Refluxing provides the necessary activation energy for the dehydration and cyclization steps to proceed to completion.

Synthesis Reactant1 Phenylhydrazine Intermediate Hydrazone Intermediate Reactant1->Intermediate + Reactant2 Diethyl Ethoxymethylenemalonate Reactant2->Intermediate Product Ethyl 3-oxo-2-phenyl-2,3-dihydro- 1H-pyrazole-4-carboxylate Intermediate->Product Cyclization & Dehydration (Reflux in Ethanol)

Caption: Synthetic pathway for the target compound.

Spectroscopic Characterization

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques. The data presented below are consistent with the assigned structure of this compound.

Spectroscopic DataObserved Values
¹H-NMR (400 MHz, CDCl₃) δ (ppm) = 9.77 (s, 1H), 7.83 – 7.78 (m, 2H), 7.77 (s, 1H), 7.47 (t, J = 7.8 Hz, 2H), 7.37 – 7.29 (m, 1H), 4.37 (q, J = 7.1 Hz, 2H), 1.44 – 1.35 (m, 3H)[5]
¹³C-NMR (101 MHz, CDCl₃) δ (ppm) = 166.5, 156.8, 138.6, 137.6, 129.3, 127.3, 121.5, 95.2, 60.9, 14.5[5]
IR (Diamond-ATR, neat) νmax (cm⁻¹) = 2898, 1714, 1624, 1554, 1498, 1457, 1373, 1342, 1233, 1157, 1113, 1064, 926, 765, 746, 685[5]
HRMS (ES-ToF) m/z: [M + H]⁺ calc. for (C₁₂H₁₃N₂O₃)⁺: 233.0921, found: 233.0927[5]

Role in Drug Discovery and Development

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry. Its presence in numerous approved drugs highlights its metabolic stability and capacity for versatile biological interactions.[6][7]

A Versatile Building Block

This compound serves as a key intermediate for creating more complex molecules with potential biological activity.[1] The ester and ketone functionalities, along with the phenyl ring, provide multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Therapeutic Potential of Pyrazole Derivatives

The pyrazole core is integral to drugs with a wide range of therapeutic applications, including:

  • Anti-inflammatory Agents: Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[8][9]

  • Anticancer Agents: Novel pyrazole compounds have shown potential as kinase inhibitors and anti-proliferative agents against various cancer cell lines.[8]

  • Antimicrobial Agents: The scaffold has been incorporated into compounds with activity against drug-resistant bacteria.[6]

  • Analgesics and Antipyretics: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[8][10]

Applications cluster_derivatives Derivative Synthesis Core Ethyl 3-oxo-2-phenyl-2,3-dihydro- 1H-pyrazole-4-carboxylate Scaffold Privileged Pyrazole Scaffold Core->Scaffold Provides D1 Anti-inflammatory Leads Scaffold->D1 Functionalization D2 Anticancer Leads Scaffold->D2 Functionalization D3 Antimicrobial Leads Scaffold->D3 Functionalization

Caption: Role as a scaffold in drug discovery.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]

  • Handling: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors. Use in a well-ventilated area.[11][12]

  • Storage: Store in a cool, well-ventilated place with the container tightly closed.[11]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. If swallowed, call a poison center or doctor if you feel unwell.[11][13]

Conclusion

This compound is a foundational building block in synthetic and medicinal chemistry. Its straightforward synthesis, well-characterized structure, and the proven therapeutic potential of the pyrazole scaffold make it an invaluable tool for researchers dedicated to the discovery and development of next-generation pharmaceuticals.

References

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

  • Kumar, A., & Kumar, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26), 2185-2207. Retrieved January 17, 2026, from [Link]

  • Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Retrieved January 17, 2026, from [Link]

  • ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Compound 6: this compound | Imperial College London. (2024, June 3). Retrieved January 17, 2026, from [Link]

  • ethyl 1-phenyl-1H-pyrazole-4-carboxylate - Chemical Synthesis Database. (2025, May 20). Retrieved January 17, 2026, from [Link]

  • ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - NIST WebBook. (n.d.). Retrieved January 17, 2026, from [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Retrieved January 17, 2026, from [Link]

  • Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. (2013, July 11). Retrieved January 17, 2026, from [Link]

  • Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - NIST WebBook. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018, April). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 2743442-41-1 | Ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the molecular structure and conformational properties of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into the nuanced structural features of this pyrazolone derivative, underpinned by spectroscopic data, synthetic methodologies, and an exploration of its tautomeric nature.

Introduction: The Significance of the Pyrazolone Scaffold

Pyrazolone derivatives are a well-established class of heterocyclic compounds that form the core of numerous pharmaceuticals and functional materials. Their prevalence in drug discovery is notable, with applications as analgesic, anti-inflammatory, and antimicrobial agents. The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the subtle interplay of electronic and steric factors. This compound (Molecular Formula: C₁₂H₁₂N₂O₃, Molecular Weight: 232.24 g/mol , CAS No: 30588-33-1) serves as a key exemplar of this class, embodying the characteristic structural features that drive their utility.[1][2] Understanding the molecular architecture of this compound is paramount for the rational design of novel derivatives with tailored properties.

Synthesis and Molecular Elucidation: A Practical Approach

The reliable synthesis of this compound is crucial for its study and application. A common and effective synthetic route involves the cyclocondensation of a β-keto ester with a hydrazine derivative.[1]

Experimental Protocol: Synthesis of this compound[3]
  • Reaction Setup: To a stirred mixture of potassium carbonate (K₂CO₃, 1.00 equiv) and phenylhydrazine (1.00 equiv) in water, add diethyl ethoxymethylenemalonate (1.00 equiv).

  • Heating: Heat the reaction mixture to 100 °C for 18 hours.

  • Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate (EtOAc). The organic layer is separated, and the aqueous layer is extracted with additional EtOAc.

  • Purification: The combined organic layers are washed with aqueous sodium hydroxide (NaOH). The combined aqueous layers are then acidified with hydrochloric acid (HCl) to a pH of 1-2 and extracted with EtOAc. The resulting organic layers are washed with brine, dried over sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the product.

  • Final Purification: An analytically pure sample can be obtained by recrystallization from ethanol.

This procedure provides the target compound in high yield and purity, as confirmed by spectroscopic analysis.[3]

Diagram: Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 Diethyl ethoxymethylenemalonate Reaction Heat to 100 °C, 18 h Reactant1->Reaction Reactant2 Phenylhydrazine Reactant2->Reaction Reactant3 K₂CO₃ in H₂O Reactant3->Reaction Workup1 Cool & Extract with EtOAc Reaction->Workup1 Workup2 Wash with NaOH(aq) Workup1->Workup2 Workup3 Acidify with HCl(aq) Workup2->Workup3 Workup4 Extract with EtOAc Workup3->Workup4 Workup5 Wash with Brine, Dry, Concentrate Workup4->Workup5 Purification Recrystallize from EtOH Workup5->Purification Product Ethyl 3-oxo-2-phenyl- 2,3-dihydro-1H-pyrazole-4-carboxylate Purification->Product

Caption: Synthetic pathway for this compound.

Molecular Structure and Tautomerism: A Deeper Dive

The molecular structure of this compound is characterized by a central pyrazolone ring, a phenyl substituent at the N2 position, and an ethyl carboxylate group at the C4 position. A critical aspect of the pyrazolone ring is its potential for tautomerism.

Tautomeric Forms

Pyrazolones can exist in several tautomeric forms, primarily the CH, OH, and NH forms. The relative stability of these tautomers is influenced by the solvent, temperature, and the nature of the substituents.

Diagram: Tautomeric Equilibrium

G CH CH-form (Keto) OH OH-form (Enol) CH->OH [H⁺] or [OH⁻] NH NH-form (Keto) CH->NH [H⁺] or [OH⁻] OH->CH [H⁺] or [OH⁻] NH->CH [H⁺] or [OH⁻]

Caption: Principal tautomeric forms of the pyrazolone ring.

For this compound, the equilibrium between these forms is a key determinant of its reactivity and intermolecular interactions. Spectroscopic evidence, particularly NMR, is instrumental in elucidating the predominant tautomeric form in solution.

Spectroscopic Characterization: Unveiling the Structure

Spectroscopic techniques provide invaluable insights into the molecular structure and electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are definitive in confirming the structure of this compound.

¹H NMR (400 MHz, CDCl₃) [3]Chemical Shift (δ, ppm) Multiplicity Assignment
Pyrazolone-H9.77s1H
Aromatic-H7.83 - 7.78m2H
Pyrazolone-H7.77s1H
Aromatic-H7.47t2H
Aromatic-H7.37 - 7.29m1H
-OCH₂CH₃4.37q2H
-OCH₂CH₃1.44 - 1.35m3H
¹³C{¹H} NMR (101 MHz, CDCl₃) [3]Chemical Shift (δ, ppm) Assignment
C=O (ester)166.5
C=O (pyrazolone)156.8
Aromatic-C138.6
Pyrazolone-C137.6
Aromatic-C129.3
Aromatic-C127.3
Aromatic-C121.5
Pyrazolone-C95.2
-OCH₂CH₃60.9
-OCH₂CH₃14.5

The presence of the singlet at 9.77 ppm in the ¹H NMR spectrum is indicative of the enolic proton, suggesting a significant contribution from the OH-tautomer in chloroform solution.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

IR (Diamond-ATR, neat) [3]Wavenumber (νₘₐₓ, cm⁻¹) Assignment
C-H stretch2898Aromatic and Aliphatic
C=O stretch1714Ester
C=C stretch1624Aromatic/Pyrazolone
C=N stretch1554Pyrazolone
C=C stretch1498, 1457Aromatic
C-O stretch1233Ester

The strong absorption at 1714 cm⁻¹ is characteristic of the ester carbonyl group. The bands in the 1624-1457 cm⁻¹ region are attributed to the vibrations of the pyrazolone and phenyl rings.

Conformational Analysis: The Three-Dimensional Architecture

While a definitive crystal structure for this compound is not publicly available, analysis of closely related structures provides valuable insights into its likely conformation.

Crystal structures of similar 2-phenyl-dihydropyrazole derivatives reveal that the phenyl ring is typically twisted out of the plane of the pyrazolone ring.[4] This twist is a result of steric hindrance between the ortho-protons of the phenyl ring and the substituents on the pyrazolone ring. The dihedral angle between the two rings is a key conformational parameter.

The ethyl carboxylate group also possesses conformational flexibility. The orientation of the ester group relative to the pyrazolone ring will be influenced by a combination of steric and electronic factors, including the potential for intramolecular hydrogen bonding in the enol tautomer.

Diagram: Key Conformational Features

G cluster_molecule Molecular Conformation Pyrazolone Planar Pyrazolone Ring Phenyl Twisted Phenyl Ring Pyrazolone->Phenyl Dihedral Angle Ester Flexible Ethyl Carboxylate Pyrazolone->Ester Orientation

Caption: Key conformational considerations for the title compound.

Computational modeling, such as Density Functional Theory (DFT) calculations, can provide further insights into the preferred conformation and the energy barriers associated with bond rotations. Such studies on related pyrazolone systems have been instrumental in understanding their structure-activity relationships.

Conclusion and Future Directions

This compound presents a fascinating case study in the molecular architecture of bioactive heterocyclic compounds. Its synthesis is well-established, and its structure is characterized by a dynamic tautomeric equilibrium. Spectroscopic data strongly supports the assigned structure and provides clues to its solution-state behavior.

Future research in this area would benefit from:

  • X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on the solid-state conformation and intermolecular interactions.

  • Advanced NMR Studies: Two-dimensional NMR experiments could further elucidate the through-bond and through-space correlations, confirming assignments and providing more detailed conformational information.

  • Computational Modeling: In-depth DFT calculations could map the potential energy surface, predict the most stable conformers, and quantify the tautomeric equilibrium in different environments.

A deeper understanding of the structure and conformation of this and related pyrazolone derivatives will undoubtedly fuel the development of new and improved therapeutic agents and functional materials.

References

  • Rzepa, H. (2024). Compound 6: this compound. Imperial College London. [Link]

  • Li, Y., et al. (2014). Crystal structure of ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o563. [Link]

Sources

"Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate" spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Spectroscopic Guide to Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate

Introduction

This compound, with the molecular formula C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g/mol , is a significant heterocyclic compound.[1] Its pyrazolone core structure is a key building block in the synthesis of various biologically active molecules, making it a compound of high interest in medicinal chemistry and drug development.[1] Accurate structural elucidation and confirmation are paramount, and this is achieved through a combination of modern spectroscopic techniques. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectra and standardized protocols for data acquisition.

The structure of this compound is characterized by a phenyl-substituted pyrazolone ring with an ethyl carboxylate group at the 4-position. It's important to note that this compound can exist in tautomeric forms, which can influence its spectroscopic properties.

Caption: Tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of the title compound, typically run in a deuterated solvent like CDCl₃, reveals distinct signals for the aromatic, pyrazole, and ethyl ester protons.[2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.77Singlet1HOH (enol) or NH (keto)
7.83 - 7.78Multiplet2HAromatic (ortho-protons of phenyl)
7.77Singlet1HC5-H of pyrazole
7.47Triplet2HAromatic (meta-protons of phenyl)
7.37 - 7.29Multiplet1HAromatic (para-proton of phenyl)
4.37Quartet2H-OCH₂CH₃
1.39Triplet3H-OCH₂CH₃

Interpretation: The downfield singlet at 9.77 ppm is characteristic of a labile proton, likely the enolic OH or the NH proton of the pyrazolone ring, with its exact chemical shift being solvent and concentration-dependent. The aromatic region between 7.29 and 7.83 ppm integrates to 5 protons, consistent with a monosubstituted phenyl ring. The singlet at 7.77 ppm is assigned to the proton at the 5-position of the pyrazole ring. The ethyl group of the ester functionality is clearly identified by the quartet at 4.37 ppm (for the -OCH₂- protons) and the triplet at 1.39 ppm (for the -CH₃ protons), with their characteristic coupling pattern.[2]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz NMR spectrometer.

  • Parameters:

    • Acquisition time: ~3 seconds.

    • Relaxation delay: 1 second.

    • Number of scans: 16.

    • Spectral width: -2 to 12 ppm.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
166.5C=O (ester)
156.8C3=O (pyrazolone)
138.6C5 (pyrazole)
137.6C-ipso (phenyl)
129.3C-meta (phenyl)
127.3C-para (phenyl)
121.5C-ortho (phenyl)
95.2C4 (pyrazole)
60.9-OCH₂CH₃
14.5-OCH₂CH₃

Interpretation: The spectrum shows two carbonyl carbons at 166.5 ppm and 156.8 ppm, corresponding to the ester and the pyrazolone ring carbonyls, respectively. The signals in the aromatic region (121.5-137.6 ppm) are consistent with the six carbons of the phenyl ring. The pyrazole ring carbons appear at 138.6 ppm (C5) and 95.2 ppm (C4). The ethyl ester carbons are observed at 60.9 ppm (-OCH₂) and 14.5 ppm (-CH₃).[2]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 101 MHz (for a 400 MHz ¹H) NMR spectrometer.

  • Parameters:

    • Acquisition mode: Proton-decoupled.

    • Relaxation delay: 2 seconds.

    • Number of scans: 1024.

    • Spectral width: 0 to 200 ppm.

  • Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2898MediumC-H stretch (aliphatic)
1714StrongC=O stretch (ester carbonyl)
1624StrongC=O stretch (pyrazolone carbonyl) / C=C stretch
1554StrongC=C stretch (aromatic)
1498StrongC=C stretch (aromatic)
746, 685StrongC-H bend (monosubstituted benzene)

Interpretation: The IR spectrum prominently displays two strong carbonyl absorption bands. The band at 1714 cm⁻¹ is characteristic of the ester carbonyl group. The band at 1624 cm⁻¹ can be attributed to the pyrazolone carbonyl, which may be in conjugation with the C=C bond of the enol tautomer, causing a shift to a lower wavenumber. The presence of a broad absorption in the 3400-2500 cm⁻¹ range would be indicative of the O-H stretch of the enol form or N-H of the keto form. The sharp peaks at 746 and 685 cm⁻¹ are diagnostic for a monosubstituted phenyl ring.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Diamond-ATR accessory.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 32.

  • Processing: A background spectrum of the clean ATR crystal is first recorded and then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

m/zProposed Fragment Identity
233.0927[M+H]⁺ (Molecular Ion)
205[M - C₂H₄]⁺
187[M - C₂H₅OH]⁺
77[C₆H₅]⁺

Interpretation: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode shows a protonated molecular ion [M+H]⁺ at m/z 233.0927, which corresponds to the calculated mass for C₁₂H₁₃N₂O₃⁺ (233.0921).[2] This provides strong evidence for the molecular formula. The fragmentation pattern can be rationalized by the loss of neutral molecules such as ethene (28 Da) from the ethyl group or ethanol (46 Da) from the ester functionality. The prominent peak at m/z 77 corresponds to the stable phenyl cation.

Fragmentation M [M+H]⁺ m/z = 233 F1 [M - C₂H₅OH]⁺ m/z = 187 M->F1 - C₂H₅OH F2 [C₆H₅]⁺ m/z = 77 F1->F2 - C₃H₂N₂O₂

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A Time-of-Flight (ToF) or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Parameters:

    • Ionization mode: Positive ESI.

    • Capillary voltage: 3.5 kV.

    • Drying gas flow: 8 L/min.

    • Gas temperature: 300 °C.

    • Mass range: 50-500 m/z.

  • Processing: The acquired data is processed to identify the accurate mass of the molecular ion and its fragments.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers complementary information, from the connectivity of atoms and the nature of functional groups to the overall molecular weight and formula. This detailed spectroscopic guide serves as a valuable resource for researchers working with this compound, ensuring its correct identification and facilitating its use in further synthetic applications and biological studies.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Imperial College London. (2024). This compound.
  • Biosynth. (n.d.). This compound.
  • Benchchem. (n.d.). This compound.
  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolone Scaffold - A Cornerstone in Medicinal Chemistry

The pyrazolone nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a keto group, represents a privileged scaffold in the landscape of medicinal chemistry.[1] First synthesized in 1883, this versatile core structure has been the foundation for a remarkable diversity of compounds exhibiting a broad spectrum of pharmacological activities.[2][3] Its unique electronic and structural features allow for extensive chemical modification, enabling the fine-tuning of biological effects and the development of potent therapeutic agents.

From the early antipyretic and analgesic drugs like antipyrine and aminopyrine to modern targeted therapies, pyrazolone derivatives have demonstrated significant potential in treating a wide array of human diseases.[4][5] The therapeutic relevance of this scaffold is underscored by its presence in numerous clinically approved drugs.[6][7][8] This guide provides a comprehensive technical overview of the principal biological activities of pyrazolone derivatives, focusing on the underlying mechanisms of action and the robust experimental methodologies used to validate them. We will delve into their roles as anti-inflammatory, anticancer, antimicrobial, and anticonvulsant agents, offering field-proven insights for researchers and drug development professionals.[2][6][9][10]

Anti-inflammatory and Analgesic Activity

The hallmark of pyrazolone derivatives is their potent anti-inflammatory and analgesic activity. This was the first therapeutic application to be discovered and remains a primary area of research.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Many pyrazolone-based non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2.[3] However, significant research has been dedicated to developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition.[12][13] The inhibition of prostaglandin biosynthesis is a key contributor to the analgesic properties of these compounds.[5] Some derivatives may also engage other inflammatory pathways, such as inhibiting lipoxygenase or modulating the NF-κB signaling pathway.[3][14]

COX_Inhibition_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Catalysis PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazolone Pyrazolone Derivative Pyrazolone->COX2 Inhibition Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Stimuli->COX2 Upregulates Expression

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition by pyrazolone derivatives.

Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay

To quantify the inhibitory potential of a pyrazolone derivative against COX-2, a fluorometric assay is a robust and high-throughput method. This protocol is a self-validating system when appropriate controls are included.[15]

Principle: The assay measures the peroxidase activity of the COX enzyme. COX-2 catalyzes the conversion of arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced to Prostaglandin H2 (PGH2). This peroxidase activity is detected using a fluorometric probe, which is oxidized in the process, resulting in a quantifiable fluorescent signal.[12] The reduction in the rate of fluorescence generation in the presence of the test compound is proportional to its inhibitory activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0).

    • Dissolve the pyrazolone test compound and a positive control (e.g., Celecoxib) in DMSO to create 10 mM stock solutions.[12] Perform serial dilutions in the assay buffer to achieve a range of test concentrations. The final DMSO concentration must not exceed 1%.

    • Prepare working solutions of purified human recombinant COX-2 enzyme, Heme, a fluorometric probe (e.g., ADHP), and the substrate, arachidonic acid, in the assay buffer according to the kit manufacturer's instructions.[15][16]

  • Assay Plate Setup (96-well black plate):

    • Test Wells: Add 75 µL of COX assay buffer, 10 µL of the diluted pyrazolone compound, 1 µL of COX-2 enzyme, and other cofactors as specified by the assay kit.[17]

    • Positive Control Wells: Add 75 µL of buffer, 10 µL of the diluted positive control inhibitor (e.g., Celecoxib), and the enzyme/cofactors.

    • 100% Activity Control Wells: Add 75 µL of buffer, 10 µL of DMSO vehicle, and the enzyme/cofactors.[16]

    • Background Wells: Add 75 µL of buffer, 10 µL of DMSO vehicle, and heat-inactivated enzyme to measure background fluorescence.[16]

  • Pre-incubation:

    • Incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction is initiated. The duration is a critical parameter as many inhibitors are time-dependent.[16]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of arachidonic acid to all wells.[15][16]

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence kinetics for 10-20 minutes at 25°C or 37°C, with excitation at ~535 nm and emission at ~587 nm.[17]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase per minute) for each well.

    • Subtract the background velocity from all other wells.

    • Determine the percent inhibition for each concentration of the pyrazolone derivative relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Anticancer Activity

The pyrazolone scaffold has emerged as a promising framework for the development of novel anticancer agents.[18][19] Derivatives have shown efficacy against various cancer cell lines through diverse mechanisms of action.[20]

Mechanisms of Action

Pyrazolone derivatives can induce cancer cell death and inhibit proliferation through multiple pathways:[18]

  • Kinase Inhibition: Many derivatives act as inhibitors of various protein kinases that are crucial for cancer cell growth and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[2][18][19]

  • Induction of Apoptosis: They can trigger programmed cell death (apoptosis) through both intrinsic (mitochondria-mediated) and extrinsic pathways. This often involves the activation of caspases (like caspase-3 and -7), an increase in reactive oxygen species (ROS), and changes in the expression of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins.[18][20]

  • Cell Cycle Arrest: Certain pyrazolone compounds can halt the cell cycle at specific phases (e.g., G1 or G2/M), preventing cancer cells from dividing and proliferating.[18]

  • Telomerase Inhibition: Some derivatives have been identified as potent catalytic blockers of telomerase, an enzyme that is crucial for the immortality of cancer cells.[2]

Anticancer_MoA cluster_outcomes Pyrazolone Pyrazolone Derivative Kinase Tyrosine Kinases (VEGFR, EGFR) Pyrazolone->Kinase Inhibition Mitochondria Mitochondria Pyrazolone->Mitochondria Induces Stress CellCycle Cell Cycle Progression Pyrazolone->CellCycle Arrest Proliferation Cell Proliferation & Survival Kinase->Proliferation Caspases Caspase Activation Mitochondria->Caspases Cytochrome c Release Apoptosis Apoptosis Caspases->Apoptosis CellCycle->Proliferation

Caption: Multifaceted anticancer mechanisms of action for pyrazolone derivatives.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a fundamental, colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[21][22]

Principle: The assay is predicated on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[21][23] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[22][23]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer) in a complete medium.

    • Harvest cells during their exponential growth phase.[22]

    • Determine cell density using a hemocytometer and seed 100 µL of the cell suspension into each well of a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[23]

  • Compound Treatment:

    • Prepare a stock solution of the pyrazolone derivative in DMSO. Create a series of dilutions in a complete culture medium.

    • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound.

    • Include "vehicle control" wells (containing DMSO at the same final concentration as the test wells) and "untreated control" wells.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[24]

  • MTT Incubation:

    • Following the treatment period, remove the medium.

    • Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[23][25]

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple formazan crystals.[23]

  • Formazan Solubilization:

    • Carefully aspirate the MTT-containing medium without disturbing the crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21][23]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[25]

  • Absorbance Measurement and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[21][23]

    • Calculate the percentage of cell viability for each treatment concentration using the formula: (% Viability) = (OD_treated / OD_control) * 100.

    • Plot the % Viability against the log of the compound concentration to determine the IC50 value.

Data Presentation: Comparative Cytotoxicity
DerivativeCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)5.21[20]
Compound BA549 (Lung)8.15[26]
Compound CHela (Cervical)4.94[27]
Compound DHepG2 (Liver)15.0[18]
Combretastatin AnalogCisplatin-ResistantPotent Action[18]

Antimicrobial Activity

Pyrazolone derivatives have demonstrated a broad spectrum of activity against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi.[9][10][28][29]

Mechanism of Action

The antimicrobial mechanisms are varied and depend on the specific structure of the derivative. Plausible targets include:

  • Enzyme Inhibition: Inhibition of essential bacterial enzymes, such as DNA gyrase or topoisomerase IV, which are required for DNA replication and repair.[30]

  • Cell Wall/Membrane Disruption: Interference with the synthesis of the bacterial cell wall or disruption of the cell membrane integrity.

  • Biofilm Inhibition: Some pyrazolone derivatives have been shown to prevent the formation of biofilms, which are a major factor in antibiotic resistance.[14]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[31][32] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[31][32]

Principle: A standardized inoculum of the target microorganism is exposed to serial twofold dilutions of the pyrazolone derivative in a liquid growth medium within a 96-well microtiter plate. Growth is assessed visually or spectrophotometrically after a defined incubation period.

MIC_Workflow Start Start PrepInoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Start->PrepInoculum PrepCompound Prepare 2-fold Serial Dilutions of Pyrazolone Derivative in Broth Start->PrepCompound Inoculate Inoculate Wells with Bacterial Suspension PrepInoculum->Inoculate Dispense Dispense Dilutions & Controls into 96-Well Plate PrepCompound->Dispense Dispense->Inoculate Incubate Incubate Plate (e.g., 18-24h at 37°C) Inoculate->Incubate Read Determine MIC: Lowest Concentration with No Visible Growth Incubate->Read End End Read->End

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Antimicrobial Agent: Prepare a stock solution of the pyrazolone derivative in an appropriate solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.[33]

    • Medium: Use a suitable sterile broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[31]

    • Inoculum: Prepare a standardized inoculum of the test organism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve the final target inoculum density in the wells (typically 5 x 10⁵ CFU/mL).[31]

  • Plate Setup:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[34]

    • Add 100 µL of the concentrated pyrazolone stock to the first column of wells, creating a 1:2 dilution.

    • Using a multichannel pipette, perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10.[34] Discard the final 100 µL from column 10.

    • Column 11 serves as the growth control (broth and inoculum, no compound).[35]

    • Column 12 serves as the sterility control (broth only).[34]

  • Inoculation and Incubation:

    • Within 15-30 minutes of preparation, inoculate all wells (except the sterility control) with the standardized bacterial suspension.[33]

    • Cover the plate and incubate at 37°C for 18-24 hours.[35]

  • Interpretation of Results:

    • After incubation, examine the plate visually. The MIC is the lowest concentration of the pyrazolone derivative in which there is no visible turbidity (i.e., the first clear well).[31]

    • The growth control well should be turbid, and the sterility control well should be clear.

Anticonvulsant Activity

Certain pyrazolone derivatives have shown promise as anticonvulsant agents, suggesting their potential utility in the treatment of epilepsy.[2][8][36]

Mechanism of Action

The exact mechanisms are still under investigation but are thought to involve modulation of central nervous system (CNS) activity. Potential pathways include:

  • Interaction with ion channels (e.g., sodium, calcium) to stabilize neuronal membranes.

  • Enhancement of GABAergic inhibition (the primary inhibitory neurotransmitter system in the brain).

  • Reduction of oxidative stress and neuroinflammation in the brain, which are contributing factors to seizures.[1][37][38] One study concluded that a derivative ameliorated seizures by regulating the NF-κB/TNF-α/ROS pathway.[37][38]

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

The PTZ-induced seizure model is a widely used acute screening method to identify compounds with potential antiepileptic activity.[1][37]

Principle: Pentylenetetrazole (PTZ) is a CNS stimulant that acts as a non-competitive GABA-A receptor antagonist. Administering a convulsant dose of PTZ to rodents reliably induces clonic and tonic-clonic seizures. A potential anticonvulsant agent will either delay the onset of these seizures or prevent them entirely.

Step-by-Step Methodology:

  • Animal Preparation:

    • Use adult male Swiss albino mice, acclimatized for at least one week.

    • Divide animals into groups (n=6-10 per group): Vehicle Control, Positive Control (e.g., Diazepam), and Test Groups (receiving different doses of the pyrazolone derivative).

  • Compound Administration:

    • Administer the pyrazolone derivative or vehicle (e.g., saline with Tween 80) intraperitoneally (i.p.) or orally (p.o.).

    • Allow for a pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

  • Induction of Seizures:

    • Administer a subcutaneous (s.c.) or i.p. injection of a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Observation and Scoring:

    • Immediately after PTZ injection, place each mouse in an individual observation cage.

    • Observe the animals continuously for 30 minutes.

    • Record the latency (time to onset) of the first myoclonic jerk and the first generalized clonic seizure.

    • Record the presence or absence of tonic hind-limb extension and mortality.

  • Data Analysis:

    • Compare the seizure latency times between the test groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

    • Analyze the percentage of animals protected from tonic seizures and mortality in each group using Fisher's exact test.

    • A significant increase in seizure latency or a significant percentage of protection indicates potential anticonvulsant activity.[39]

Conclusion and Future Perspectives

The pyrazolone scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, from established anti-inflammatory effects to promising anticancer, antimicrobial, and anticonvulsant potential. The versatility of the pyrazolone core allows for the synthesis of vast chemical libraries, providing a fertile ground for identifying novel therapeutic leads.

Future research should focus on designing derivatives with enhanced selectivity and potency for specific molecular targets, thereby minimizing off-target effects and improving safety profiles. The integration of computational modeling and in-silico screening will be instrumental in rationally designing next-generation pyrazolone-based drugs. As our understanding of disease pathology deepens, the pyrazolone scaffold will undoubtedly continue to be a source of innovative and impactful medicines.

References

  • The diverse pharmacological importance of Pyrazolone Derivatives : A Review. (2025). [Source Not Available].
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica.
  • Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay. (n.d.). Benchchem.
  • Broth Dilution Method for MIC Determin
  • Broth Microdilution. (n.d.). MI - Microbiology.
  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. (n.d.). Benchchem.
  • Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. (2021). Journal of Applied Pharmaceutical Science.
  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (n.d.). [Source Not Available].
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). [Source Not Available].
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (n.d.). Taylor & Francis Online.
  • MTT Assay Protocol. (n.d.).
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
  • Pharmacological activities of pyrazolone deriv
  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC - NIH.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
  • Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. (2025). [Source Not Available].
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • MTT assay protocol. (n.d.). Abcam.
  • 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evalu
  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflamm
  • Synthesis and anticonvulsant activity of some 2-pyrazolines derived from chalcones. (2025). [Source Not Available].
  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021). PubMed.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2025).
  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.
  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021).
  • COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflamm
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC - PubMed Central.
  • Pyrazolone deriv
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR.
  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated
  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflamm
  • Application Notes and Protocols: Lucenin-2 for COX-2 Inhibition Assay. (n.d.). Benchchem.
  • COX2 Inhibitor Screening Assay Kit COX2 82210. (n.d.). BPS Bioscience.

Sources

A-Z Guide to Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate: A Cornerstone Building Block for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate, a prominent member of the pyrazolone family, stands as a uniquely versatile and powerful building block in synthetic organic and medicinal chemistry. Its strategically positioned functional groups—a reactive β-keto ester system, an active methylene group, and a modifiable phenyl group—provide a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of this cornerstone molecule, from its fundamental synthesis and physicochemical properties to its advanced applications in constructing complex, biologically active heterocyclic systems. We will delve into the causality behind key experimental protocols and showcase its role in multicomponent reactions, providing researchers, scientists, and drug development professionals with a comprehensive resource to unlock its full synthetic potential.

Introduction: The Strategic Value of a Pyrazolone Core

Heterocyclic compounds form the bedrock of modern pharmaceuticals and agrochemicals. Among them, the pyrazole nucleus is a "privileged scaffold," appearing in numerous approved drugs. This compound (hereafter referred to as 1 ) is a key intermediate that provides facile access to a vast chemical space of pyrazole derivatives.[1] Its structure, featuring a pyrazolone ring fused with a phenyl group and an ethyl ester, makes it an ideal precursor for developing novel therapeutic agents.[1] The significance of 1 lies in its inherent reactivity, which allows for selective modifications at multiple sites, enabling the systematic construction of molecular libraries for drug discovery and development programs.

Synthesis and Physicochemical Characterization

A robust and scalable synthesis is paramount for any building block. Compound 1 is most reliably prepared via a cyclocondensation reaction.

Optimized Synthetic Protocol

The classical and efficient synthesis involves the reaction of diethyl ethoxymethylenemalonate with phenylhydrazine.[2] The choice of reagents is strategic; diethyl ethoxymethylenemalonate provides the three-carbon backbone and the ester functionality, while phenylhydrazine introduces the N-phenylpyrazole core in a single, high-yielding step.

Experimental Protocol: Synthesis of Compound 1 [2]

  • To a stirred suspension of potassium carbonate (K₂CO₃, 1.00 equiv) and phenylhydrazine (1.00 equiv) in water (approx. 3.75 mL per mmol of phenylhydrazine), add diethyl ethoxymethylenemalonate (1.00 equiv).

  • Heat the reaction mixture to 100 °C and maintain for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (EtOAc).

  • Separate the organic layer. Extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers and wash with 2 M aqueous sodium hydroxide (NaOH) solution. This step is crucial for removing any unreacted starting materials and acidic byproducts.

  • Acidify the combined aqueous layers to a pH of 1-2 using 4 M aqueous hydrochloric acid (HCl). This protonates the pyrazolone product, making it soluble in the organic phase.

  • Extract the acidified aqueous layer three times with EtOAc.

  • Combine the final organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting off-white to brown solid is typically obtained in high purity (>90%), with yields often exceeding 90%.[2] Further purification can be achieved by recrystallization from ethanol.

Physicochemical and Spectral Data

Accurate characterization is essential for verifying the identity and purity of the building block before its use in subsequent reactions.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₃[1][3]
Molecular Weight 232.24 g/mol [1][3]
CAS Number 30588-33-1[3]
Appearance Off-white to brown solid[2]
Melting Point Data not consistently reported, purification often by recrystallization.

Spectral Data Summary

TechniqueKey Peaks / Shifts (δ in ppm, ν in cm⁻¹)Source
¹H-NMR (CDCl₃)~9.77 (s, 1H, enol-OH), 7.83-7.78 (m, 2H, Ar-H), 7.77 (s, 1H, C=CH), 7.47 (t, 2H, Ar-H), 7.33 (m, 1H, Ar-H), 4.37 (q, 2H, OCH₂), 1.39 (t, 3H, CH₃)[2]
¹³C-NMR (CDCl₃)~166.5 (C=O, ester), 156.8 (C=O, ring), 138.6, 137.6, 129.3, 127.3, 121.5 (Ar-C & C=C), 95.2 (C4), 60.9 (OCH₂), 14.5 (CH₃)[2]
IR (ATR)~2898 (C-H), 1714 (C=O, ester), 1624 (C=O, ring), 1554, 1498 (C=C, Ar)[2]

Note: The compound exists in tautomeric forms, and the observed NMR signals, particularly the downfield singlet around 9.8 ppm, are indicative of the enol form in solution.

Reactivity and Synthetic Transformations: A Chemist's Playground

The synthetic utility of compound 1 stems from its multiple reactive sites. Understanding these sites allows for precise and predictable molecular design.

Reactions at the C4-Position: The Hub of Activity

The methylene group at the C4 position is activated by two adjacent carbonyl groups, making it a prime site for C-C bond formation.

  • Knoevenagel and Aldol-type Condensations: This is arguably the most exploited reaction. The active methylene proton is readily abstracted by a base, generating a nucleophilic carbanion. This carbanion attacks aldehydes and ketones, leading to a vast array of fused and substituted heterocyclic systems. This strategy is fundamental to many multicomponent reactions (MCRs).[4][5] For instance, the reaction of 1 with an aldehyde and a source of cyanide (like malononitrile) in the presence of a catalyst can yield complex dihydropyrano[2,3-c]pyrazoles, which are known for their diverse biological activities.[4][5]

  • Vilsmeier-Haack Reaction: Treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) results in formylation at the C4 position, yielding a pyrazole-4-carbaldehyde derivative.[6] This aldehyde is a crucial intermediate for synthesizing Schiff bases, chalcones, and other pharmacologically relevant molecules.[7][8]

Multicomponent Reactions (MCRs): The Power of Efficiency

MCRs are one-pot reactions involving three or more reactants, offering significant advantages in terms of efficiency, atom economy, and reduced waste—a cornerstone of green chemistry.[9][10] Pyrazolones like 1 are exceptional substrates for MCRs.[4][9][11]

Workflow: MCR for Dihydropyrano[2,3-c]pyrazole Synthesis

MCR_Workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_product Final Product Pyrazolone Compound 1 Reaction Catalyst (e.g., L-proline) Solvent (e.g., Ethanol) Reflux Pyrazolone->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Product Dihydropyrano[2,3-c]pyrazole Derivative Reaction->Product High Yield & Purity

The causality for the success of this MCR lies in a domino sequence. First, the aldehyde and malononitrile undergo a Knoevenagel condensation. The resulting electron-deficient alkene then acts as a Michael acceptor for the C4-carbanion of the pyrazolone, followed by an intramolecular cyclization and tautomerization to yield the final, stable heterocyclic product. The choice of an organocatalyst like L-proline or even a simple base can significantly influence reaction rates and yields.[4]

Applications in Medicinal Chemistry and Drug Discovery

The structural motifs derived from compound 1 are prevalent in molecules with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][10][12]

  • Anti-inflammatory Agents: The pyrazolone core itself is known to interact with enzymes like cyclooxygenase (COX), which are key targets in inflammation pathways.[1] Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on related structures.

  • Anticancer Agents: The ability to rapidly generate libraries of complex pyranopyrazoles and other derivatives via MCRs makes compound 1 an invaluable tool in screening for novel anticancer agents.[8][10] These derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines.[8]

  • Kinase Inhibitors: The pyrazole scaffold can act as a "hinge-binding" motif in many protein kinase inhibitors, which are a critical class of modern cancer therapeutics. Modifications derived from compound 1 allow for the fine-tuning of interactions within the ATP-binding pocket of target kinases.

Conclusion: A Building Block with a Bright Future

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its inherent reactivity, coupled with the efficiency of modern synthetic methods like multicomponent reactions, provides an exceptionally robust platform for innovation. For researchers in drug discovery and materials science, mastering the chemistry of this building block opens a gateway to a vast and promising landscape of novel heterocyclic compounds. Its continued application is certain to fuel the development of next-generation pharmaceuticals and functional materials.

References

  • Al-Matar, H. M., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Available at: [Link]

  • Asif, M. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Borah, B., et al. (n.d.). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. Semantic Scholar. Available at: [Link]

  • Li, T-R., et al. (2021). Stereoselective Divergent Synthesis of Chiral Pyrazolone Derivatives via Multicomponent Cascade Reactions by Isothiourea Catalysis. Organic Letters. Available at: [Link]

  • Borah, B., et al. (2021). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro-pyrano[2,3-c]pyrazoles in aqueous medium. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Rzepa, H. (2024). Compound 6: this compound. Imperial College London. Available at: [Link]

  • NIH. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 3-amino-2-phenylpyrazole-4-carboxylate. Retrieved from [Link]

  • Youssef, A. M. S., et al. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. Available at: [Link]

  • Chemical Synthesis Database. (n.d.). ethyl 1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). Retrieved from [Link]

  • NIH. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • WorldOfDyes. (2013). Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Chem-Impex. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • NIH. (2022). Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. Retrieved from [Link]

  • Maggio, B., et al. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed. Available at: [Link]

  • NIH. (2010). Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. Retrieved from [Link]

Sources

"Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate" derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate Derivatives and Analogs

Authored by a Senior Application Scientist

Foreword: The Pyrazolone Core as a Privileged Scaffold in Modern Drug Discovery

The pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, represents a cornerstone in heterocyclic chemistry and medicinal science.[1] Since its initial synthesis in 1883, the pyrazole nucleus and its derivatives, particularly the pyrazolone structural motif, have emerged as "privileged scaffolds."[2][3] This designation is reserved for molecular frameworks that demonstrate the ability to bind to multiple, diverse biological targets, leading to a broad spectrum of pharmacological activities.[2][3][4] The therapeutic relevance of this core is firmly established, with several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the neuroprotective drug Edaravone, featuring the pyrazole motif as a critical pharmacophore.[1][2][4]

This guide focuses on a specific, highly versatile member of this class: This compound . With a molecular formula of C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g/mol , this compound is not merely a molecule of academic interest but a pivotal synthetic intermediate for developing novel pharmaceuticals and agrochemicals.[5][6] Its structure provides a multifunctional scaffold, amenable to a wide array of chemical modifications, allowing researchers to systematically explore structure-activity relationships and optimize compounds for specific therapeutic targets.

This document serves as a technical guide for researchers, chemists, and drug development professionals. It moves beyond simple recitation of facts to provide an integrated perspective on the synthesis, biological activities, and structure-activity relationships of these compounds, grounded in field-proven insights and authoritative references.

Foundational Synthesis: The Cyclocondensation Pathway

The most reliable and widely adopted method for synthesizing the this compound core is the cyclocondensation reaction between a β-keto ester and a hydrazine derivative.[5] This classic approach offers high yields and a straightforward workup, making it a staple in synthetic organic chemistry.

The Underlying Chemistry: A Mechanistic Rationale

The success of this synthesis hinges on the inherent reactivity of the starting materials. The process is typically initiated by the nucleophilic attack of the more basic nitrogen of phenylhydrazine onto the more electrophilic ketone carbonyl of an ethyl 2-formyl-3-oxobutanoate precursor (or a related β-keto ester like ethyl acetoacetate). This is followed by a dehydration step to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom onto the ester carbonyl, followed by the elimination of an alcohol, yields the stable five-membered pyrazolone ring.

The choice of reaction conditions is critical for maximizing yield and minimizing side products.

  • Catalysis: The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack.[5]

  • Solvent and Temperature: Refluxing in solvents like ethanol or toluene provides the necessary thermal energy to overcome the activation barriers for the dehydration and cyclization steps.[5]

  • Modern Catalysts: Green chemistry approaches have introduced catalysts like nano ZnO, which can facilitate the reaction in aqueous media, offering advantages such as shorter reaction times, high yields, and environmental friendliness.[1][4]

Experimental Protocol: Synthesis of the Core Scaffold

This protocol describes a representative synthesis of this compound.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Crushed ice

  • Standard reflux and filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and absolute ethanol.

  • Addition of Reactants: To this solution, add phenylhydrazine (1.0 eq) dropwise while stirring. A mild exothermic reaction may be observed.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice with constant stirring.

  • Isolation: The solid product will precipitate out. Isolate the crude product by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and acid.

  • Purification: The crude solid is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[7]

Self-Validation: The purity of the synthesized compound should be confirmed by measuring its melting point and utilizing spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify its structure.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps A Ethyl Acetoacetate C Mix in Ethanol (Solvent) A->C B Phenylhydrazine B->C D Add Acetic Acid (Catalyst) C->D E Reflux (4-6h) D->E F Precipitate in Ice Water E->F G Filter & Wash F->G H Recrystallize from Ethanol G->H I Final Product: Ethyl 3-oxo-2-phenyl-2,3-dihydro- 1H-pyrazole-4-carboxylate H->I

Caption: General workflow for the synthesis of the pyrazolone core.

The Broad Spectrum of Biological Activity

The pyrazolone scaffold is a pharmacologically important structure that demonstrates an impressive array of biological activities.[4][8] This versatility makes its derivatives prime candidates for drug development across multiple therapeutic areas.[2][9][10]

Key Reported Activities:

  • Anti-inflammatory: Many pyrazolone derivatives act as potent anti-inflammatory agents, a property historically linked to this class of compounds.[8][11][12]

  • Antimicrobial: Significant antibacterial and antifungal properties have been reported for various pyrazolone analogs.[2][7][13]

  • Anticancer: The pyrazole nucleus is a key component in agents that inhibit protein kinases, such as Aurora-A kinase and BRAF(V600E), making them valuable in oncology research.[9][14][15]

  • Antiviral & Antitubercular: The scaffold has been investigated for its potential in treating viral infections and tuberculosis.[1][13][16]

  • Neuroprotective: Certain derivatives, like Edaravone, function as free radical scavengers and are used to treat neurodegenerative conditions.[2]

  • Other Activities: Further studies have revealed antioxidant, antidepressant, anticonvulsant, and antidiabetic properties.[7][16][17]

This wide range of activities is a direct result of the scaffold's ability to be chemically modified, allowing for the fine-tuning of its interaction with various biological targets.

Structure-Activity Relationships (SAR): A Guide to Rational Design

Understanding how structural modifications impact biological activity is the essence of medicinal chemistry. For the pyrazolone core, SAR studies provide a roadmap for designing more potent and selective drug candidates.[2][3]

Key Modification Points

The core scaffold offers several positions for chemical modification, each influencing the molecule's overall pharmacological profile.

  • N-phenyl Ring (Position 2): This is a critical site for modulation. Introducing electron-withdrawing groups (e.g., -CF₃, -Cl) or electron-donating groups (-OCH₃, -CH₃) can drastically alter the electronic properties, lipophilicity, and metabolic stability of the molecule. For instance, adding trifluoromethyl groups can enhance metabolic stability and bioavailability, leading to more potent neuroprotective agents.[5]

  • Ester Group (Position 4): The ethyl carboxylate group is a key hydrogen bond acceptor and can be modified to other esters or converted into amides. This can change the molecule's solubility and its ability to interact with target proteins.

  • Position 5: While the parent scaffold is unsubstituted at this position, introducing various groups here can explore new binding pockets in target enzymes. Studies on 3,5-diphenylpyrazoles have shown that substituents at this position can significantly impact inhibitory activity against metalloproteases.[18]

SAR Data Summary

The following table summarizes SAR insights for pyrazolone analogs, demonstrating how specific structural changes correlate with biological outcomes.

Derivative/Analog Key Structural Modification Observed Biological Activity SAR Insight
SR141716A Analog p-Iodophenyl at C5, Piperidinyl carboxamide at C3, 2,4-Dichlorophenyl at N1Potent CB1 receptor antagonistHalogen substitution at the para-position of the C5 phenyl ring and a specific carboxamide at C3 are crucial for high-affinity binding to the cannabinoid receptor.[19]
Neuroprotective Agent 1 3,5-bis(Trifluoromethyl)phenyl at N2Potent neuroprotectionElectron-withdrawing CF₃ groups enhance metabolic stability and bioavailability, increasing potency.[5]
Anti-inflammatory Pyrazoles Dimethoxyphenyl at C5Significant anti-inflammatory activityThe presence and position of methoxy groups on the phenyl ring at C5 can significantly enhance anti-inflammatory effects.[20]
Antitubercular Carboxamides Substituted phenylamino-carboxamides at C4Potent anti-tubercular activity (MIC 2.23-4.61 µM)Electron-withdrawing substituents on the terminal phenyl rings of the carboxamide side chain are beneficial for antitubercular activity.[13]

Biological Targets and Mechanisms of Action

The diverse activities of pyrazolone derivatives stem from their ability to interact with a range of biological targets. A key mechanism for many of their therapeutic effects, particularly in cancer and inflammation, is the inhibition of protein kinases.

Kinase Inhibition Pathway

Protein kinases are enzymes that regulate a vast number of cellular processes, including growth, differentiation, and apoptosis, by phosphorylating target proteins. Dysregulation of kinase activity is a hallmark of many diseases, especially cancer. Pyrazolone derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This blockade disrupts the signaling cascade, leading to therapeutic effects like cell cycle arrest or apoptosis in cancer cells.

Kinase_Inhibition cluster_pathway Cellular Signaling Pathway cluster_inhibition Mechanism of Action GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds Kinase Protein Kinase (Target Enzyme) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cellular Response (Proliferation, Survival) P_Substrate->Response Leads to Inhibitor Pyrazole Derivative (Kinase Inhibitor) Inhibitor->Kinase Binds to ATP Pocket ATP ATP ATP->Kinase Blocked

Caption: Mechanism of pyrazole derivatives as kinase inhibitors.

Standardized Protocol for Biological Evaluation: The MTT Cytotoxicity Assay

To assess the potential anticancer activity of newly synthesized pyrazolone derivatives, a robust and reproducible in vitro assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for evaluating cell viability.

Rationale of the MTT Assay

The assay's principle lies in the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of the yellow MTT reagent, converting it into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By dissolving the formazan crystals and measuring the absorbance of the solution, one can quantify the effect of a compound on cell survival.

Experimental Protocol: In Vitro Cytotoxicity Screening

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin)

  • Synthesized pyrazolone derivatives dissolved in DMSO (stock solution)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture the selected cancer cell line in the appropriate medium. Seed the cells into a 96-well plate at a density of ~5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolone compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the different compound concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.[14]

  • MTT Addition: After incubation, add 20 µL of the MTT reagent to each well and incubate for another 4 hours in the dark.[14]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using a non-linear regression model.

Assay Workflow Diagram

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (Cell Adhesion) A->B C 3. Treat with Pyrazole Derivatives (Varying Concentrations) B->C D 4. Incubate for 48h (Compound Exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h (Formazan Formation) E->F G 7. Solubilize Formazan with DMSO F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate % Viability & Determine IC50 H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The this compound core and its analogs remain a highly productive scaffold in the quest for novel therapeutic agents. Its synthetic tractability, coupled with the broad spectrum of biological activities its derivatives possess, ensures its continued relevance in medicinal chemistry.[2][3]

Future research will likely focus on several key areas:

  • Target Selectivity: Moving beyond broad-spectrum activity to design derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

  • Hybrid Molecules: Employing molecular hybridization strategies to combine the pyrazolone scaffold with other known pharmacophores, potentially synergizing their biological activities.[15]

  • Computational Chemistry: Increasing the use of in silico tools, such as molecular docking and ADMET prediction, to guide the rational design of new analogs and accelerate the discovery process.[21]

  • Green Synthesis: Further development of eco-friendly synthetic protocols to reduce the environmental impact of chemical synthesis.[14]

By leveraging these advanced strategies, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxyl
  • A review of pyrazole an its derivative. (Source: National Journal of Pharmaceutical Sciences)
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (Source: Oriental Journal of Chemistry)
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (Source: PMC)
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (Source: MDPI)
  • ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxyl
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (Source: RSC Publishing)
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (Source: SciSpace)
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (Source: Arkivoc)
  • Current status of pyrazole and its biological activities. (Source: PMC - PubMed Central)
  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (Source: Google Search)
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (Source: Pharmaguideline)
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists.
  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Deriv
  • Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies. (Source: NIH)
  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (Source: PubMed)
  • Ethyl 1H-pyrazole-4-carboxyl
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Deriv

Sources

Methodological & Application

Application Notes & Protocols: Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate in Anti-inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a multitude of clinically significant drugs, most notably in the realm of anti-inflammatory agents like Celecoxib.[1] This document provides a comprehensive technical guide for researchers and drug development professionals on the utilization of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate as a lead compound in the discovery of novel anti-inflammatory therapeutics. We will detail its synthesis, characterization, and a tiered screening cascade involving robust in vitro and in vivo protocols. Furthermore, we will explore the underlying molecular mechanisms, focusing on key inflammatory signaling pathways such as Cyclooxygenase (COX), Lipoxygenase (LOX), NF-κB, and Mitogen-Activated Protein Kinase (MAPK), providing a holistic framework for its evaluation.

Introduction: The Pyrazole Scaffold in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] Current non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes, but their long-term use is often limited by gastrointestinal and cardiovascular side effects.[1] This necessitates the exploration of new chemical entities with improved efficacy and safety profiles.

The pyrazole nucleus, a five-membered heterocycle, has proven to be a "privileged scaffold" in this pursuit.[3] Its structural versatility allows for precise modifications to optimize potency and selectivity. This compound (also known as a pyrazolone) serves as an exemplary starting point for such investigations. Its core structure is amenable to synthetic elaboration, and its potential to interact with key inflammatory targets makes it a valuable tool for drug discovery programs.[4][5]

Synthesis and Characterization

The synthesis of the title compound is typically achieved through a classical cyclocondensation reaction. This approach is favored for its reliability and scalability, making it suitable for generating the necessary quantities for a comprehensive screening campaign.

Protocol 1: Synthesis via Cyclocondensation

Principle: This protocol is based on the Knorr pyrazole synthesis, which involves the reaction of a β-ketoester with a hydrazine derivative. Here, diethyl (ethoxymethylene)malonate is reacted with phenylhydrazine, leading to a cyclization that forms the pyrazolone ring. This method is efficient and generally provides a clean product.

Materials:

  • Diethyl (ethoxymethylene)malonate

  • Phenylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Sodium ethoxide (optional, for alternative routes)[6]

  • Standard laboratory glassware for reflux and recrystallization

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve diethyl (ethoxymethylene)malonate (1 equivalent) in absolute ethanol (10 volumes).

  • To this solution, add phenylhydrazine (1 equivalent) dropwise with stirring. A mild exothermic reaction may be observed.

  • Add a catalytic amount of glacial acetic acid (approx. 0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.

  • If precipitation is slow, the mixture can be cooled further in an ice bath or concentrated under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Purify the crude product by recrystallization from ethanol to yield white or off-white crystals of this compound.

Characterization:

  • Melting Point: Determine the melting point and compare it with literature values.

  • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry (MS) to ensure purity and structural integrity.

G cluster_synthesis Synthesis Workflow start Reactants: - Diethyl (ethoxymethylene)malonate - Phenylhydrazine reflux Cyclocondensation (Ethanol, Acetic Acid, Reflux) start->reflux Combine cool Cooling & Precipitation reflux->cool 4-6 hours filter Vacuum Filtration cool->filter purify Recrystallization (Ethanol) filter->purify Crude Solid product Final Product: Ethyl 3-oxo-2-phenyl-2,3-dihydro- 1H-pyrazole-4-carboxylate purify->product Pure Crystals

Caption: Workflow for the synthesis and purification of the title compound.

Potential Mechanisms of Action: Key Inflammatory Pathways

The anti-inflammatory effects of pyrazole derivatives are often multifactorial. Understanding the key signaling pathways is critical for designing experiments to elucidate the mechanism of action for our target compound.

  • Cyclooxygenase (COX) Pathway: COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed for homeostatic functions, COX-2 is induced at inflammatory sites.[7] Selective inhibition of COX-2 is a primary goal for safer NSAIDs.

  • Lipoxygenase (LOX) Pathway: LOX enzymes convert arachidonic acid into leukotrienes, which are involved in chemotaxis and bronchoconstriction.[8] Compounds that dually inhibit COX and LOX pathways may offer a broader spectrum of anti-inflammatory activity.[9]

  • Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a master transcriptional regulator of inflammation.[10][11] In resting cells, it is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the expression of genes for cytokines (TNF-α, IL-6), chemokines, and other inflammatory mediators.[12]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, particularly p38 MAPK, plays a crucial role in regulating the synthesis of pro-inflammatory cytokines like TNF-α and IL-1. Inhibition of p38 MAPK is a validated therapeutic strategy for inflammatory diseases, and several pyrazole-based inhibitors have been developed.[13][14]

G stimuli Inflammatory Stimuli (LPS, TNF-α, IL-1β) mapk MAPK Pathway (p38) stimuli->mapk nfkb NF-κB Pathway stimuli->nfkb pla2 Phospholipase A2 stimuli->pla2 cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) mapk->cytokines nfkb->cytokines aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts response Inflammatory Response pgs->response lts->response cytokines->response compound Pyrazole Compound (Hypothesized Target) compound->mapk compound->nfkb compound->cox compound->lox

Caption: Key inflammatory signaling pathways and potential targets for pyrazole compounds.

In Vitro Evaluation: A Tiered Screening Approach

A systematic in vitro evaluation is essential to determine the compound's potency, selectivity, and cellular activity before committing to more complex in vivo studies.

G tier1 Tier 1: Primary Enzymatic Assays cox_assay COX-1/COX-2 Inhibition Assay tier1->cox_assay lox_assay 5-LOX Inhibition Assay tier1->lox_assay tier2 Tier 2: Cell-Based Assays viability Cell Viability (MTT Assay) tier2->viability no_assay Nitric Oxide (Griess Assay) tier2->no_assay cytokine_assay Cytokine Quantification (ELISA) tier2->cytokine_assay tier3 Tier 3: Mechanistic Assays western_blot Western Blot (NF-κB, MAPK) tier3->western_blot cox_assay->tier2 Potent hits lox_assay->tier2 progress cytokine_assay->tier3 Confirm mechanism

Caption: Tiered workflow for in vitro anti-inflammatory screening.
Protocol 2: COX-1/COX-2 Inhibition Assay

Principle: This assay measures the ability of the compound to inhibit the peroxidase activity of purified ovine COX-1 and human recombinant COX-2. The activity is determined colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add assay buffer, heme, purified COX-1 or COX-2 enzyme, and various concentrations of the test compound or a reference inhibitor (e.g., Celecoxib, Indomethacin).

  • Incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding arachidonic acid substrate followed immediately by the colorimetric substrate (TMPD).

  • Read the absorbance at 590 nm over a 5-minute period using a plate reader.

  • Calculate the rate of reaction and determine the percentage of inhibition for each concentration.

  • Calculate the IC₅₀ value (the concentration required for 50% inhibition) using non-linear regression analysis.

Protocol 3: Anti-inflammatory Activity in RAW 264.7 Macrophages

Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines. The efficacy of the test compound is measured by its ability to suppress these markers.

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS until they reach 80% confluency.

  • Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour. (Determine non-toxic concentrations beforehand using an MTT or similar viability assay).

  • Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the remaining supernatant.

    • Measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

ParameterTest Compound (Hypothetical Data)Celecoxib (Reference)
COX-1 IC₅₀ (µM) >10015.0
COX-2 IC₅₀ (µM) 0.850.11
Selectivity Index (SI) >117136
5-LOX IC₅₀ (µM) 25.4>100
LPS-induced NO Inhibition IC₅₀ (µM) 2.51.8
LPS-induced TNF-α Inhibition IC₅₀ (µM) 3.12.2

Table 1: Example of a data summary table for in vitro assays. The Selectivity Index (SI) is calculated as (COX-1 IC₅₀ / COX-2 IC₅₀).

In Vivo Evaluation: Assessing Efficacy in an Acute Model

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute inflammation characterized by edema (swelling). The ability of a systemically administered compound to reduce this swelling is a measure of its anti-inflammatory efficacy.[6]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v solution in sterile saline)

  • Test compound and reference drug (e.g., Indomethacin) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Plebysmometer or digital calipers for measuring paw volume/thickness.

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before dosing, with free access to water.

  • Grouping: Divide the rats into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound (at various doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculation:

    • Calculate the change in paw volume (ΔV) for each animal at each time point.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100

Mechanistic Validation

To confirm that the compound acts via the hypothesized pathways, further molecular biology experiments are required.

Protocol 5: Western Blot Analysis for NF-κB and MAPK Pathways

Principle: This protocol uses Western blotting to detect changes in the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells. Inhibition of phosphorylation indicates pathway suppression.

Procedure:

  • Culture, treat, and stimulate RAW 264.7 cells as described in Protocol 3, but use a shorter LPS stimulation time (e.g., 30-60 minutes) optimal for detecting protein phosphorylation.

  • Lyse the cells and quantify the total protein concentration using a BCA assay.

  • Separate the protein lysates (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane overnight at 4°C with primary antibodies specific for:

    • Phospho-p65 (NF-κB)

    • Phospho-IκBα (NF-κB)

    • Phospho-p38 (MAPK)

    • Total p65, IκBα, p38, and a loading control (e.g., β-actin or GAPDH) for normalization.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software to determine the relative levels of protein phosphorylation.

Conclusion and Future Directions

This compound represents a promising and synthetically accessible starting point for anti-inflammatory drug discovery. The protocols outlined in this guide provide a robust framework for its comprehensive evaluation, from initial synthesis to in vivo efficacy and mechanistic elucidation. A compound demonstrating strong COX-2 selectivity, potent inhibition of cytokine release in cellular models, and significant efficacy in the paw edema model would be a strong candidate for further development. Future steps would include lead optimization through structure-activity relationship (SAR) studies, evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis), and comprehensive ADME/Toxicity profiling.

References

  • BenchChem. This compound.

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs. Frontiers in Pharmacology.

  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural & Molecular Biology.

  • Patil, M., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research.

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.

  • Slideshare. (2016). In vivo screening method for anti inflammatory agent.

  • Tong, L. Lab. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Columbia University.

  • Medium. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.

  • Biosynth. This compound.

  • Getlik, M., et al. (2009). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences.

  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.

  • Pontiki, E., et al. (2014). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules.

  • Nguyen, H. T., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega.

  • Kumar, V., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences.

  • Nguyen, H. T., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. National Institutes of Health.

  • ResearchGate. Structures of pyrazole derivatives with anti-inflammatory activity.

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology.

  • O'Dea, E., & Hoffmann, A. (2020). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? Pharmaceuticals.

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.

  • MD Anderson Cancer Center. NF-κB signaling in inflammation.

  • Sharma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules.

  • Kumar, A., et al. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences.

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.

  • Ahmad, R., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. Biomedicines.

  • Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry.

  • Salehi, B., et al. (2023). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. Phytotherapy Research.

  • El-Sayed, M. A. A., et al. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. RSC Medicinal Chemistry.

  • Chemical Synthesis Database. ethyl 1-phenyl-1H-pyrazole-4-carboxylate.

  • Gomaa, H. A. M., & El-Mezayen, H. A. (2015). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules.

  • Cicero, A. F. G., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and endothelial Cells. Antioxidants.

  • Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.

  • Jaunzems, J., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.

  • ResearchGate. Pyrazole derivatives 13a–23a reported as anti-inflammatory agents.

  • BenchChem. A Comparative Analysis of Ethyl 4-(1H-pyrazol-1-YL)benzoate and Celecoxib for Cyclooxygenase-2 (COX-2) Inhibition.

  • ResearchGate. (2019). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity.

  • El-Sayed, N. N. E., et al. (2020). Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. Scientific Reports.

Sources

Cyclocondensation reaction for "Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate via Cyclocondensation

Introduction and Significance

This compound, a prominent member of the pyrazolone family, serves as a crucial scaffold in medicinal chemistry and materials science. Pyrazolone cores are integral to numerous pharmacologically active compounds, including analgesics, anti-inflammatory agents, and kinase inhibitors.[1][2] The title compound is a versatile precursor for synthesizing more complex molecules, making its efficient and reliable synthesis a topic of significant interest for researchers in drug discovery and organic synthesis.[1]

This application note provides a comprehensive guide to the synthesis of this pyrazolone derivative through a classic cyclocondensation reaction, commonly known as the Knorr pyrazole synthesis.[3][4] We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss key parameters for reaction optimization. This document is designed for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to this important chemical transformation.

Reaction Mechanism: The Knorr Pyrazole Synthesis

The synthesis of pyrazoles and pyrazolones from hydrazines and 1,3-dicarbonyl compounds was first reported by Ludwig Knorr in 1883.[5][6] This reaction remains a cornerstone of heterocyclic chemistry due to its efficiency and the ready availability of starting materials.[7][8] The formation of this compound involves the condensation of a phenylhydrazine with a suitable β-ketoester derivative.

The mechanism proceeds through the following key steps:

  • Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of the more basic nitrogen atom of phenylhydrazine onto one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. In this specific synthesis, the starting material is often diethyl 2-(ethoxymethylene)-3-oxobutanedioate or a similar activated malonate derivative.

  • Intermediate Formation: This initial attack leads to the formation of a hydrazone or an enamine intermediate after the elimination of a molecule of water or ethanol.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the ester carbonyl in this case).

  • Elimination/Tautomerization: This cyclization forms a five-membered ring intermediate, which subsequently eliminates another small molecule (like ethanol) and tautomerizes to yield the stable, aromatic-like pyrazolone product.[8] An acid catalyst is often employed to protonate the carbonyl groups, increasing their electrophilicity and accelerating the condensation steps.[3][9]

G cluster_0 Reaction Mechanism Reactants Phenylhydrazine + Diethyl Ethoxymethylenemalonate Step1 Nucleophilic attack of NH2 on enol ether carbon Reactants->Step1 Intermediate1 Open-chain intermediate Step1->Intermediate1 Step2 Elimination of Ethanol Intermediate1->Step2 Intermediate2 Hydrazone Intermediate Step2->Intermediate2 Step3 Intramolecular nucleophilic attack of second N on ester carbonyl Intermediate2->Step3 Intermediate3 Cyclic Intermediate (Hemiaminal-like) Step3->Intermediate3 Step4 Elimination of Ethanol & Tautomerization Intermediate3->Step4 Product Ethyl 3-oxo-2-phenyl-2,3-dihydro- 1H-pyrazole-4-carboxylate Step4->Product

Caption: Knorr Pyrazole Synthesis Mechanism.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of the title compound, adapted from established procedures.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)EquivalentsCAS No.
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.234.32 g20.01.087-13-8
PhenylhydrazineC₆H₈N₂108.142.16 g20.01.0100-63-0
Ethanol (Absolute)C₂H₅OH46.0740 mL--64-17-5
Glacial Acetic AcidCH₃COOH60.05~0.5 mL-Catalytic64-19-7
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethyl ethoxymethylenemalonate (4.32 g, 20.0 mmol) in absolute ethanol (40 mL).

  • Reagent Addition: To this stirring solution, add phenylhydrazine (2.16 g, 20.0 mmol) dropwise at room temperature. After the addition is complete, add a few drops of glacial acetic acid (~0.5 mL) as a catalyst.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexanes:ethyl acetate (7:3). The starting material should be consumed within 2-4 hours.[10]

  • Product Isolation (Work-up): Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product will begin to precipitate as a solid. To maximize precipitation, the flask can be cooled further in an ice bath for 30 minutes.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold ethanol to remove any soluble impurities.

  • Drying: Dry the collected solid in a vacuum oven at 50-60°C until a constant weight is obtained. The product is typically an off-white to brown solid.[10]

  • Purification (Optional): While the product is often obtained in high purity, it can be further purified by recrystallization from ethanol to yield analytically pure samples.[10]

G cluster_1 Experimental Workflow Setup 1. Dissolve malonate in Ethanol Addition 2. Add Phenylhydrazine & Acetic Acid Setup->Addition Reaction 3. Reflux for 2-4h (Monitor by TLC) Addition->Reaction Cooldown 4. Cool to RT (Precipitation) Reaction->Cooldown Filter 5. Filter & Wash with cold Ethanol Cooldown->Filter Dry 6. Dry under vacuum Filter->Dry Analysis 7. Characterize Product Dry->Analysis

Sources

Application Notes and Protocols: The Strategic Role of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Agrochemicals

The pyrazole ring system is a privileged scaffold in the discovery and development of modern agrochemicals.[1] Its unique electronic properties and versatile substitution patterns have led to the commercialization of numerous high-performance herbicides, fungicides, and insecticides.[2] Within this important class of heterocycles, Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate stands out as a pivotal building block. Its multifunctional nature, featuring a reactive β-keto ester system and a customizable phenyl group, provides a robust platform for the synthesis of a diverse array of biologically active molecules.[2]

This guide provides an in-depth look at the synthesis of this core intermediate and its subsequent elaboration into advanced agrochemical candidates, with a focus on the creation of potent pyrazole carboxamide fungicides. The protocols and insights presented herein are designed for researchers and professionals in the agrochemical industry, offering a blend of established synthetic routes and an understanding of the structure-activity relationships that drive efficacy.

Synthesis of the Core Intermediate: this compound

The most common and efficient method for constructing the pyrazolone ring of the title compound is through a cyclocondensation reaction between a β-keto ester and a hydrazine derivative.[3] Specifically, the reaction of diethyl 2-(ethoxymethylene)-3-oxobutane-1,4-dioate with phenylhydrazine provides a direct route to the target molecule. A general laboratory-scale protocol is detailed below.

Protocol 1: One-Pot Synthesis of this compound

This protocol outlines a straightforward one-pot synthesis adapted from established cyclocondensation methodologies.[4]

Experimental Workflow:

Synthesis_Workflow reagents Diethyl 2-(ethoxymethylene)-3-oxobutane-1,4-dioate + Phenylhydrazine + Ethanol (solvent) + Acetic Acid (catalyst) reaction Reaction Vessel Reflux, 4-6 hours reagents->reaction 1. Charge Reagents monitoring Monitor by TLC (Ethyl Acetate/Hexane) reaction->monitoring 2. Heat & React workup Cool to RT Filter Precipitate monitoring->workup 3. Reaction Completion purification Wash with cold Ethanol Dry under vacuum workup->purification 4. Isolate Crude Product product Ethyl 3-oxo-2-phenyl-2,3-dihydro- 1H-pyrazole-4-carboxylate purification->product 5. Purify

Caption: Workflow for the synthesis of the core pyrazole intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Example Mass/Volume
Diethyl 2-(ethoxymethylene)-3-oxobutane-1,4-dioate216.211.021.6 g
Phenylhydrazine108.141.0511.3 g
Absolute Ethanol--150 mL
Glacial Acetic Acid-Catalytic~1 mL

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-(ethoxymethylene)-3-oxobutane-1,4-dioate (1.0 eq) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add phenylhydrazine (1.05 eq) followed by a catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: Upon completion of the reaction (disappearance of the starting material), allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove impurities. Dry the product under vacuum to yield this compound as a white to off-white solid. A yield of up to 98% has been reported for similar procedures.[5]

Application in the Synthesis of Pyrazole Carboxamide Fungicides

A prominent application of this compound is in the synthesis of pyrazole carboxamide fungicides.[6][7] This class of agrochemicals often functions by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, a mode of action that is highly effective against a broad spectrum of plant pathogens.[8]

The synthesis of these fungicides from the core intermediate typically involves a two-step process:

  • Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Amide Coupling: The carboxylic acid is then coupled with a selected aniline derivative to form the final pyrazole carboxamide.

Representative Protocol 2: Synthesis of a Phenyl-Pyrazole Carboxamide Fungicide

This protocol provides a representative, two-step procedure for the conversion of the core intermediate into a fungicidally active pyrazole carboxamide.

Synthetic Pathway:

Fungicide_Synthesis start Ethyl 3-oxo-2-phenyl-2,3-dihydro- 1H-pyrazole-4-carboxylate step1 Step 1: Saponification (NaOH, EtOH/H₂O, Reflux) start->step1 intermediate 3-Oxo-2-phenyl-2,3-dihydro- 1H-pyrazole-4-carboxylic acid step1->intermediate step2 Step 2: Amide Coupling (Thionyl Chloride, then Substituted Aniline, Base) intermediate->step2 product N-(Substituted phenyl)-3-oxo-2-phenyl- 2,3-dihydro-1H-pyrazole-4-carboxamide (Final Fungicide) step2->product

Caption: Two-step conversion of the pyrazole intermediate to a carboxamide fungicide.

Step 1: Saponification to the Carboxylic Acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Example Mass/Volume
This compound232.231.023.2 g
Sodium Hydroxide (NaOH)40.001.56.0 g
Ethanol--100 mL
Water--50 mL
Concentrated Hydrochloric Acid (HCl)--As needed

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend the starting pyrazole ester (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis: Add sodium hydroxide (1.5 eq) and heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of 2-3 by the slow addition of concentrated HCl. A precipitate of the carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under high vacuum. The resulting 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid is often of sufficient purity for the next step.

Step 2: Amide Coupling to Form the Final Product

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Example Mass/Volume
3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid204.181.020.4 g
Thionyl Chloride (SOCl₂)118.971.210.2 mL
Substituted Aniline (e.g., 2-chloroaniline)127.571.114.0 g
Toluene--150 mL
Triethylamine (Et₃N)101.191.521.0 mL

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend the carboxylic acid (1.0 eq) in toluene. Add thionyl chloride (1.2 eq) dropwise. Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • Amide Formation: Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. Re-dissolve the crude acid chloride in fresh toluene.

  • In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (1.5 eq) in toluene. Cool this mixture in an ice bath.

  • Slowly add the solution of the acid chloride to the aniline solution. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure pyrazole carboxamide.

Structure-Activity Relationship (SAR) Insights

The biological efficacy of pyrazole-based agrochemicals is highly dependent on the nature and position of substituents on the pyrazole ring and its appended functionalities. The core intermediate, this compound, offers several points for diversification to optimize activity.

SAR_Logic cluster_0 Structural Features of Intermediate cluster_1 Synthetic Modifications cluster_2 Impact on Agrochemical Properties N1_Phenyl N1-Phenyl Ring Target_Binding Target Affinity (e.g., SDH, PPO) N1_Phenyl->Target_Binding Influences steric fit in active site C4_Carboxylate C4-Carboxylate Aniline_Choice Choice of Aniline (for Carboxamide) C4_Carboxylate->Aniline_Choice Enables amide bond formation C3_Keto C3-Keto Group C3_Modification Modification at C3 (e.g., Alkylation) C3_Keto->C3_Modification Site for further derivatization Aniline_Choice->Target_Binding Crucial for H-bonding and hydrophobic interactions Physicochemical Physicochemical Properties (Solubility, Stability) Aniline_Choice->Physicochemical Selectivity Crop Selectivity & Weed/Fungal Spectrum Aniline_Choice->Selectivity Determines spectrum of activity C3_Modification->Target_Binding Can alter binding conformation

Caption: Key structure-activity relationships in pyrazole agrochemical design.

  • N1-Phenyl Group: The substitution pattern on this ring is critical. For instance, in many fungicides, di-substitution with halogens (e.g., 2,4-dichloro) can enhance binding to the target enzyme.

  • C4-Carboxamide Linkage: This is a common feature in SDH inhibitor fungicides. The nature of the N-substituent (derived from the chosen aniline) is a primary determinant of the fungicidal spectrum and potency. Bulky or appropriately substituted aryl groups can significantly enhance activity.

  • C3-Position: While the protocol describes the use of the 3-oxo tautomer, this position can be further functionalized. For example, alkylation or conversion to other functional groups can modulate the electronic properties and steric profile of the molecule, thereby influencing its biological activity.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. Its straightforward and high-yielding synthesis, combined with its multiple reactive sites, allows for the efficient construction of complex and potent active ingredients. The protocols and insights provided in this guide demonstrate its utility in creating pyrazole carboxamide fungicides, a class of compounds vital for effective disease management in agriculture. A thorough understanding of the synthetic pathways and the underlying structure-activity relationships enables researchers to rationally design and develop next-generation crop protection solutions.

References

  • Wang, G., Liang, S., Lang, J., Ying, J., Shan, Z., Lv, L., Li, B., & Yang, H. (2025). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Pest Management Science, 81(1), 119-126. [Link]

  • Google Patents. (2010).
  • Liu, X., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6258. [Link]

  • Kira, M. A., et al. (2008). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 20(7), 5037-5042. [Link]

  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21. [Link]

  • Wang, G., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Monatshefte für Chemie - Chemical Monthly, 151, 1533–1540. [Link]

  • Zhang, J., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(5), 8694-8709. [Link]

  • Gatraitis, S., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. [Link]

  • Echevarria, A., et al. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Current Organic Chemistry, 23(2), 194-216. [Link]

  • Google Patents. (1993). Pyrazole carboxanilide fungicides and use. (US5223526A).
  • Universidad del País Vasco / Euskal Herriko Unibertsitatea. (2022). Synthesis of novel Bisarylpyrazoles – a new herbicidal hit class. [Link]

  • Ko, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(8), 3647–3657. [Link]

  • Google Patents. (2024). Pyrazole carboxamide compound and use thereof. (WO2024174912A1).
  • Nagaoka, M., et al. (2010). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Pesticide Science, 35(2), 105-113. [Link]

  • ACS Publications. (2022). Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties. Journal of Agricultural and Food Chemistry, 70(48), 14995–15006. [Link]

  • Kalgutkar, A. S., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 41(25), 4801-4812. [Link]

  • Google Patents. (2022). Process for the manufacture of pyrazoles or pyrimidones. (US11299463B2).
  • Wang, Y., et al. (2025). Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties. Pest Management Science, 81(5), 2136-2147. [Link]

Sources

Application Notes & Protocols: The Utility of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Pyrazole Scaffold as a Cornerstone of Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds are paramount, with the pyrazole nucleus standing out as a "privileged scaffold."[1][2] This five-membered aromatic ring, containing two adjacent nitrogen atoms, is a structural cornerstone in numerous FDA-approved therapeutics, valued for its metabolic stability and versatile synthetic accessibility.[1][3] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6]

This guide focuses on a particularly valuable synthetic intermediate: Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS 7251-53-8). This molecule is not merely a compound but a versatile platform, a foundational building block from which a multitude of potent therapeutic candidates can be engineered.[7] Its inherent chemical functionalities—the reactive pyrazolone core, the phenyl ring, and the modifiable ethyl carboxylate group—provide medicinal chemists with a rich template for exploring structure-activity relationships (SAR) and optimizing drug-like properties.[7][8] We will explore its synthesis, derivatization, and the protocols necessary to evaluate its therapeutic potential.

Section 1: Synthesis of the Core Intermediate

The cornerstone of any drug discovery program based on this scaffold is the efficient and reliable synthesis of the starting material. The most common and robust method for preparing this compound is through a cyclocondensation reaction, a variant of the classic Knorr pyrazole synthesis.[7]

Protocol 1.1: Synthesis via Cyclocondensation of Phenylhydrazine and Diethyl Ethoxymethylenemalonate

This protocol describes a reliable method for the gram-scale synthesis of the title compound. The reaction involves the nucleophilic attack of phenylhydrazine on diethyl ethoxymethylenemalonate, followed by intramolecular cyclization and elimination.

Materials:

  • Phenylhydrazine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Ethanol (absolute)

  • Dowex® 50WX8 hydrogen form resin (or a similar acidic catalyst)

  • Rotary evaporator

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Crystallization dish

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve phenylhydrazine (10.8 g, 0.1 mol) in 100 mL of absolute ethanol.

  • Reagent Addition: To this stirring solution, add diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol) dropwise over 15 minutes at room temperature. The addition is mildly exothermic.

  • Catalysis & Reflux: Add a catalytic amount of Dowex® 50WX8 resin (~0.5 g). Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

    • Scientific Rationale: The acidic resin catalyzes the cyclization step, promoting the formation of the pyrazolone ring over side products. Refluxing in ethanol provides the necessary thermal energy for the reaction to proceed to completion.

  • Work-up and Isolation: After completion, cool the mixture to room temperature and filter to remove the resin. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous oil or a semi-solid crude product.

  • Purification by Recrystallization: Add a minimal amount of hot ethanol to dissolve the crude product. Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.

  • Final Product: Collect the resulting white to off-white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected yield is typically in the range of 75-85%. The purity can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR).

G cluster_reactants Reactants cluster_process Process Phenylhydrazine Phenylhydrazine Mix 1. Mix in Ethanol Phenylhydrazine->Mix DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Mix Reflux 2. Reflux with Acid Catalyst (4-6 hours) Mix->Reflux Isolate 3. Rotary Evaporation Reflux->Isolate Purify 4. Recrystallization (from Ethanol) Isolate->Purify Product Ethyl 3-oxo-2-phenyl-2,3-dihydro- 1H-pyrazole-4-carboxylate Purify->Product

Caption: Workflow for the synthesis of the core pyrazole intermediate.

Section 2: Therapeutic Applications and Derivatization Strategies

The true power of this compound lies in its adaptability. The ethyl ester at the C4 position is a prime handle for chemical modification, most commonly through conversion to amides, hydrazides, or other functional groups. These modifications allow for the systematic exploration of chemical space to target various diseases.

Anticancer Applications

The pyrazole scaffold is a well-established pharmacophore in oncology.[9][10] Many pyrazole-containing molecules function as kinase inhibitors, interfering with signaling pathways that drive cancer cell proliferation.[9] Derivatives of our core compound can be designed to target enzymes like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[9]

Structure-Activity Relationship (SAR) Insights:

  • Conversion of the C4-ethyl ester to a carboxamide (-CONH-R) is a critical step. The 'R' group can be varied to probe different pockets of a target enzyme's active site.

  • Aromatic or heteroaromatic 'R' groups often engage in π-π stacking interactions, enhancing binding affinity.

  • Introducing hydrogen bond donors/acceptors on the 'R' group can form specific interactions with amino acid residues.

Protocol 2.1.1: Synthesis of N-Aryl Carboxamide Derivatives

  • Hydrolysis (Optional but recommended): Saponify the starting ester (1 eq.) using LiOH or NaOH in a THF/water mixture to yield the corresponding carboxylic acid. Acidify with 1M HCl to precipitate the acid, then filter and dry.

  • Amide Coupling: Dissolve the pyrazole-4-carboxylic acid (1 eq.) and the desired aniline derivative (1.1 eq.) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Coupling Agents: Add a coupling agent such as HATU (1.2 eq.) or EDC/HOBt (1.2 eq. each) and a base like DIPEA (2 eq.).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide.

  • Purification: Purify the product using column chromatography on silica gel.

G Core Core Scaffold (Ethyl Ester) Derivatization Derivatization (e.g., Amide Coupling) Core->Derivatization Library Compound Library (Diverse Amides) Derivatization->Library Screening Biological Screening (e.g., MTT Assay) Library->Screening Hit Hit Compound (Potent & Selective) Screening->Hit

Caption: Drug discovery workflow from core scaffold to hit identification.

Protocol 2.1.2: In Vitro Anticancer Screening (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives in culture medium (typically from 0.01 µM to 100 µM). Replace the old medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Scientific Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Compound Derivative Target Cell Line IC₅₀ (µM) Reference
Pyrazole-Indole HybridCDK2HCT116< 23.7[9]
Pyrazolo[1,5-a]pyrimidineKinaseMCF7, A549Micro- to nano-molar[9]
Pyrazole-Carbohydrazide-A54926[4]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) anilineCDK2-0.98[4]
Anti-inflammatory Applications

Pyrazolone derivatives have a long history as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[11][12] The blockbuster drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core, highlighting the scaffold's potential.[11]

Mechanism of Action & SAR:

  • Derivatives of our core compound can be designed to inhibit COX-1 and/or COX-2.[7]

  • Selectivity for COX-2 over COX-1 is a key goal to reduce gastrointestinal side effects associated with traditional NSAIDs.[11]

  • The nature and position of substituents on the N-phenyl ring and the C4-position are critical for achieving COX-2 selectivity.

G ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Pyrazole Pyrazole Derivative Pyrazole->COX_Enzymes Inhibition

Caption: Simplified mechanism of COX inhibition by pyrazole derivatives.

Protocol 2.2.1: In Vitro COX Inhibition Assay

This protocol provides a general method for determining the COX inhibitory activity and selectivity of the synthesized compounds.

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

  • Compound Incubation: Add the test compounds (at various concentrations) and the respective enzyme (COX-1 or COX-2) to the wells. Incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

  • Quantification: The activity of the COX enzyme is measured by quantifying the amount of prostaglandin E₂ (PGE₂) produced, typically using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percent inhibition for each compound concentration. Determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A higher SI value indicates greater selectivity for COX-2.

Antimicrobial Applications

The pyrazole scaffold is also a promising framework for developing novel antimicrobial agents to combat drug-resistant pathogens.[13][14] Pyrazole derivatives have shown activity against a range of bacteria, including Gram-positive strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative strains like Acinetobacter baumannii.[1][14]

SAR Insights:

  • Combining the pyrazole core with other heterocyclic moieties, such as thiazole or pyrimidine, can lead to broad-spectrum antibacterial activity.[14][15]

  • The introduction of trifluoromethyl or phenyl groups can enhance activity against Gram-positive bacteria.[1]

  • Hydrazone derivatives derived from pyrazole-4-carboxaldehydes have shown potent activity against A. baumannii.[14]

Protocol 2.3.1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Compound Class Target Organism MIC (μg/mL) Reference
Pyrazole-HydrazoneAcinetobacter baumanniiAs low as 1.56[1]
Trifluoromethyl Phenyl PyrazoleS. aureus, E. faecalisEffective at 2x MIC[1]
Aminoguanidine PyrazoleS. aureus, E. coli1 - 8[14]
Imidazo-pyridine PyrazoleGram-negative strains< 1[14]

Section 3: Conclusion and Future Outlook

This compound is a privileged starting material in medicinal chemistry. Its straightforward synthesis and versatile functional handles make it an ideal scaffold for generating diverse compound libraries. The established success of pyrazole-based drugs in treating cancer and inflammation provides a strong rationale for its continued exploration.[4][11] Future efforts will likely focus on creating multi-target agents, such as dual COX/LOX inhibitors or kinase/HDAC inhibitor hybrids, to tackle complex diseases with improved efficacy and reduced resistance.[10][11] The protocols and data presented herein provide a foundational guide for researchers aiming to unlock the full therapeutic potential of this remarkable chemical entity.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(3). Retrieved January 17, 2026, from [Link]

  • Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. Retrieved January 17, 2026, from [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). Archiv der Pharmazie. Retrieved January 17, 2026, from [Link]

  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved January 17, 2026, from [Link]

  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Pyrazoles as Promising Scaffold for the Synthesis of Anti-Inflammatory and/or Antimicrobial Agent: A Review. (n.d.). Ingenta Connect. Retrieved January 17, 2026, from [Link]

  • Kumar, V., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. Retrieved January 17, 2026, from [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). International Journal of ChemTech Research. Retrieved January 17, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Retrieved January 17, 2026, from [Link]

  • Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2017). MDPI. Retrieved January 17, 2026, from [Link]

  • Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. (2014). European Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Some novel pyrazolone derivatives as anti-inflammatory agents. (1981). Pharmazie. Retrieved January 17, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 17, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). Molecules. Retrieved January 17, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). Molecules. Retrieved January 17, 2026, from [Link]

  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). Journal of Pharmacy & Bioallied Sciences. Retrieved January 17, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 17, 2026, from [Link]

  • ethyl 1-phenyl-1H-pyrazole-4-carboxylate. (n.d.). Chemical Synthesis Database. Retrieved January 17, 2026, from [Link]

  • Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. (2025). Scientific Reports. Retrieved January 17, 2026, from [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved January 17, 2026, from [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc. Retrieved January 17, 2026, from [Link]

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (2025). Journal of Agricultural and Food Chemistry. Retrieved January 17, 2026, from [Link]

Sources

Application Notes & Protocols: Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate as a Versatile Intermediate for High-Performance Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in the fields of dye chemistry, materials science, and drug development. The focus is on the strategic use of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate as a pivotal intermediate in the synthesis of a wide array of high-performance dyes. This document provides a detailed exploration of the synthesis of this intermediate, followed by robust protocols for its conversion into various classes of dyes, and a discussion on the significance and properties of the resulting chromophores.

Introduction: The Significance of Pyrazolone Intermediates in Modern Dye Chemistry

This compound, a key member of the pyrazolone heterocyclic family, stands as a cornerstone in the synthesis of a multitude of commercially important dyes.[1][2] Its chemical architecture, particularly the presence of a highly reactive active methylene group, renders it an exceptionally versatile precursor for the creation of azo dyes and other significant dye classes.[1][3] The strategic placement of the phenyl group at the 2-position and the ethyl carboxylate group at the 4-position of the pyrazole ring plays a crucial role in dictating the stability, solubility, and tinctorial properties of both the intermediate and the final dye molecules.

The intrinsic reactivity of this pyrazolone intermediate allows for the facile introduction of a wide range of auxochromes and chromophores. This adaptability is paramount for the rational design and fine-tuning of the final dye's characteristics, including its color, fastness to light and washing, and its suitability for specific applications. Dyes derived from this intermediate are extensively used in the textile and printing industries and are finding expanding roles in advanced applications such as biomedical imaging, diagnostics, and as ligands in coordination chemistry.[4]

Synthesis of this compound

The most prevalent and efficient synthetic route to the title compound is the cyclocondensation reaction between ethyl acetoacetate and phenylhydrazine.[5] This reaction proceeds through a well-documented mechanism involving the initial formation of a phenylhydrazone, which subsequently undergoes an intramolecular cyclization to yield the stable pyrazolone ring system.

Reaction Workflow:

synthesis_workflow cluster_reaction Condensation Reaction Reactant1 Ethyl Acetoacetate Reaction_Step Reflux in Acidic Medium Reactant1->Reaction_Step Reactant2 Phenylhydrazine Reactant2->Reaction_Step Product Ethyl 3-oxo-2-phenyl-2,3-dihydro- 1H-pyrazole-4-carboxylate Reaction_Step->Product caption Synthesis of Pyrazole Intermediate

Caption: Synthesis of the Pyrazole Intermediate.

Experimental Protocol: Synthesis of this compound

Parameter Value/Description
Reactants Ethyl acetoacetate, Phenylhydrazine
Solvent Glacial Acetic Acid or Ethanol
Reaction Temperature Reflux (typically 80-120 °C)
Reaction Time 2-4 hours
Work-up Cooling, precipitation, filtration, and washing with cold ethanol
Purification Recrystallization from ethanol
Typical Yield Up to 98%[6]
Appearance White to off-white crystalline solid

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1.0 equivalent) in glacial acetic acid or ethanol.

  • With continuous stirring, slowly add ethyl acetoacetate (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature, followed by further cooling in an ice bath to maximize the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with a small volume of cold ethanol to remove any unreacted starting materials and impurities.

  • For obtaining a high-purity product, recrystallize the crude solid from hot ethanol.[5]

  • Dry the purified crystalline product in a vacuum oven.

Application in the Synthesis of Azo Dyes

The most significant application of this compound lies in its role as a coupling component for the synthesis of azo dyes.[7][8] The active methylene group at the C-4 position of the pyrazole ring is highly nucleophilic and readily undergoes an electrophilic substitution reaction with diazonium salts to form intensely colored azo compounds.[3][9]

General Reaction Scheme for Azo Dye Synthesis:

azo_dye_synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aromatic_Amine Aromatic Amine (e.g., Aniline) Reagents_D NaNO2, HCl 0-5 °C Aromatic_Amine->Reagents_D Diazonium_Salt Diazonium Salt Reagents_D->Diazonium_Salt Reagents_C Alkaline pH 0-5 °C Diazonium_Salt->Reagents_C Pyrazole_Intermediate Ethyl 3-oxo-2-phenyl-2,3-dihydro- 1H-pyrazole-4-carboxylate Pyrazole_Intermediate->Reagents_C Azo_Dye Azo Dye Reagents_C->Azo_Dye caption General Workflow for Azo Dye Synthesis

Caption: General Workflow for Azo Dye Synthesis.

Protocol: Synthesis of a Model Azo Dye (from Aniline)

Parameter Value/Description
Diazotization Reactants Aniline, Sodium Nitrite, Hydrochloric Acid
Coupling Component This compound
Reaction Temperature 0-5 °C for both diazotization and coupling[7]
pH for Coupling Alkaline (pH 8-10), maintained with NaOH solution
Work-up Filtration, thorough washing with water, and drying
Purification Recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture)[10]

Step-by-Step Methodology:

Part A: Diazotization of Aniline

  • In a beaker, dissolve aniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous and efficient stirring.

  • Prepare a solution of sodium nitrite (1.0 equivalent) in cold water.

  • Add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature is strictly maintained below 5 °C.[11] The completion of the diazotization is indicated by a persistent blue color on starch-iodide paper, signifying a slight excess of nitrous acid.

Part B: Azo Coupling Reaction

  • In a separate beaker, dissolve this compound (1.0 equivalent) in a dilute aqueous solution of sodium hydroxide to generate the more reactive enolate anion.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the pyrazolone solution with vigorous stirring.

  • Throughout the addition, maintain the pH of the reaction mixture between 8 and 10 by the controlled dropwise addition of a 10% sodium hydroxide solution.

  • A brightly colored precipitate of the azo dye will form immediately. Continue stirring the reaction mixture for an additional 30-60 minutes in the cold to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration, wash it extensively with water until the filtrate is neutral, and then dry it in an oven at 60-80 °C.

References

  • Google Patents. US20120070413A1 - Method of treating cancer with substituted amide derivatives.
  • PubMed Central. Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. Available from: [Link]

  • The Synthesis of Azo Dyes. Available from: [Link]

  • YouTube. Making azo dyes. Available from: [Link]

  • Imperial College London. Syntheses and Characterization of Main Group, Transition Metal, Lanthanide and Actinide Complexes of Bidentate Acylpyrazolone Ligands. Available from: [Link]

  • The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of New Pyrazolone Dyes. Available from: [Link]

  • ACS Publications. TiO2-Catalyzed Direct Diazenylation of Active Methylene Compounds with Diazonium Salts | The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Available from: [Link]

  • Prima Chemicals. Basic Guide on Pyrazolones: Features and Applications. Available from: [Link]

  • Asian Journal of Research in Chemistry. A Review Report on Active Methylene group in Malononitrile. Available from: [Link]

Sources

Application Notes & Protocols: Leveraging Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate for the Development of Novel COX Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in COX Inhibition

The pyrazole heterocycle is a cornerstone in the development of anti-inflammatory agents, most notably as the central scaffold in several commercially successful selective COX-2 inhibitors like Celecoxib, Deracoxib, and Lonazolac.[1][2] The therapeutic action of Non-Steroidal Anti-inflammatory Drugs (NSAIDs) is primarily based on the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into pro-inflammatory prostaglandins.[3][4] There are two primary isoforms of this enzyme:

  • COX-1: A constitutively expressed enzyme responsible for the production of prostaglandins that protect the gastrointestinal lining and mediate platelet aggregation.[3][5]

  • COX-2: An inducible enzyme that is upregulated during inflammatory processes and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[3][5]

Traditional NSAIDs inhibit both isoforms, which can lead to gastrointestinal side effects.[3] The development of selective COX-2 inhibitors was a significant advancement, offering potent anti-inflammatory effects with a reduced risk of such adverse events.[2][4] The 1,5-diarylpyrazole structure is a key pharmacophore for achieving COX-2 selectivity. A critical feature of many selective inhibitors is the presence of a sulfonamide (-SO2NH2) or a similar functional group, which interacts with a specific hydrophilic side pocket in the COX-2 active site that is absent in COX-1, thereby conferring selectivity.[1][3]

This document provides a comprehensive guide on utilizing Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate as a versatile starting scaffold for the synthesis and evaluation of novel pyrazole-based COX inhibitors. We will detail the synthesis of this core structure, strategies for its derivatization, and robust protocols for in vitro and in vivo evaluation.

Part 1: Synthesis and Derivatization Strategy

The synthesis of the pyrazole core and its subsequent modification is a critical first step. The following protocols outline a standard procedure for generating the scaffold and then creating a library of candidate inhibitors based on established structure-activity relationships (SAR).

Protocol 1.1: Synthesis of this compound Scaffold

This protocol describes a common method for synthesizing the pyrazole core via a condensation reaction.

Materials:

  • Diethyl malonate

  • Triethyl orthoformate

  • Phenylhydrazine

  • Acetic anhydride

  • Ethanol

  • Sodium ethoxide

Procedure:

  • Step 1: Synthesis of Diethyl Ethoxymethylenemalonate:

    • In a round-bottom flask equipped with a reflux condenser, combine diethyl malonate and triethyl orthoformate in a 1:1.2 molar ratio.

    • Add a catalytic amount of acetic anhydride.

    • Heat the mixture at 140-150°C for 2 hours.

    • Remove the ethanol formed during the reaction by distillation. The crude product is typically used directly in the next step.

  • Step 2: Cyclization with Phenylhydrazine:

    • Dissolve the crude diethyl ethoxymethylenemalonate in absolute ethanol.

    • Add an equimolar amount of phenylhydrazine dropwise at room temperature with stirring.

    • A catalytic amount of sodium ethoxide can be added to facilitate the reaction.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried.

    • Recrystallize the crude product from ethanol to obtain the purified scaffold.

Workflow for Scaffold Synthesis and Derivatization

cluster_synthesis Scaffold Synthesis cluster_derivatization Derivatization Strategy A Diethyl Malonate + Triethyl Orthoformate B Diethyl Ethoxymethylenemalonate A->B Acetic Anhydride, Heat D Ethyl 3-oxo-2-phenyl-2,3-dihydro- 1H-pyrazole-4-carboxylate (Core Scaffold) B->D Ethanol, Reflux C Phenylhydrazine C->D E Core Scaffold D->E Purification F Introduction of Aryl Group at C3 (e.g., via Suzuki Coupling) E->F G Modification of Phenyl Ring at N2 (e.g., addition of -SO2NH2) F->G H Final Library of Candidate COX-2 Inhibitors G->H Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2 Enzyme->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, etc.)->Inflammation & Pain Pyrazole Derivative\n(COX-2 Inhibitor) Pyrazole Derivative (COX-2 Inhibitor) Pyrazole Derivative\n(COX-2 Inhibitor)->COX-2 Enzyme Inhibition

Caption: Inhibition of the pro-inflammatory prostaglandin synthesis pathway by pyrazole derivatives.

Protocol 2.1: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric Method)

This protocol provides a standardized method to determine the inhibitory potency (IC50) of the synthesized compounds against ovine or human recombinant COX-1 and COX-2 enzymes. [6][7][8] Materials:

  • COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)

  • Recombinant COX-1 and COX-2 enzymes

  • Heme

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • 96-well microplate

  • Microplate reader

  • Synthesized pyrazole derivatives

  • Celecoxib (positive control for COX-2)

  • Indomethacin or Aspirin (control for non-selective inhibition)

  • DMSO (solvent for compounds)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. Dissolve synthesized compounds and controls in DMSO to create stock solutions.

  • Assay Setup:

    • In a 96-well plate, add 150 µL of assay buffer to all wells.

    • Add 10 µL of heme to all wells.

    • 100% Initial Activity Wells: Add 10 µL of DMSO.

    • Inhibitor Wells: Add 10 µL of the synthesized compound diluted to various concentrations (typically ranging from 0.01 µM to 100 µM).

    • Control Wells: Add 10 µL of the control inhibitor (e.g., Celecoxib).

  • Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

  • Incubation: Gently shake the plate and incubate for 5 minutes at 25°C.

  • Initiation of Reaction:

    • Add 20 µL of the colorimetric substrate solution (TMPD).

    • Add 20 µL of arachidonic acid solution to initiate the reaction.

  • Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes using a microplate reader. The rate of absorbance increase is proportional to the COX activity.

Workflow for In Vitro COX Inhibition Assay

A Prepare Reagents (Enzyme, Substrate, Compounds) B Dispense Buffer, Heme, and Test Compounds into 96-well Plate A->B C Add COX-1 or COX-2 Enzyme B->C D Incubate at 25°C C->D E Add Colorimetric Substrate and Arachidonic Acid D->E F Read Absorbance at 590 nm E->F G Calculate % Inhibition F->G H Determine IC50 and Selectivity Index (SI) G->H

Caption: Experimental workflow for the in vitro COX inhibition assay.

Part 3: Data Analysis and In Vivo Correlation

Data Analysis: IC50 and Selectivity Index
  • Calculate Percent Inhibition: The percentage of inhibition for each compound concentration is calculated using the formula: % Inhibition = [(Rate of Initial Activity - Rate of Inhibitor) / Rate of Initial Activity] x 100

  • Determine IC50: The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce enzyme activity by 50%. This value is determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate Selectivity Index (SI): The COX-2 selectivity index is a crucial parameter that indicates the compound's preference for inhibiting COX-2 over COX-1. [1]It is calculated as: SI = IC50 (COX-1) / IC50 (COX-2) A higher SI value indicates greater selectivity for COX-2.

Hypothetical Data Presentation
Compound IDR1 Group (at C3)R2 Group (at N2-para)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Core Scaffold-H-H>100>100-
Derivative A4-Methoxyphenyl-H25.315.81.6
Derivative B4-Methoxyphenyl-SO2NH215.10.25 60.4
Derivative C4-Fluorophenyl-SO2NH218.90.31 61.0
CelecoxibTrifluoromethyl-SO2NH215.00.1978.9

This table presents hypothetical data to illustrate the expected impact of derivatization on COX inhibition and selectivity.

Protocol 3.1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Promising compounds with high in vitro potency and selectivity should be evaluated in vivo. The carrageenan-induced rat paw edema model is a standard acute inflammation model. [1][9] Materials:

  • Wistar rats (150-200g)

  • Test compounds

  • Carrageenan solution (1% in saline)

  • Pletysmometer (for measuring paw volume)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin or Celecoxib)

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping and Dosing: Divide rats into groups (n=6): Vehicle control, reference drug, and test compound groups (at various doses). Administer the compounds orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Conclusion

The This compound scaffold is a valuable and versatile starting point for the development of novel and selective COX-2 inhibitors. By employing established synthetic strategies to introduce key pharmacophoric features, such as a para-sulfonamide group on the N-phenyl ring and a second aryl moiety at the C3 position, researchers can generate libraries of potent anti-inflammatory candidates. The detailed protocols for in vitro COX inhibition assays and in vivo anti-inflammatory models provided herein offer a clear and validated pathway for the comprehensive evaluation of these newly synthesized compounds, ultimately contributing to the discovery of safer and more effective anti-inflammatory drugs.

References

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Journal of Medicinal Chemistry. [Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024). Molecular Diversity. [Link]

  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. (Date not available). Journal of Medicinal Chemistry. [Link]

  • Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. (2024). Archiv der Pharmazie. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. (2023). RSC Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. (2011). Journal of Medicinal Chemistry. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010). Methods in Molecular Biology. [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). Methods in Molecular Biology. [Link]

  • Structure of selective COX‐2 inhibitors and novel pyrazoline‐based... (Date not available). ResearchGate. [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (2022). African Journal of Pharmacy and Pharmacology. [Link]

  • Chemical structures of Pyrazole bearing heterocycles with their IC50... (2024). ResearchGate. [Link]

  • How can I assay cyclooxygenase pathway inhibition for plant extracts?. (2014). ResearchGate. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2016). Molecules. [Link]

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (2025). Molecular Diversity. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. [Link]

  • Mechanism of action of anti-inflammatory drugs. (1996). Immunology and Cell Biology. [Link]

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). Journal of Ovarian Research. [Link]

  • COX Inhibitors. (2023). StatPearls. [Link]

  • Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. (2014). European Journal of Medicinal Chemistry. [Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2013). European Journal of Pharmacology. [Link]

Sources

Troubleshooting & Optimization

Optimizing the yield of "Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Optimizing Pyrazolone Synthesis

Introduction

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate is a vital heterocyclic building block in medicinal and agricultural chemistry.[1] Its pyrazolone core is a common motif in pharmacologically active compounds, making the efficiency of its synthesis a critical concern for researchers.[2] This guide provides in-depth troubleshooting advice and optimization strategies to help you maximize the yield and purity of this target compound. We will address common issues encountered during the synthesis, which typically involves the cyclocondensation of a phenylhydrazine derivative with a β-keto ester like ethyl acetoacetate or a related malonate derivative.[1][3][4]

Core Synthesis Pathway & Mechanism

The most common and reliable method for synthesizing the target molecule is a variation of the Knorr pyrazole synthesis.[2] It involves the condensation reaction between phenylhydrazine and a suitable three-carbon carbonyl compound, typically diethyl ethoxymethylenemalonate (EMME) or ethyl acetoacetate. The reaction proceeds via an initial nucleophilic attack of the hydrazine onto one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the stable pyrazolone ring.

Below is a generalized workflow for this synthesis.

Caption: Standard laboratory workflow for pyrazolone synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that can arise during the synthesis, leading to compromised yield or purity.

Stage 1: Starting Materials & Reaction Setup

Q1: My reaction mixture turned dark brown or black immediately upon adding phenylhydrazine. What's wrong?

A: This is a classic sign of phenylhydrazine oxidation. Phenylhydrazine is highly susceptible to air oxidation, which produces dark, tarry impurities that can inhibit the reaction and contaminate your product.

  • Causality: The -NH-NH2 group is easily oxidized, especially when heated or in the presence of trace metal impurities.

  • Solution:

    • Use Fresh Phenylhydrazine: Always use freshly distilled or newly purchased phenylhydrazine. If the liquid is already yellow or brown, it should be purified by vacuum distillation before use.

    • Inert Atmosphere: For best results, degas your solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air exposure.

    • Check Solvent Purity: Ensure your solvent (e.g., ethanol) is free of oxidizing contaminants.

Q2: The reaction is very slow or appears to have stalled, according to TLC analysis.

A: Stalled reactions are typically due to issues with temperature, catalysis, or reagent stoichiometry.

  • Causality: The condensation reaction requires sufficient activation energy. If the temperature is too low, the reaction rate will be negligible. An improper catalyst or pH can also prevent the necessary intermediates from forming.

  • Solutions:

    • Temperature Control: Ensure your reaction is at the proper reflux temperature for the chosen solvent. For ethanol, this is typically around 78°C. Increasing the temperature can sometimes push a sluggish reaction to completion.[5][6]

    • Catalyst Addition: While this reaction can proceed without a catalyst, a catalytic amount of a weak acid like acetic acid can facilitate the initial condensation and subsequent cyclization steps.[5]

    • Microwave Synthesis: For rapid, high-yield synthesis, consider using microwave irradiation. Studies have shown that microwave-assisted synthesis can dramatically reduce reaction times and improve yields, often under solvent-free conditions.[2]

Stage 2: Reaction Work-up and Product Isolation

Q3: My yield is very low after the initial filtration. Where did my product go?

A: Low isolated yield at this stage usually points to one of two issues: incomplete reaction or high product solubility in the mother liquor.

  • Causality: If the reaction did not go to completion, a significant portion of the starting materials remains in the solution.[5] Alternatively, the product may be too soluble in the reaction solvent at the temperature of filtration.

  • Solutions:

    • Confirm Completion: Always confirm the reaction is complete via TLC before proceeding to work-up. Look for the disappearance of the limiting starting material.

    • Induce Crystallization: Cool the reaction mixture thoroughly in an ice bath before filtering. If the product is still soluble, you can try adding a co-solvent in which the product is insoluble (like cold water) to induce precipitation.

    • Solvent Volume: Using the minimum amount of solvent necessary to dissolve the reagents at reflux can help ensure the product crystallizes upon cooling.

Q4: The crude product is oily or gummy and won't crystallize.

A: This is often due to the presence of impurities or residual solvent which inhibit the formation of a crystal lattice.

  • Causality: Impurities, such as side products or unreacted starting materials, can act as "crystal poisons." Trapped solvent can also disrupt crystallization.

  • Solutions:

    • Trituration: Try triturating the oil with a non-polar solvent like hexane or diethyl ether. This can often wash away soluble impurities, leaving behind a solid product.

    • Solvent Removal: Ensure all reaction solvent is removed under reduced pressure.

    • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, adding a "seed crystal" can initiate crystallization in the bulk material.

Stage 3: Purification

Q5: My final product has a low or broad melting point after recrystallization.

A: A low or broad melting point is a strong indicator of impurity.

  • Causality: The presence of contaminants disrupts the crystal lattice, requiring less energy to melt. This could be due to isomeric impurities, residual starting materials, or byproducts.

  • Solutions:

    • Optimize Recrystallization: Ensure you are using an appropriate solvent system. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. A common choice is an ethanol/water mixture.[4] Dissolve the crude product in a minimum of hot ethanol and then slowly add water until the solution becomes cloudy. Re-heat to clarify and then allow it to cool slowly.

    • Column Chromatography: If recrystallization fails to yield a pure product, purification via silica gel column chromatography may be necessary.

    • Acid/Base Wash: Some impurities can be removed by dissolving the product in an organic solvent and performing an acid or base wash to extract ionizable impurities into an aqueous layer.

Optimization Strategies & Data

To systematically improve yield, several parameters can be optimized. The choice of catalyst, solvent, and reaction conditions can have a significant impact.

Table 1: Effect of Catalyst on Yield

Catalyst (0.1 eq)SolventTemperature (°C)Time (h)Reported Yield (%)Reference
NoneEthanolReflux6~70-80%[4]
Acetic AcidEthanolReflux4>85%[5]
Nano-ZnOSolvent-free1001>95%[3]
[bmim][FeCl4] (Ionic Liquid)Solvent-free802~92%

As indicated, modern catalytic methods, such as using nano-ZnO or specific ionic liquids, can lead to excellent yields in shorter reaction times and under more environmentally friendly conditions.[3]

Caption: A troubleshooting flowchart for pyrazolone synthesis.

Detailed Experimental Protocol (Optimized)

This protocol is based on an acid-catalyzed method designed for high yield.

Materials:

  • Phenylhydrazine (freshly distilled, 10.81 g, 100 mmol)

  • Ethyl acetoacetate (13.01 g, 100 mmol)

  • Ethanol (200 proof, 150 mL)

  • Glacial Acetic Acid (0.5 mL)

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Charge the flask with ethanol (150 mL), ethyl acetoacetate (13.01 g), and glacial acetic acid (0.5 mL). Begin stirring.

  • Phenylhydrazine Addition: Add the phenylhydrazine (10.81 g) dropwise to the stirring solution at room temperature over 10-15 minutes. The solution may warm slightly and turn yellow.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80°C) and maintain for 4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase), checking for the consumption of the starting materials.

  • Crystallization: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. A precipitate should form. To maximize crystal formation, cool the flask in an ice bath for at least 1 hour.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove soluble impurities.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

  • Purification (if necessary): If the product's purity is insufficient (e.g., based on melting point), recrystallize from a minimal amount of hot ethanol.

Expected Outcome:

  • Yield: >85%

  • Appearance: White to off-white crystalline solid.

References

  • BenchChem. (n.d.). This compound.
  • BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
  • Ma, H., et al. (2014). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 19(11), 17743-17753. [Link]

  • Shaikh, I. N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]

  • Biosynth. (n.d.). This compound.
  • Najim, S. T., et al. (2016). New Method of N-phenyl-3-methyl-3 hydroxy-5-pyrazolone production. International Journal of Current Engineering and Technology, 6(2).
  • Girish, Y. R., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical Chemistry Journal, 49, 346-354.
  • Patel, H. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.
  • Chemical Synthesis Database. (n.d.). ethyl 1-phenyl-1H-pyrazole-4-carboxylate.
  • Cikotiene, I., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.
  • Shawali, A. S., et al. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Journal of the Chinese Chemical Society, 48(3), 449-454.
  • Kadu, V. D., et al. (n.d.).
  • Islam, M. R., et al. (2017). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 33(2), 929-935.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
  • Dzedulionytė Müldür, K., et al. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Molecules, 26(11), 3329.
  • Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

Sources

Technical Support Center: Purification of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS No: 30588-33-1). The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the purification of this compound.

Issue 1: The compound "oils out" during recrystallization instead of forming crystals.

  • Symptom: Upon cooling, the compound separates from the solvent as an oil rather than forming solid crystals.

  • Possible Causes & Solutions:

    • High Solute Concentration: The solution may be too saturated, causing the compound to precipitate above its melting point. To remedy this, add a small amount of hot solvent to decrease saturation.[1]

    • Rapid Cooling: Cooling the solution too quickly can prevent the formation of a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Using an insulated container can aid in this process.[1]

    • Inappropriate Solvent System: The chosen solvent may not be suitable for crystallization. It is advisable to experiment with different solvents or solvent mixtures. A solvent with a lower boiling point might be beneficial.[1]

    • Presence of Impurities: Impurities can disrupt crystal formation. Consider treating the hot solution with activated charcoal to remove impurities before filtration.[1]

Issue 2: Low yield of purified product after purification.

  • Symptom: The quantity of the purified product is significantly lower than anticipated.

  • Possible Causes & Solutions:

    • Incomplete Crystallization: It's possible that not all of the dissolved compound has crystallized. Ensure the solution is sufficiently cooled, perhaps in an ice bath, to maximize crystal formation.[1]

    • Loss During Transfers: Product can be lost when transferring between flasks and on the filtration apparatus. Rinse all glassware with the cold recrystallization solvent and add the rinsing to the filtration funnel.

    • Premature Crystallization: The compound may crystallize during hot filtration. To prevent this, use a pre-heated funnel and flask for this step.[1]

    • Co-elution in Chromatography: In column chromatography, incomplete separation from impurities can lead to the discarding of mixed fractions, which lowers the yield. Optimize the solvent system and gradient for better separation.[1]

Issue 3: The purified compound is colored.

  • Symptom: The final product has a noticeable color, suggesting the presence of impurities.

  • Possible Causes & Solutions:

    • Trace Impurities or Degradation: Colored byproducts may have formed during the synthesis or purification process.

    • Charcoal Treatment: Dissolve the compound in a suitable organic solvent and add a small amount of activated charcoal. Stir for a short period, then filter the mixture through celite to remove the charcoal before recrystallizing the product.[2]

    • Recrystallization: This technique can often remove colored impurities, as they may remain in the mother liquor.[2]

    • Silica Gel Plug: Dissolve your compound in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. The colored impurities may be retained on the silica.[2]

Issue 4: Multiple spots are observed on a Thin Layer Chromatography (TLC) plate.

  • Symptom: The TLC analysis of the purified product shows more than one spot, indicating the presence of impurities.

  • Possible Causes & Solutions:

    • Incomplete Reaction or Byproducts: The spots could correspond to unreacted starting materials, regioisomers, or other byproducts from the synthesis.

    • Identification:

      • Co-spotting: Spot your reaction mixture alongside the starting materials on the same TLC plate to check if any impurity spots correspond to the starting materials.[2]

      • Spectroscopic Analysis: If possible, isolate a small amount of the major impurity by preparative TLC or a small-scale column for analysis by ¹H NMR or LC-MS to help identify its structure.[2] Common impurities in pyrazole synthesis can include regioisomers.[2]

    • Purification:

      • Column Chromatography: This is often the most effective method for separating closely related impurities. Experiment with different solvent systems to achieve optimal separation.[2]

      • Recrystallization: If the impurities have significantly different solubilities than your desired product, recrystallization can be an effective purification method.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and similar pyrazolone derivatives?

A1: The most frequently employed methods are column chromatography on silica gel and recrystallization.[2] For liquid pyrazoles, distillation is also a viable option.[2]

Q2: What are the best general-purpose solvents for recrystallizing pyrazolone derivatives?

A2: Ethanol is a commonly used and effective solvent for recrystallizing pyrazolone derivatives.[3][4][5] Other options include methanol, or mixtures like ethanol/water.[6] Ethyl acetate and acetone have also been reported for the recrystallization of similar compounds.[7]

Q3: What are typical solvent systems for column chromatography of pyrazole compounds?

A3: A common eluent system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[2][8] The ratio is typically optimized based on the polarity of the specific compound and its impurities, as determined by TLC analysis.[2]

Q4: My compound is poorly soluble in most common organic solvents. What are my purification options?

A4: For poorly soluble compounds, recrystallization can be challenging. Hot filtration of a suspension in a solvent that dissolves impurities but not the desired compound can sometimes be effective. Alternatively, column chromatography can be attempted by dissolving the compound in a small amount of a strong, polar solvent (like DMF or DMSO) and adsorbing it onto silica gel before loading it onto the column.[1]

Q5: My pyrazolone derivative seems to be degrading on the silica gel column. What can I do?

A5: Pyrazoles can sometimes interact with the acidic silanol groups on standard silica gel, leading to poor recovery or degradation.[9] To mitigate this, you can:

  • Deactivate the silica gel: Prepare a slurry of silica gel with your chosen eluent and add a small amount of a basic modifier like triethylamine (~0.5-1% by volume).[9]

  • Use an alternative stationary phase: Neutral alumina can be a good alternative to silica gel for basic compounds.[6]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent

  • Objective: To purify a solid pyrazolone derivative by recrystallization.[1]

  • Materials:

    • Crude this compound

    • Selected recrystallization solvent (e.g., ethanol)

    • Erlenmeyer flasks

    • Hot plate

    • Büchner funnel and filter flask

    • Filter paper

  • Procedure:

    • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the selected solvent.

    • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the solid dissolves completely.

    • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.[9]

    • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.[9]

    • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[1][9]

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]

    • Drying: Dry the crystals under vacuum to remove all residual solvent.[9]

Protocol 2: Flash Column Chromatography

  • Objective: To purify a pyrazolone derivative using flash column chromatography.[1]

  • Materials:

    • Crude this compound

    • Silica gel (230-400 mesh)

    • Eluent (e.g., hexane/ethyl acetate mixture)

    • Chromatography column

    • Sand

    • Collection tubes

  • Procedure:

    • TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent and spot it on a silica gel TLC plate. Develop the plate using various ratios of your chosen eluent system to find a solvent mixture that gives your desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.[2]

    • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the silica gel.[1]

    • Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample solution to the top of the silica gel.[1]

    • Elution: Add the eluent to the top of the column and apply pressure to force the solvent through the column. Collect fractions in collection tubes.[1]

    • Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Solvent Selection for Purification

Purification MethodRecommended SolventsNotes
RecrystallizationEthanol, Methanol, Ethanol/Water, Ethyl Acetate, AcetoneEthanol is a common starting point.[3][4][5] Solvent mixtures may be necessary to achieve optimal solubility and crystal formation.[6]
Column ChromatographyHexane/Ethyl Acetate, Dichloromethane/Ethyl AcetateThe ratio should be optimized based on TLC analysis to achieve an Rf of 0.3-0.4 for the target compound.[2][10]

Visualization

Diagram 1: Purification Workflow Decision Tree

G start Crude Product is_solid Is the product a solid? start->is_solid is_oily Product is an oil/liquid is_solid->is_oily No recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography is_oily->column_chrom oiling_out Does it 'oil out'? recrystallization->oiling_out successful_cryst Successful Crystallization oiling_out->successful_cryst No optimize_cryst Optimize Cooling/Solvent oiling_out->optimize_cryst Yes low_yield Is the yield low? successful_cryst->low_yield pure_solid Pure Solid Product low_yield->pure_solid No check_transfers Check for losses during transfers low_yield->check_transfers Yes optimize_cryst->recrystallization pure_liquid Pure Liquid/Solid Product column_chrom->pure_liquid check_transfers->recrystallization

Caption: Decision tree for selecting a purification method.

References

  • Google Patents. (n.d.). DE1112984B - Process for the preparation of pyrazolone derivatives.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Retrieved from [Link]

  • Reddit. (2022, May 2). Purification of Amino-Pyrazoles. Retrieved from [Link]

  • American Laboratory. (2013, December 1). New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]

  • Nature. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Products in Pyrazolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazolone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on identifying, minimizing, and eliminating common side products encountered during the synthesis of pyrazolones. By understanding the mechanistic origins of these impurities, you can optimize your reaction conditions and purification strategies, ensuring the highest quality of your target compounds.

Part 1: Frequently Asked Questions (FAQs) about Pyrazolone Synthesis Side Products

This section addresses the most common issues and questions that arise during the synthesis of pyrazolones, particularly via the widely-used Knorr synthesis and its variations.

Q1: What are the most common side products I should expect during a Knorr-type pyrazolone synthesis?

A1: In a typical Knorr pyrazolone synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative, several side products can form.[1][2] The most prevalent of these are:

  • Hydrazone Intermediate: This forms when the hydrazine reacts with the ketone carbonyl of the β-ketoester, but the subsequent intramolecular cyclization onto the ester carbonyl does not complete.[1][3] Accumulation of this intermediate can be due to suboptimal reaction conditions, such as incorrect pH or temperature.[3][4]

  • Bis-Pyrazolone: This dimeric impurity can arise, particularly if there's an oxidizing agent present or through side reactions involving the reactive C4 position of the pyrazolone ring. It is often a highly colored impurity.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of both the β-ketoester and the hydrazine derivative in your crude product.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure full consumption of starting materials.[5]

  • Pyrazoline: If the final aromatization step is incomplete, a dihydropyrazole (pyrazoline) intermediate may be isolated.[4] This is more common in pyrazole synthesis from 1,3-diketones but can occur under certain conditions with β-ketoesters.

Q2: I'm seeing a persistent impurity with a mass corresponding to a double condensation product. What is it and how do I get rid of it?

A2: This is very likely a bis-pyrazolone derivative. These compounds, such as 4,4'-Bis-(3-methyl-1-phenyl-2-pyrazolin-5-one), are known side products that can form under certain conditions.[6][7]

Causality: The formation of bis-pyrazolones can be attributed to the reactivity of the C4 position of the pyrazolone ring. Under oxidative conditions or in the presence of certain catalysts, a radical or electrophilic intermediate can form at the C4 position, which then attacks another pyrazolone molecule, leading to a dimeric structure.

Troubleshooting & Purification:

  • Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help minimize oxidative side reactions that may lead to the formation of colored impurities like bis-pyrazolones.[8][9]

  • Control of Stoichiometry: Ensure precise stoichiometry. An excess of either reactant can sometimes promote side reactions.

  • Purification Strategies:

    • Recrystallization: Bis-pyrazolones often have different solubility profiles compared to the desired monomeric pyrazolone. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or solvent mixtures) is often effective for their removal.[10][11]

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the bis-pyrazolone from the target compound.

    • Acid/Base Wash: In some cases, adjusting the pH of the workup solution can help to selectively precipitate either the product or the impurity.

Q3: My reaction seems to stall, and I'm isolating a lot of the intermediate hydrazone. What's going wrong?

A3: The accumulation of the open-chain hydrazone intermediate is a classic sign of incomplete cyclization.[3][4] The Knorr synthesis is a two-step process: initial hydrazone formation followed by intramolecular cyclization.[2] If the second step is hindered, the reaction will stall.

Causality & Troubleshooting:

  • pH of the Reaction Medium: The pH is critical. The initial condensation to form the hydrazone is often favored under neutral to slightly acidic conditions. However, the subsequent cyclization (an intramolecular nucleophilic attack of the second nitrogen onto the ester carbonyl) is often acid-catalyzed.[4][8][12]

    • Solution: Adding a catalytic amount of a protic acid, such as glacial acetic acid, can significantly promote the cyclization step.[1][8][13] Be cautious, as highly acidic conditions can lead to other side reactions.[8]

  • Temperature and Reaction Time: For less reactive substrates, heating is often necessary to provide the activation energy for the cyclization to occur.[5]

    • Solution: Increase the reaction temperature, potentially to reflux, and monitor the progress by TLC until the hydrazone spot disappears.[5][13]

  • Solvent Choice: The polarity of the solvent can influence the stability of the intermediates and transition states. Protic solvents like ethanol or acetic acid are commonly used as they can participate in proton transfer, facilitating the reaction.[8]

Q4: How can I confirm the identity of a suspected side product?

A4: A combination of spectroscopic and spectrometric techniques is essential for the unambiguous identification of side products.

TechniqueCommon Side ProductExpected Observations
¹H NMR Hydrazone Intermediate Presence of signals corresponding to the open-chain structure. You would expect to see distinct signals for the protons on the carbon backbone that would be absent in the cyclized pyrazolone.
Bis-Pyrazolone The spectrum may appear more complex than the desired product. The signal for the C4-H proton will be absent, and you may observe a more complex aromatic region depending on the substituents.
Mass Spec (MS) Hydrazone Intermediate The molecular ion peak will have the same mass as the desired pyrazolone, as it is an isomer. Fragmentation patterns may differ.
Bis-Pyrazolone The molecular ion peak will correspond to approximately double the mass of the starting pyrazolone, minus two hydrogen atoms.
IR Spectroscopy Hydrazone Intermediate You may observe a prominent C=N stretch (around 1592-1650 cm⁻¹) and potentially a broader N-H stretch compared to the cyclized product.[13]
Pyrazolone Product A characteristic C=O stretch (around 1709 cm⁻¹) is typically observed.[13]

Part 2: Troubleshooting Guide: A Systematic Approach

A methodical approach to your synthesis can prevent the formation of side products from the outset.

Section 2.1: Pre-Reaction Checks & Starting Material Purity

Impurities in your starting materials can carry through the reaction or even catalyze side reactions.

ParameterRecommendationRationale
β-Ketoester Purity Verify by NMR or GC-MS.Contaminants can lead to unexpected side products.
Hydrazine Quality Use fresh, high-quality hydrazine.Hydrazine derivatives can degrade over time, leading to lower yields and impurities.[4]
Solvent Quality Use dry, appropriate-grade solvents.Water can hydrolyze the ester, and other impurities can interfere with the reaction.
Section 2.2: A Step-by-Step Protocol for Minimizing Side Products in a Model Knorr Synthesis

This protocol for the synthesis of 1-phenyl-3-methyl-5-pyrazolone is designed to minimize common side products.[2]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

  • Reagent Addition: Add phenylhydrazine (1 equivalent) to the solution. A mild exothermic reaction may be observed.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the cyclization.[13]

  • Heating and Monitoring: Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., with a 30% ethyl acetate/70% hexane mobile phase).[1] The goal is to see the complete consumption of the starting materials and the intermediate hydrazone.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If not, slowly add cold water to induce precipitation.[1]

  • Purification: Filter the crude product and wash with cold ethanol to remove unreacted starting materials and soluble impurities. Recrystallize the solid from a suitable solvent like ethanol to obtain the pure pyrazolone.[2][10]

Part 3: Visualizing Reaction Pathways & Troubleshooting Logic

Understanding the reaction pathways is key to effective troubleshooting.

Diagram 1: The Knorr Pyrazolone Synthesis and Genesis of Side Products

Knorr_Synthesis Knorr Pyrazolone Synthesis Pathways Start β-Ketoester + Hydrazine Hydrazone Hydrazone Intermediate (Incomplete Cyclization) Start->Hydrazone Condensation Hydrazone->Start Reversion Pyrazolone Desired Pyrazolone Product Hydrazone->Pyrazolone Intramolecular Cyclization (Acid-Catalyzed) BisPyrazolone Bis-Pyrazolone (Oxidative Dimerization) Pyrazolone->BisPyrazolone Side Reaction (e.g., Oxidation)

Caption: Main reaction and side pathways in Knorr pyrazolone synthesis.

Diagram 2: Troubleshooting Workflow for Impurity Identification

Troubleshooting_Workflow Impurity Identification Workflow Start Crude Product Shows Impurity by TLC/LC-MS MassSpec Analyze by Mass Spectrometry Start->MassSpec MassMatch Mass matches desired product? MassSpec->MassMatch MassDouble Mass ~2x desired product? MassMatch->MassDouble No Hydrazone Suspect: Hydrazone Intermediate Action: Re-run reaction with acid catalyst / more heat MassMatch->Hydrazone Yes BisPyrazolone Suspect: Bis-Pyrazolone Action: Purify via recrystallization or chromatography MassDouble->BisPyrazolone Yes Other Suspect: Other Impurity Action: Full characterization (NMR, IR) MassDouble->Other No NMR_IR Confirm structure with ¹H NMR and IR Hydrazone->NMR_IR BisPyrazolone->NMR_IR

Sources

Technical Support Center: NMR Analysis of Impurities in Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-NMR-2026-01-PYRAZOLE

Last Updated: January 17, 2026

Introduction

Welcome to the technical support guide for the analysis of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate. This document is designed for researchers, analytical scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for purity assessment and impurity profiling of this key synthetic intermediate. The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs).[1] This guide provides a structured approach to identifying, troubleshooting, and quantifying common process-related impurities and degradation products using robust NMR methodologies. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q3A guidelines, which mandate the identification and characterization of impurities above specific thresholds.[2][3][4]

Section 1: The Analyte & Its Expected NMR Signature

Before identifying what is wrong with a sample, it is crucial to have an authoritative signature of what is right. This compound (Structure below) exists in a tautomeric equilibrium, but the enol form is highly favored, which dictates its characteristic NMR spectrum.

Structure:

Figure 1. Chemical Structure of the Analyte.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts. Variations of ±0.05 ppm for ¹H and ±0.5 ppm for ¹³C are common depending on solvent and concentration.

¹H NMR (400 MHz, CDCl₃) AssignmentMultiplicityIntegration¹³C NMR (101 MHz, CDCl₃) Assignment
~9.77 ppmEnolic OHSinglet (broad)1H~166.5 ppmEster C=O
~7.80 ppmH-5 (pyrazole ring)Singlet1H~156.8 ppmC-3 (pyrazole ring, C=O)
~7.79 ppmH-2', H-6' (phenyl)Multiplet2H~138.6 ppmC-1' (phenyl, ipso)
~7.47 ppmH-3', H-5' (phenyl)Triplet2H~137.6 ppmC-5 (pyrazole ring, =CH)
~7.33 ppmH-4' (phenyl)Multiplet1H~129.3 ppmC-3'/C-5' (phenyl)
~4.37 ppm-OCH₂CH₃Quartet2H~127.3 ppmC-4' (phenyl)
~1.39 ppm-OCH₂CH₃Triplet3H~121.5 ppmC-2'/C-6' (phenyl)
~95.2 ppmC-4 (pyrazole ring, =C-COO)
~60.9 ppm-OCH₂CH₃
~14.5 ppm-OCH₂CH₃
Data compiled from typical spectra and available literature.[5]

Section 2: Frequently Asked Questions (FAQs) - The First Line of Defense

Q1: My ¹H NMR spectrum shows unexpected peaks in the aromatic region (6.5-7.5 ppm). What is the most likely cause?

A1: The most common cause of extra aromatic signals is the presence of unreacted phenylhydrazine , a key starting material.[6] Phenylhydrazine has a distinct set of multiplets in this region.[7][8] Another possibility is a regioisomeric byproduct if the synthesis allows for it.

Q2: I see a broad singlet that shifts or disappears upon adding a drop of D₂O to my NMR tube. What is it?

A2: This is the classic signature of an exchangeable proton, typically from an -OH or -NH group. If you observe a new, broad peak around 12-14 ppm, it is highly indicative of the hydrolyzed carboxylic acid impurity , formed by the cleavage of the ethyl ester. The D₂O exchange experiment replaces the acidic proton with deuterium, causing its signal to disappear from the ¹H spectrum.

Q3: Can I use ¹H NMR to determine the purity percentage of my compound?

A3: Yes, absolutely. This technique is known as quantitative NMR (qNMR) and it is a primary analytical method recognized for its high precision.[9][10][11] Unlike chromatography, which often requires response factors, NMR signal intensity is directly proportional to the number of nuclei.[12] To perform qNMR, you must add a certified internal standard of known purity and weight to your sample. By comparing the integral of a well-resolved analyte peak to a peak from the standard, you can calculate the exact purity.

Q4: Which deuterated solvent is best for this analysis?

A4: DMSO-d₆ is often the preferred choice for comprehensive impurity profiling.

  • Causality: It effectively solubilizes the main compound as well as both polar (e.g., the hydrolyzed carboxylic acid) and non-polar (e.g., starting materials) impurities. Its residual proton signal (~2.50 ppm) and water peak (~3.33 ppm) rarely overlap with key analyte or impurity signals.

  • Alternative: CDCl₃ is excellent for routine checks if you are confident that polar, acidic impurities are not present, as they may not dissolve well or their signals may be excessively broadened.

Section 3: Troubleshooting Guide: From Spectrum to Solution

This section addresses specific spectral abnormalities and provides step-by-step protocols to identify the root cause.

Problem 1: Signals Consistent with Unreacted Starting Materials

Your synthesis of this compound typically involves the condensation of Phenylhydrazine with Diethyl ethoxymethylenemalonate (DEEMM) or a similar β-keto ester.[13][14] Incomplete reaction or inefficient purification can leave these reagents in your final product.

G start Impure ¹H NMR Spectrum (Unexpected Peaks) check_aromatic Check Aromatic Region (6.5 - 7.3 ppm) start->check_aromatic check_aliphatic Check Aliphatic Region (1.2-1.4, 4.1-4.4, 8.0-8.5 ppm) start->check_aliphatic ph_present Phenylhydrazine (PH) Suspected check_aromatic->ph_present Multiplets observed? deemm_present DEEMM Suspected check_aliphatic->deemm_present Extra Qt/T pairs or vinyl proton observed? ph_confirmed Impurity: Phenylhydrazine (See Table 2) ph_present->ph_confirmed Yes other_issue Impurity is not a starting material. Proceed to Problem 2. ph_present->other_issue No deemm_confirmed Impurity: DEEMM (See Table 2) deemm_present->deemm_confirmed Yes deemm_present->other_issue No

Diagram 1. Troubleshooting workflow for starting material impurities.

Impurity Key ¹H NMR Signals (in DMSO-d₆) Comments
Phenylhydrazine ~8.40 (s, 1H, -NH), ~7.04 (t, 2H), ~6.93 (d, 2H), ~6.5-6.7 (m, 3H, -NH₂ and Ar-H)The signals can be broad and may shift with concentration. The aromatic pattern is distinct from the main product.[15]
Diethyl ethoxymethylenemalonate (DEEMM) ~8.0-8.2 (s, 1H, =CH), ~4.25 (q, 2H), ~4.15 (q, 4H), ~1.2-1.3 (overlapping t, 9H)The vinyl proton at >8.0 ppm is a highly characteristic marker for this impurity.[16][17][18]
Problem 2: Evidence of Product Degradation (Hydrolysis)

The ethyl ester functional group is susceptible to hydrolysis, especially if exposed to acidic or basic conditions during workup or storage, yielding the corresponding carboxylic acid.

  • Acquire Standard Spectrum: Dissolve ~10-20 mg of your sample in ~0.6 mL of DMSO-d₆ and acquire a standard ¹H NMR spectrum. Note the chemical shift and integration of any broad, suspicious peaks.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix and Re-acquire: Cap the tube, invert it several times to mix thoroughly, and re-acquire the ¹H NMR spectrum.

  • Analyze: Compare the two spectra. The signal corresponding to the carboxylic acid proton (typically >12 ppm) will have disappeared or significantly diminished in the second spectrum. This confirms the presence of the hydrolysis product.

Impurity Structure Key ¹H NMR Signal (DMSO-d₆) Confirmation
3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid Carboxylic Acid Impurity~12-14 ppm (very broad singlet, 1H)Disappears upon D₂O exchange.
Problem 3: Complex Spectra Indicating an Isomeric Impurity

In some synthetic routes, particularly if the starting materials are not ideal, formation of a regioisomer is possible. This can lead to a spectrum where many signals are doubled, making simple analysis impossible. This is a scenario where 2D NMR becomes an indispensable tool for structural elucidation.[19][20][21]

G start Complex ¹H NMR (Signal Overlap / Doubling) cosy Acquire ¹H-¹H COSY (Correlation Spectroscopy) start->cosy hsqc Acquire ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) start->hsqc hmbc Acquire ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) start->hmbc cosy_info Identifies H-H couplings (which protons are neighbors) cosy->cosy_info elucidate Combine all data to build molecular fragments and confirm connectivity cosy->elucidate hsqc_info Identifies direct C-H bonds (which proton is attached to which carbon) hsqc->hsqc_info hsqc->elucidate hmbc_info Identifies long-range C-H couplings (2-3 bonds away) hmbc->hmbc_info hmbc->elucidate structure Structure of Impurity Elucidated elucidate->structure

Diagram 2. Logical workflow for using 2D NMR to elucidate an unknown impurity structure.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to piece together spin systems (e.g., the ethyl group and protons on the phenyl ring).[22]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the atom it is directly attached to. It is the fastest way to assign all CH, CH₂, and CH₃ groups.[23]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for putting the pieces together. It shows correlations between protons and carbons that are 2 or 3 bonds away, revealing connectivity across quaternary carbons and heteroatoms.[22]

Section 4: Standard Operating Procedure (SOP) for Quantitative Analysis (qNMR)

This SOP provides a framework for the accurate quantification of an identified impurity relative to the main component.

SOP ID: QNMR-PYRAZOLE-01

  • Objective: To determine the weight/weight (w/w) percentage of a known impurity in a batch of this compound.

  • Materials:

    • Analyte Sample

    • Certified Internal Standard (IS), e.g., Maleic Anhydride or Dimethyl Sulfone. The IS must be stable, non-reactive, and have signals that do not overlap with the analyte or impurity.

    • Deuterated Solvent (e.g., DMSO-d₆)

    • Analytical Balance (readable to 0.01 mg)

    • Class A Volumetric Glassware

    • NMR Spectrometer (≥ 400 MHz)

  • Procedure:

    • Sample Preparation:

      • Accurately weigh ~20 mg of the analyte sample into a clean vial. Record the weight (m_analyte).

      • Accurately weigh ~5 mg of the internal standard into the same vial. Record the weight (m_std).

      • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆. Ensure complete dissolution.

      • Transfer the solution to an NMR tube.

    • Data Acquisition:

      • Acquire a quantitative ¹H NMR spectrum. Crucially , ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of the protons being integrated. A d1 of 30 seconds is generally a safe starting point.

      • Ensure a sufficient number of scans for a high signal-to-noise ratio (>250:1) for the peaks to be integrated.

    • Data Processing:

      • Apply identical phasing and baseline correction to the entire spectrum.

      • Integrate a well-resolved, non-overlapping signal for the analyte (I_analyte). Record the number of protons this signal represents (N_analyte).

      • Integrate a well-resolved signal for the internal standard (I_std). Record the number of protons this signal represents (N_std).

      • Integrate a well-resolved signal for the impurity (I_impurity). Record the number of protons this signal represents (N_impurity).

  • Calculation:

    • The purity of the analyte can be calculated using the following formula[10]: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

    • The amount of the impurity is calculated similarly: Impurity (w/w %) = (I_impurity / I_std) * (N_std / N_impurity) * (MW_impurity / MW_std) * (m_std / m_analyte) * Purity_std (%)

    • Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molar Mass

      • m = mass

      • Purity_std = Purity of the certified internal standard

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. (2006). [Link]

  • Webster, G. K. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Chemical Society. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • ICH Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. SlideShare. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2014). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 93, 3-13. [Link]

  • Diethyl (ethoxymethylene)malonate. PubChem. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchemlab. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • Phenylhydrazine - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Phenylhydrazine. PubChem. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Human Metabolome Database. [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. PubMed Central. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. American Chemical Society. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. [Link]

  • This compound. Imperial College London. [Link]

  • Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. National Institutes of Health. [Link]

  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. PubMed Central. [Link]

  • Ethyl 3-amino-2-phenylpyrazole-4-carboxylate. NIST WebBook. [Link]

Sources

Technical Support Center: High-Purity Recrystallization of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals focused on achieving high purity of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate through recrystallization. This pyrazolone derivative is a critical building block in medicinal chemistry, and its purity is paramount for reliable downstream applications.[1][2] This document moves beyond a simple protocol to explain the underlying principles and provide robust troubleshooting solutions for common experimental challenges.

Part 1: The Science of Recrystallization

Recrystallization is a purification technique predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[3] The ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at lower temperatures (e.g., room temperature or 0-4 °C). Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after the desired product crystallizes).[4]

For this compound, the selection of an appropriate solvent is the most critical step. Based on established laboratory procedures, ethanol (EtOH) has been proven effective for obtaining analytically pure samples.[5][6] The hydroxyl group and moderate polarity of ethanol provide the ideal solubility profile for this specific pyrazolone derivative.

Part 2: Standard Recrystallization Protocol

This protocol details the recommended procedure for purifying the title compound using ethanol.

Experimental Workflow Diagram

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal amount of hot ethanol A->B C Heat gently on hotplate to boiling B->C D If insoluble impurities exist, perform hot gravity filtration C->D Cloudy solution? E Allow filtrate to cool slowly to room temp C->E Clear solution? D->E F Cool further in an ice bath E->F G Collect crystals by vacuum filtration F->G H Wash with ice-cold ethanol G->H I Dry crystals under vacuum H->I

Caption: Standard workflow for recrystallization of the target compound.

Step-by-Step Methodology
  • Solvent Preparation: Heat a sufficient volume of ethanol on a hot plate to a gentle boil.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the hot ethanol portion-wise while stirring or swirling until the solid just dissolves.[7] Using the minimum amount of hot solvent is crucial for maximizing recovery.

  • Hot Filtration (if necessary): If insoluble impurities are observed (e.g., dust, particulates), perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them. This step prevents premature crystallization in the funnel.[7]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Quantitative Data Summary
ParameterRecommended Value/SolventRationale & Notes
Primary Solvent Ethanol (EtOH)Proven to yield analytically pure samples.[5][9]
Solvent Volume Minimal amount required for dissolution at boilingExcess solvent is the most common cause of low yield.[10]
Cooling Rate Slow, ambient cooling followed by ice bathPromotes the formation of larger, purer crystals. Rapid cooling can trap impurities.[8]
Expected Purity >99% (by NMR/HPLC)Dependent on the nature and quantity of initial impurities.
Typical Recovery 60-90%Highly dependent on careful execution, especially minimizing solvent volume.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound won't fully dissolve in the hot ethanol, even after adding a large volume.

  • Possible Cause: You may have insoluble impurities. Pyrazolone syntheses can sometimes produce polymeric or inorganic byproducts that are insoluble.

  • Solution: As long as the bulk of your target compound appears to dissolve, proceed to the hot gravity filtration step as described in the protocol. This will remove the insoluble material. If the majority of the material remains undissolved, you may need to reconsider your solvent choice, though ethanol is generally effective for this compound class.[6]

Q2: The solution is clear and hot, but no crystals have formed after cooling, even in the ice bath.

  • Possible Cause 1: Too much solvent was used. This is the most frequent reason for crystallization failure.[10] The solution is not supersaturated, and thus the compound remains in solution.

  • Solution 1: Re-heat the solution and boil off a portion of the ethanol (e.g., 20-30% of the volume) in a fume hood. Allow the concentrated solution to cool again. This should induce crystallization.

  • Possible Cause 2: The solution is supersaturated but requires a nucleation site. Crystal growth needs to start from a "seed."[10]

  • Solution 2:

    • Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[8]

    • Seeding: If available, add a tiny crystal ("seed crystal") of the pure compound to the cooled solution. This provides a template for crystal growth.[4]

Troubleshooting Diagram: No Crystal Formation

G Start No crystals form upon cooling Q1 Did you use an excess of solvent? Start->Q1 A1 Boil off some solvent to concentrate the solution Q1->A1 Yes Q2 Try to induce nucleation Q1->Q2 No A1->Q2 A2_1 Scratch inner surface of the flask Q2->A2_1 A2_2 Add a seed crystal of pure compound Q2->A2_2 End Crystals should form A2_1->End A2_2->End

Caption: Decision tree for troubleshooting failure of crystallization.

Q3: An oil is forming at the bottom of the flask instead of solid crystals.

  • Possible Cause: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too highly concentrated with impurities.[7]

  • Solution:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of additional hot ethanol (e.g., 5-10% more volume). This keeps the compound dissolved at a slightly lower temperature.

    • Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This slower approach favors the formation of an ordered crystal lattice over an amorphous oil.[10]

Q4: My final product has a low yield.

  • Possible Cause 1: Too much solvent was used during dissolution, meaning a significant amount of your product remained in the mother liquor.

  • Solution 1: Next time, be more patient and add the hot solvent more slowly to find the true saturation point. You can attempt to recover more product from the mother liquor by evaporating the solvent and attempting a second recrystallization on the residue.

  • Possible Cause 2: Premature crystallization occurred during a hot filtration step, leaving product behind on the filter paper.

  • Solution 2: Ensure your filtration apparatus (funnel, receiving flask) is pre-heated. Use a slight excess of hot solvent before filtering to account for evaporation and cooling during the transfer. The excess can be boiled off after filtration is complete.[7]

Q5: The recovered crystals are colored, but the pure compound should be white or off-white.

  • Possible Cause: The color is due to highly soluble, colored impurities that were not removed by crystallization alone.

  • Solution: Redissolve the crystals in the minimum amount of hot ethanol. Add a small amount of activated charcoal (a spatula tip is usually sufficient). The charcoal will adsorb the colored impurities. Keep the solution hot for a few minutes, then remove the charcoal via hot gravity filtration. Allow the now colorless filtrate to cool and crystallize as usual. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[8]

References

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]

  • Imperial College London. (2024). Compound 6: this compound. Retrieved from [Link]

  • YouTube. (2024). pyrazolone derivatives | antipyrine | phenazone. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]

Sources

Challenges in the scale-up synthesis of pyrazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Synthesis Scale-Up

Introduction: Bridging the Gap from Bench to Bulk

The pyrazole core is a cornerstone of modern medicinal chemistry and materials science, valued for its versatile biological activities and structural properties.[1][2] While laboratory-scale syntheses provide essential proofs-of-concept, transitioning these processes to pilot plant or manufacturing scale introduces a host of complex challenges. Physical parameters that are negligible in a round-bottom flask—such as heat transfer, mixing dynamics, and reagent addition rates—become critical process variables at scale.[3]

This technical support center is designed to provide researchers, process chemists, and drug development professionals with practical, field-proven solutions to the common hurdles encountered during the scale-up synthesis of pyrazole compounds. Our guidance is structured in a question-and-answer format, moving from frequently asked questions to in-depth troubleshooting scenarios, to directly address the issues you may encounter in your work.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is highly exothermic and becomes difficult to control at a larger scale. What are the primary causes and mitigation strategies?

A1: This is one of the most critical safety and quality challenges in scale-up. The fundamental issue is the dramatic decrease in the surface-area-to-volume ratio as reactor size increases, which severely hampers efficient heat dissipation.[4][5] Reactions that are easily managed with an ice bath at the lab scale can become dangerous thermal runaways in a large reactor.[6]

Causality & Mitigation:

  • Slow Reagent Addition: The rate of heat generation is directly proportional to the rate of reaction. Therefore, adding reactive reagents, such as hydrazine hydrate or diazotizing agents, slowly and in a controlled manner is paramount.[4][6] This allows the cooling system to keep pace with the heat being generated.

  • Adequate Cooling Capacity: Ensure your reactor's cooling system is rated for the calculated maximum heat output of the reaction. For diazotization reactions, maintaining a very low internal temperature (e.g., <5 °C) is often crucial for safety and to prevent the degradation of unstable diazonium intermediates.[3][4]

  • Dilution: Increasing the solvent volume can create a larger thermal mass to absorb the heat of reaction, though this has implications for process efficiency and waste generation.[6]

  • Flow Chemistry: For highly exothermic or hazardous steps like diazotization, transitioning to a continuous flow setup is a state-of-the-art solution.[1][3] The extremely high surface-area-to-volume ratio of flow reactors provides superior heat transfer and temperature control, while also minimizing the volume of hazardous intermediates present at any given time, significantly enhancing process safety.[3][4]

Q2: Upon scaling up, I'm observing a significant drop in yield and the formation of new, previously unseen impurities. What's happening?

A2: This common scale-up problem is almost always linked to changes in mixing efficiency and heat transfer.[4][5] Inadequate mixing in large reactors leads to poor reaction homogeneity, creating localized "hot spots" or areas of high reagent concentration.[5][7] These non-uniform conditions promote side reactions that were insignificant at the lab scale.[4]

For example, during a diazotization, if the acidic conditions are not uniform due to poor mixing, localized areas may not be sufficiently acidic. This can render the starting aniline nucleophilic, leading to its condensation with the diazonium species to form impurities.[3]

Troubleshooting Steps:

  • Re-optimize Mixing Parameters: Evaluate the impact of stirring speed and impeller design during small-scale experiments to predict and mitigate these issues.[4]

  • Monitor Internal Temperature: Use multiple temperature probes to detect potential hot spots within the reactor.[5]

  • Control Stoichiometry Locally: Ensure the addition point of your reagent is in a well-mixed zone, ideally below the surface of the liquid, to prevent localized concentration spikes.

Q3: How should I approach solvent selection for a large-scale pyrazole synthesis?

A3: Solvent selection is a multi-faceted decision that impacts reaction performance, product purity, workup efficiency, and process safety. A solvent that works well on a small scale might be unsuitable for a large batch due to issues with solubility, product precipitation, or safety constraints.[3][5]

  • Performance: The solvent must be suitable for the reaction chemistry, but also consider its impact on the solubility of starting materials, intermediates, and the final product. For example, to improve yield, a solvent in which the product is poorly soluble may be chosen to encourage full precipitation.[3]

  • Safety & Environment: Avoid carcinogenic or environmentally hazardous solvents like 1,4-dioxane, especially at scale.[3] Consider alternatives like THF or 2-MeTHF.

  • Workup & Purification: The solvent should facilitate easy product isolation. If crystallization is the intended purification method, conduct a solvent screen to find a system that provides good crystal form and efficient impurity rejection.[5][6]

Q4: What are the most effective methods for purifying pyrazole compounds on a large scale?

A4: Large-scale purification requires moving away from chromatography towards more scalable techniques.

  • Crystallization: This is the most powerful and widely used industrial purification method. If your pyrazole product is an oil or does not crystallize easily, converting it to a stable acid addition salt (e.g., HCl salt) often yields a highly crystalline solid that can be easily precipitated from organic solvents.[3][4]

  • Washing/Trituration: Thoroughly washing or slurring the filtered crude product with a suitable cold solvent is a simple but effective way to remove residual impurities.[4]

  • Extraction: A well-designed liquid-liquid extraction sequence during workup can remove many process-related impurities before the final isolation step.

Troubleshooting Guides: In-Depth Scenarios

Scenario 1: Managing Exothermic Risk & Thermal Runaway

You are scaling a Knorr-type pyrazole synthesis involving the condensation of a 1,3-dicarbonyl compound with hydrazine hydrate. The reaction is known to be exothermic.

Question: How do I systematically de-risk and control this process for a 100 L reactor?

Answer: A systematic approach combining process understanding, engineering controls, and a robust monitoring strategy is essential. The following workflow provides a decision-making framework.

Exotherm_Management_Workflow start Start: Scale-Up of Exothermic Pyrazole Synthesis safety_assess 1. Perform Safety Assessment (DSC, RC1 Calorimetry) start->safety_assess is_severe Is Exotherm Severe? (e.g., T_ad > 50°C) safety_assess->is_severe flow_chem Consider Flow Chemistry for this Step is_severe->flow_chem Yes batch_controls 2. Implement Batch Engineering Controls is_severe->batch_controls No end End: Safe Process flow_chem->end slow_add Slow, Sub-surface Reagent Addition batch_controls->slow_add cooling Ensure Adequate Cooling Capacity batch_controls->cooling dilution Use Sufficient Solvent Volume batch_controls->dilution monitoring 3. Establish In-Process Monitoring slow_add->monitoring cooling->monitoring dilution->monitoring temp_probe Monitor Internal Temp (T_int) Continuously monitoring->temp_probe quench_plan Have Quench Protocol Ready monitoring->quench_plan proceed Proceed with Controlled Scale-Up temp_probe->proceed quench_plan->proceed proceed->end

Caption: Workflow for managing exothermic reactions in pyrazole synthesis scale-up.

Scenario 2: Impurity Profile Changes Upon Scale-Up

You have successfully synthesized a 3,5-disubstituted pyrazole at a 10g scale with 99% purity. Upon scaling to 1kg, the purity drops to 92%, and HPLC-MS reveals two new major impurities.

Question: What are the likely impurities and how can I control them?

Answer: The appearance of new impurities at scale is often due to side reactions favored by non-ideal conditions like poor mixing or temperature control.[3][4] A systematic impurity profiling effort is needed.[8][9]

Table 1: Common Impurities in Pyrazole Synthesis Scale-Up

Impurity TypeLikely Cause(s)Mitigation & Control StrategyRecommended Analytical Method
Regioisomers Use of unsymmetrical 1,3-dicarbonyls or hydrazines. Reaction conditions favoring the undesired isomer.[6]Screen different solvents and catalysts. Lowering the reaction temperature can often improve selectivity.[6] Consider a different synthetic route with higher regiochemical control.HPLC, NMR Spectroscopy
Condensation Byproducts In diazotization routes, reaction of the diazonium intermediate with unreacted starting material (e.g., aniline).[3]Ensure reaction medium remains homogenous and acidic. Improve mixing efficiency. Optimize reagent addition profile to avoid excess of either reactant.LC-MS, HPLC
Unreacted Starting Materials Incomplete reaction due to poor mixing, insufficient reaction time, or suboptimal temperature.[6][10]Increase reaction time or temperature, monitoring for degradation.[6][10] Ensure efficient mixing to improve mass transfer.[6] Verify quality of starting materials.HPLC, TLC
Product Degradation Product instability at elevated temperatures or in the presence of certain reagents (acid/base).[6]Lower reaction and purification temperatures.[6] Work under an inert atmosphere (N₂ or Ar) if the compound is sensitive to oxidation.[6]HPLC, LC-MS

Experimental Protocols & Data

Protocol: Scale-Up-Ready Crystallization for Purification

This protocol describes a general method for purifying a crude pyrazole product via crystallization, adaptable for larger scales.

Objective: To remove process impurities and isolate the target pyrazole compound in high purity.

Methodology:

  • Solvent Screening (Small Scale): a. Dissolve a small amount of crude product (~100 mg) in various candidate solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) at their boiling point to find a solvent where the product is soluble when hot but sparingly soluble when cold. b. Test anti-solvent combinations. Dissolve the crude product in a good solvent (e.g., THF, DCM) and slowly add an anti-solvent (e.g., heptane, water) until turbidity persists.

  • Scale-Up Crystallization (1 kg Scale Example): a. Charge the crude pyrazole (1.0 kg) and the chosen primary solvent (e.g., 5 L of isopropanol) to a clean, dry reactor equipped with an overhead stirrer and a reflux condenser. b. Heat the mixture to reflux with stirring until all solids are dissolved. c. If required, perform a hot filtration through a suitable filter to remove any insoluble particulate matter. d. Slowly cool the solution at a controlled rate (e.g., 10-20 °C per hour) to promote the formation of large, pure crystals. Rapid cooling can trap impurities. e. Once the target temperature is reached (e.g., 0-5 °C), hold for a sufficient time (e.g., 2-4 hours) to ensure complete crystallization. f. Isolate the product by filtration (e.g., using a Nutsche filter). g. Wash the filter cake with a small volume of cold crystallization solvent (e.g., 2 x 500 mL of cold isopropanol) to remove residual mother liquor containing impurities.[4] h. Dry the product under vacuum at a suitable temperature until a constant weight is achieved.

Data Presentation: Lab vs. Scale-Up Parameter Comparison

The following table highlights key differences and considerations when moving from lab to plant scale.

Table 2: Key Parameter Considerations for Scale-Up

ParameterLab-Scale (100 mL Flask)Scale-Up Challenge (100 L Reactor)Recommended Action
Heat Transfer High surface-area-to-volume ratio; rapid heating/cooling with a mantle/bath.Low surface-area-to-volume ratio; slow heat dissipation.[3][5]Use a reactor with a high-performance jacket; control reagent addition rate to manage heat evolution.[6]
Mixing Efficient and rapid homogenization with a magnetic stir bar.Potential for inefficient mixing, dead zones, and localized "hot spots."[4][5]Use appropriately designed impellers (e.g., pitched-blade turbine) and baffles; validate mixing with modeling or experimental studies.
Reagent Addition Quick addition via pipette or dropping funnel.Addition time becomes a critical process parameter affecting temperature and concentration profiles.Use a calibrated dosing pump for slow, controlled, sub-surface addition.[5]
Solid Handling Simple filtration and scraping.Transferring and filtering large quantities of solids can be challenging and pose exposure risks.Use closed-system transfers, Nutsche filters, or centrifuges.
Solvent Choice Wide range of solvents is acceptable.Must consider toxicity, flammability, cost, and ease of recovery/recycling.[3]Select solvents based on a comprehensive safety and environmental review; replace hazardous solvents like 1,4-dioxane or chloroform.[3]
Visualization of Scale-Up Logic

The interplay between primary scale-up factors and process outcomes can be visualized to guide troubleshooting efforts.

Scale_Up_Logic cluster_causes Primary Scale-Up Factors cluster_effects Process Outcomes heat Poor Heat Transfer (Low SA:V Ratio) hotspots Localized Hot Spots & High Concentrations heat->hotspots mixing Inefficient Mixing (Inhomogeneity) mixing->hotspots low_yield Lower Yield mixing->low_yield Incomplete Conversion addition Rapid Reagent Addition addition->hotspots impurities Increased Impurities hotspots->impurities hotspots->low_yield safety Safety Hazards (Thermal Runaway) hotspots->safety

Caption: Relationship between scale-up factors and resulting process issues.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for scaling up pyrazole synthesis reactions. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem.
  • BenchChem Technical Support Team. (2025). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
  • Thordal, S. L., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Molecules, 29(12), 2883. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in pyrazole synthesis. BenchChem.
  • Gemo, N., et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole.... [Link]

  • Hasani, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • ResearchGate. (2025). RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW. [Link]

  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • ResearchGate. (n.d.). Modern Approaches to the Synthesis of Pyrazoles (A Review). [Link]

  • Cravotto, G., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(7), 1482-1491. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Wankhede, S.B., et al. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

  • Inamdar, S., et al. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Iconic Research And Engineering Journals. [Link]

  • Shelke, S., & Singh, N. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]

  • Quiroga-Varela, J. C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. ChemistrySelect. [Link]

  • Global Pharma Tek. (2024). Significance of Impurity Profiling in the Pharmaceutical Industry. [Link]

Sources

Technical Support Center: Strategies for Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole construction, with a particular focus on overcoming the common challenge of regioisomer formation. In drug discovery and materials science, the precise arrangement of substituents on the pyrazole core is critical for biological activity and material properties. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to achieve high regioselectivity in your reactions.

Troubleshooting Guide: Overcoming Regioisomer Formation

This section addresses specific experimental issues related to poor regioselectivity in pyrazole synthesis, particularly in the widely used Knorr synthesis and its variations involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.

Problem: My pyrazole synthesis yields a nearly 1:1 mixture of regioisomers. How can I improve selectivity?

Root Cause Analysis: The formation of regioisomers arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products. The outcome of this competition is governed by a delicate balance of electronic effects, steric hindrance, and reaction conditions.

Strategic Solutions:

  • Exploit Electronic Differences: If one of your carbonyl groups is significantly more electrophilic (e.g., a ketone vs. an ester, or a ketone adjacent to an electron-withdrawing group like -CF₃), you can direct the initial attack of the more nucleophilic nitrogen of the hydrazine.

    • Under Acidic Conditions: Protonation of the carbonyl oxygen enhances its electrophilicity. The more basic carbonyl will be protonated to a greater extent, making it more susceptible to nucleophilic attack.

    • Under Neutral/Basic Conditions: The inherent electronic differences between the carbonyls will dominate.

  • Leverage Steric Hindrance: A bulky substituent on either the 1,3-dicarbonyl compound or the hydrazine can effectively block one of the carbonyl groups, favoring attack at the less sterically hindered position.

  • Optimize Reaction Conditions: This is often the most impactful variable you can control.

    • Solvent Choice: Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[1] These solvents can selectively solvate and stabilize intermediates, thereby amplifying the inherent electronic and steric differences between the two possible reaction pathways.

    • pH Control: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine. Under acidic conditions, the terminal -NH₂ group is more likely to be protonated, reducing its nucleophilicity and potentially favoring attack by the substituted nitrogen.

Problem: I need to synthesize the thermodynamically less favored regioisomer. How can I achieve this?

Root Cause Analysis: Often, one regioisomer is thermodynamically more stable than the other. If your reaction conditions allow for equilibrium to be reached, the more stable product will predominate.

Strategic Solutions:

  • Kinetic Control: To favor the less stable isomer, you need to operate under conditions that favor the kinetically controlled product (i.e., the one that is formed faster). This typically involves:

    • Low Temperatures: Running the reaction at lower temperatures can trap the kinetically favored product before it has a chance to equilibrate to the more stable isomer.

    • Aprotic Solvents: Using aprotic solvents can sometimes alter the reaction pathway to favor the kinetic product.

  • Alternative Synthetic Routes: If modifying the Knorr synthesis is not fruitful, consider a different synthetic strategy that offers complementary regioselectivity. For example, a [3+2] cycloaddition of a sydnone with an alkyne can provide access to pyrazole regioisomers that are difficult to obtain via condensation methods.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that dictate regioselectivity in the Knorr pyrazole synthesis?

A1: The regiochemical outcome is primarily determined by three interconnected factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound. Electron-withdrawing groups will activate the adjacent carbonyl, making it a more likely site for initial nucleophilic attack.

  • Steric Effects: The steric bulk of the substituents on both the 1,3-dicarbonyl and the hydrazine. The nucleophile will preferentially attack the less sterically encumbered carbonyl group.

  • Reaction Conditions: The choice of solvent and the pH of the reaction medium can significantly influence the reaction pathway and, consequently, the regioisomeric ratio.[1]

Q2: How do fluorinated alcohols like TFE and HFIP enhance regioselectivity?

A2: Fluorinated alcohols have unique properties that allow them to influence the regioselectivity of pyrazole synthesis. They are highly polar, yet poorly nucleophilic, and are strong hydrogen bond donors. It is proposed that these solvents can form a hemiketal intermediate with the more electrophilic carbonyl group of the 1,3-dicarbonyl compound. This selective interaction effectively blocks one reaction pathway, thereby directing the hydrazine to attack the other carbonyl and leading to a single regioisomer.[1]

Q3: When should I consider using an alternative to the Knorr synthesis to achieve regioselectivity?

A3: While the Knorr synthesis is a powerful and versatile method, there are situations where alternative strategies may be more effective for achieving high regioselectivity:

  • When both carbonyl groups of the 1,3-dicarbonyl have very similar electronic and steric environments.

  • When the desired regioisomer is the one that is consistently the minor product under various Knorr conditions.

  • When you need to synthesize polysubstituted pyrazoles with a substitution pattern that is not readily accessible from 1,3-dicarbonyl precursors.

In such cases, methods like the reaction of tosylhydrazones with nitroalkenes or alkynes, or [3+2] cycloaddition reactions, can offer excellent and often complementary regioselectivity.[3][4]

Data Summary: Solvent Effects on Regioselectivity

The following table summarizes the dramatic effect of solvent choice on the regiomeric ratio in the synthesis of N-methylpyrazoles from unsymmetrical 1,3-diketones.

1,3-Diketone Substituent (R)SolventRegioisomeric Ratio (Desired : Undesired)Reference
CF₃EtOHLow selectivity[1]
CF₃TFE>95 : 5[1]
CF₃HFIP>95 : 5[1]
C₂F₅EtOHLow selectivity[1]
C₂F₅TFE>95 : 5[1]
C₂F₅HFIP>95 : 5[1]

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of N-Methylpyrazoles using 2,2,2-Trifluoroethanol (TFE)

This protocol describes a general procedure for the synthesis of N-methylpyrazoles with high regioselectivity by leveraging the unique properties of TFE as a solvent.[1]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Methylhydrazine (1.5 equiv)

  • 2,2,2-Trifluoroethanol (TFE)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 1,3-diketone (0.3 mmol) in TFE (0.5 mL), slowly add methylhydrazine (0.45 mmol).

  • Stir the reaction mixture at room temperature for 45 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Remove the TFE under reduced pressure.

  • Take up the residue in EtOAc (10 mL).

  • Wash the organic layer sequentially with water (5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole regioisomer.

Protocol 2: Knorr Pyrazole Synthesis under Acidic Conditions

This protocol provides a general method for the Knorr pyrazole synthesis using a catalytic amount of acetic acid.[5][6][7]

Materials:

  • β-Ketoester or 1,3-diketone (1.0 equiv)

  • Substituted hydrazine (2.0 equiv)

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • In a suitable reaction vessel, combine the 1,3-dicarbonyl compound (3 mmol) and the substituted hydrazine (6 mmol).

  • Add 1-propanol (3 mL) followed by 3 drops of glacial acetic acid.

  • Heat the reaction mixture to approximately 100°C with stirring for 1 hour.

  • Monitor the reaction progress by TLC.

  • Once the starting dicarbonyl compound is consumed, add water (10 mL) to the hot reaction mixture with vigorous stirring.

  • Turn off the heat and allow the mixture to cool to room temperature while continuing to stir to facilitate product precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold water.

  • Allow the product to air dry. Further purification can be achieved by recrystallization if necessary.

Visualizing Reaction Pathways

G cluster_0 Knorr Pyrazole Synthesis cluster_1 Controlling Factors 1,3-Dicarbonyl 1,3-Dicarbonyl Intermediate_A Hydrazone A 1,3-Dicarbonyl->Intermediate_A Attack at C1 Intermediate_B Hydrazone B 1,3-Dicarbonyl->Intermediate_B Attack at C3 Hydrazine Hydrazine Hydrazine->Intermediate_A Hydrazine->Intermediate_B Pyrazole_A Regioisomer A Intermediate_A->Pyrazole_A Cyclization Pyrazole_B Regioisomer B Intermediate_B->Pyrazole_B Cyclization Sterics Sterics Sterics->Intermediate_A Favors less hindered Electronics Electronics Electronics->Intermediate_B Favors more electrophilic Solvent Solvent Solvent->1,3-Dicarbonyl e.g., TFE blocks one site pH pH pH->Hydrazine Modulates nucleophilicity

Caption: Factors influencing regioselectivity in Knorr pyrazole synthesis.

G start Start: Regioisomer Mixture Observed check_electronics Are electronic differences significant? start->check_electronics check_sterics Are steric differences significant? check_electronics->check_sterics No adjust_ph Adjust pH (Acidic/Basic Conditions) check_electronics->adjust_ph Yes change_solvent Change to Fluorinated Solvent (TFE/HFIP) check_sterics->change_solvent No check_sterics->adjust_ph Yes alternative_route Consider Alternative Synthesis (e.g., [3+2] cycloaddition) change_solvent->alternative_route If ineffective end End: Desired Regioisomer Obtained change_solvent->end adjust_ph->end alternative_route->end

Caption: Decision workflow for optimizing pyrazole synthesis regioselectivity.

References

  • Chem Help Asap. Knorr Pyrazole Synthesis. Available at: [Link]

  • Chem Help Asap. (2021, December 16). Knorr pyrazole synthesis from a ketoester [Video]. YouTube. Available at: [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Knorr pyrrole synthesis. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Chirico, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]

  • García-Mejía, C. D., et al. (2023). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. Available at: [Link]

  • Bakherad, M., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ferfra, L., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Pyrazolone Derivatives: A Comparative Analysis of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate and its Analogs in Anti-inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazolone scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of compounds with a wide spectrum of pharmacological activities.[1][2][3][4] Since the synthesis of Antipyrine in 1883, this five-membered heterocyclic motif has been extensively explored, leading to the development of numerous drugs with analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][5] This guide provides an in-depth comparison of a pivotal synthetic intermediate, Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate , against other notable pyrazolone derivatives. We will dissect their synthesis, delve into their mechanisms of action, present comparative experimental data, and provide robust protocols for their evaluation, offering researchers and drug development professionals a comprehensive resource for navigating this versatile class of compounds.

The Pyrazolone Core: Synthesis and Chemical Versatility

The pharmacological diversity of pyrazolone derivatives stems from the synthetic accessibility of the core ring structure and the ease with which it can be functionalized. The title compound, this compound, serves as an excellent exemplar of this principle.

Synthesis of a Keystone Intermediate

The most common and efficient route to this pyrazolone derivative is the cyclocondensation reaction between a β-keto ester, such as ethyl acetoacetate, and a hydrazine derivative, in this case, phenylhydrazine.[6] This reaction is typically performed under acidic conditions or by refluxing in a suitable solvent like ethanol.

The causality behind this choice of reactants lies in their inherent reactivity. The hydrazine provides two nucleophilic nitrogen centers, while the β-keto ester offers two electrophilic carbonyl carbons. The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable five-membered pyrazolone ring. This straightforward synthesis makes the pyrazolone scaffold a highly attractive starting point for building extensive compound libraries.[7]

G cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl Acetoacetate Ethyl Acetoacetate Condensation Cyclocondensation (e.g., Reflux in Ethanol) Ethyl Acetoacetate->Condensation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Condensation Product Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H- pyrazole-4-carboxylate Condensation->Product

Caption: General Synthesis of the Pyrazolone Core.

Chemical Reactivity and Derivatization

This compound is not merely an endpoint but a versatile platform for further chemical modification.[6] The pyrazolone ring can undergo various reactions, including:

  • Substitution: The ester group at the C4 position can be hydrolyzed and converted into amides or other functional groups, significantly altering the molecule's biological activity.

  • Oxidation/Reduction: The keto group can be reduced to a hydroxyl group, while the ring itself can be oxidized to form different pyrazole derivatives.[6]

  • Condensation: The active methylene group adjacent to the ester can participate in condensation reactions to introduce new substituents.

This chemical tractability is the primary reason why the pyrazolone scaffold has given rise to such a vast and pharmacologically diverse family of compounds.[8][9]

Comparative Biological Performance: Focus on Anti-inflammatory Activity

A predominant therapeutic application for pyrazolone derivatives is in the management of pain and inflammation.[1][10] Many non-steroidal anti-inflammatory drugs (NSAIDs) are built around this core structure.

Mechanism of Action: The COX Pathway

The primary mechanism of anti-inflammatory action for most pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes.[11] These enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

  • COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2 is typically induced at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.

The therapeutic goal is to selectively inhibit COX-2 while sparing COX-1, thereby achieving potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9][12]

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazolones Pyrazolone Derivatives Pyrazolones->Inhibition Inhibition->COX_Enzymes

Caption: Mechanism of COX Inhibition by Pyrazolones.

Structure-Activity Relationship (SAR) Insights

The efficacy and selectivity of pyrazolone derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring. SAR studies have provided critical insights for rational drug design.[1][13]

  • N1-Position: Substitution with a phenyl or substituted phenyl group is common. A 4-sulfonamide moiety on this phenyl ring, as seen in the selective COX-2 inhibitor Celecoxib, is crucial for fitting into the secondary pocket of the COX-2 active site, conferring selectivity.

  • C3-Position: Small alkyl groups like methyl are often found here.

  • C4-Position: This position is highly amenable to modification. The presence of a carboxylate group, as in our title compound, provides a handle for creating prodrugs or other derivatives.[12]

  • C5-Position: A p-substituted phenyl ring at this position is often required for potent antagonistic activity at various receptors.[13][14]

These SAR principles explain why this compound is a valuable starting material. Its core structure contains the essential N-phenyl and C3-oxo features, while the C4-ester allows for the exploration of diverse functionalities to optimize potency and selectivity.

Quantitative Data Comparison

To objectively assess performance, we have compiled experimental data from various studies. The following table compares the anti-inflammatory and COX-inhibitory activities of several pyrazolone derivatives.

Compound/DerivativeIn Vivo Anti-inflammatory Activity (% Edema Inhibition)COX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Reference) 82.8%0.0415.0375[9]
Indomethacin (Reference) ~65-70%0.60.10.17[12]
Benzothiophen-2-yl pyrazole (5b) > Celecoxib0.015.40344.56[12]
Ethyl-5-amino-pyrazole (3a) 56.57% (Analgesic Activity)N/AN/AN/A[15]
Imidazole-Pyrazolone (8d) 75%N/AN/AN/A[16][17]
Pyrazolone Derivative (6b) Most active in seriesEqual COX-1/COX-2Equal COX-1/COX-2~1[18]

Note: Data is compiled from different studies and experimental conditions may vary. This table is for comparative illustration.

Interpretation of Data: The data clearly demonstrates the potential of novel pyrazolone derivatives to match or even exceed the performance of established drugs like Celecoxib. For instance, the benzothiophen-2-yl pyrazole derivative (5b) shows remarkable potency and a high selectivity index, highlighting it as a promising lead compound.[12] In contrast, some derivatives show non-selective COX inhibition, which may be useful in certain contexts but carries a higher risk of side effects.[18] The imidazole-fused pyrazolone (8d) also shows significant anti-inflammatory activity in vivo.[16][17]

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are described as self-validating systems. Each includes a positive control (a known active drug) and a negative control (vehicle), which are essential for validating the results of the test compounds.

Protocol 1: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is the gold-standard model for evaluating acute inflammation and the efficacy of NSAIDs.

Principle: Carrageenan, a phlogistic agent, is injected into the rat's paw, inducing a localized, biphasic inflammatory response. The increase in paw volume (edema) is measured over time. An effective anti-inflammatory agent will significantly reduce this edema compared to the control group.

Methodology: [17][19][20][21]

  • Animal Model: Use male Wistar rats (150-200g).

  • Grouping: Divide animals into at least four groups (n=6 per group):

    • Group I (Negative Control): Vehicle only (e.g., 1% Tween-80 solution).

    • Group II (Positive Control): Standard drug, e.g., Diclofenac Sodium or Celecoxib (20 mg/kg, oral).

    • Group III & IV (Test Groups): Test compounds at different doses (e.g., 25 and 50 mg/kg, oral).

  • Dosing: Administer the vehicle, standard, or test compound orally 1 hour before inducing inflammation.

  • Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a digital plethysmometer at time 0 (immediately before injection) and at 1, 2, 3, and 4 hours post-injection.

  • Calculation:

    • Calculate the percentage increase in paw volume for each animal.

    • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 (Where Vc = average edema in the control group, Vt = average edema in the treated group).

Protocol 2: In Vivo Analgesic Assay (Acetic Acid-Induced Writhing Test)

This model assesses peripheral analgesic activity by inducing visceral pain.

Principle: Intraperitoneal injection of acetic acid irritates the peritoneal cavity, causing a characteristic stretching behavior known as "writhing." Analgesic compounds reduce the frequency of these writhes.

Methodology: [11][15][22]

  • Animal Model: Use male Swiss albino mice (20-25g).

  • Grouping: Similar to the anti-inflammatory assay (Negative Control, Positive Control e.g., Aspirin 100 mg/kg, and Test Groups).

  • Dosing: Administer compounds orally 30-60 minutes before the acetic acid injection.

  • Induction: Administer 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes for a period of 20 minutes, starting 5 minutes after the injection.

  • Calculation: Calculate the percentage protection (analgesic activity) using the formula: % Protection = [(Mean writhes in control - Mean writhes in test) / Mean writhes in control] x 100

G cluster_synthesis Phase 1: Synthesis & Characterization cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: In Vivo Evaluation cluster_analysis Phase 4: Data Analysis S1 Synthesize Pyrazolone Derivatives S2 Purify & Characterize (NMR, IR, Mass Spec) S1->S2 V1 COX-1/COX-2 Inhibition Assay S2->V1 V2 Determine IC50 Values & Selectivity Index V1->V2 V3 Carrageenan-Induced Paw Edema Assay V2->V3 V4 Acetic Acid-Induced Writhing Test V2->V4 A1 Compare Efficacy & Safety Profile V3->A1 V4->A1

Caption: Experimental Workflow for Anti-inflammatory Agent Screening.

Conclusion and Future Directions

This compound stands as a testament to the enduring utility of the pyrazolone scaffold in drug discovery.[6][23] Its facile synthesis and chemical versatility make it an ideal starting point for developing novel therapeutic agents. Our comparative analysis reveals that while many derivatives exhibit potent anti-inflammatory and analgesic properties, the key to advancing the field lies in the rational design of molecules with improved selectivity and safety profiles.

The future of pyrazolone-based drug discovery is bright, with promising research into dual COX/5-LOX inhibitors that offer a broader anti-inflammatory spectrum and compounds with novel mechanisms of action beyond COX inhibition.[12] As our understanding of the structure-activity relationships deepens, we can expect the synthesis of next-generation pyrazolone derivatives that are more potent, selective, and safer, continuing the legacy of this remarkable heterocyclic core.[24]

References

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. National Center for Biotechnology Information.[Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.[Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety for anti-inflammatory activity. Journal of Applied Pharmaceutical Science.[Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Taylor & Francis Online.[Link]

  • Pharmacological Activities of Pyrazolone Derivatives. Neliti.[Link]

  • Experimental evaluation of anti inflammatory agents. SlideShare.[Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.[Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. Journal of Applied Pharmaceutical Science.[Link]

  • Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. PubMed.[Link]

  • The Versatility of Pyrazolone Derivatives in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications.[Link]

  • Current status of pyrazole and its biological activities. National Center for Biotechnology Information.[Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.[Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Center for Biotechnology Information.[Link]

  • Pyrazolone Derivatives Research Articles. R Discovery.[Link]

  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed.[Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED NOVEL PYRAZOLONE AND PYRAZOLE DERIVATIVES. Connect Journals.[Link]

  • Review: biologically active pyrazole derivatives. Royal Society of Chemistry.[Link]

  • Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. ResearchGate.[Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information.[Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.[Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.[Link]

  • Experimental Designs for Clinical Studies With - Anti-Inflammatory Drugs. by SW Dawley, DVM.[Link]

  • The diverse pharmacological importance of Pyrazolone Derivatives : A Review. ResearchGate.[Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate.[Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.[Link]

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate.[Link]

  • ethyl 1-phenyl-1H-pyrazole-4-carboxylate. Chemical Synthesis Database.[Link]

  • Pyrazole derivatives 13a–23a reported as anti-inflammatory agents. ResearchGate.[Link]

Sources

Comparative study of synthesis methods for "Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents, including anti-inflammatory, analgesic, and antimicrobial drugs.[1] The efficient and scalable synthesis of this key building block is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of two prominent synthetic methodologies for obtaining this compound: the classical Knorr-type condensation and a modern, one-pot, three-component approach. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison to assist researchers in selecting the most suitable method for their specific needs.

Method 1: The Classical Approach - Modified Knorr-Gould-Jacobs Condensation

The traditional synthesis of this compound is a robust and well-established procedure that follows the principles of the Knorr pyrazole synthesis, with elements that can be compared to the Gould-Jacobs reaction. This method involves the cyclocondensation of phenylhydrazine with a β-dicarbonyl equivalent, specifically diethyl ethoxymethylenemalonate.

Mechanistic Rationale

The reaction proceeds through a well-defined, two-step sequence. The initial step is a nucleophilic attack of the more nucleophilic nitrogen of phenylhydrazine onto the electrophilic carbon of the ethoxymethylene group of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form a stable intermediate. The subsequent and rate-determining step is an intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety attacks one of the ester carbonyl groups, leading to the formation of the pyrazolone ring upon the elimination of a second molecule of ethanol. The use of a high-boiling point solvent like diphenyl ether or Dowtherm A facilitates the high temperatures required for the final cyclization step.

Classical_Synthesis_Workflow Reactants Phenylhydrazine + Diethyl Ethoxymethylenemalonate Mixing Initial Reaction in Toluene Reactants->Mixing Intermediate_Formation Formation of Intermediate Mixing->Intermediate_Formation Cyclization High-Temperature Cyclization in Diphenyl Ether Intermediate_Formation->Cyclization Product Ethyl 3-oxo-2-phenyl-2,3-dihydro- 1h-pyrazole-4-carboxylate Cyclization->Product

Caption: Workflow for the classical synthesis of the target pyrazolone.

Experimental Protocol: Classical Synthesis

Materials:

  • Phenylhydrazine

  • Diethyl ethoxymethylenemalonate

  • Toluene

  • Diphenyl ether (or Dowtherm A)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine phenylhydrazine (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent) in toluene.

  • Heat the mixture to reflux and collect the ethanol that is formed in the Dean-Stark trap. Continue refluxing until no more ethanol is collected, indicating the formation of the intermediate.

  • Carefully remove the toluene by distillation.

  • To the residue, add diphenyl ether and heat the mixture to a high temperature (typically 240-250 °C).

  • Maintain this temperature for a specified period to effect cyclization. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add ethanol to the cooled mixture to precipitate the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Method 2: The Modern Approach - One-Pot, Three-Component Synthesis

In recent years, one-pot, multi-component reactions have gained significant traction due to their high efficiency, atom economy, and operational simplicity. For the synthesis of pyrazole derivatives, a common approach involves the reaction of a hydrazine, a β-ketoester, and an aldehyde. While many of these reactions produce tetrasubstituted pyrazoles, modifications can be employed to yield the desired trisubstituted product.

Mechanistic Rationale

This one-pot synthesis is believed to proceed through a cascade of reactions. Initially, phenylhydrazine reacts with ethyl acetoacetate to form a phenylhydrazone intermediate. Concurrently, or in a subsequent step, an aldehyde (in this case, formaldehyde or a synthetic equivalent which can be generated in situ) reacts with the active methylene group of the pyrazolone intermediate formed from the initial condensation. The reaction is often catalyzed by an acid or a base, and can be promoted by microwave irradiation or the use of ionic liquids to enhance reaction rates and yields.[2][3]

One_Pot_Synthesis_Mechanism cluster_reactants Reactants Phenylhydrazine Phenylhydrazine Initial_Condensation Initial Condensation Phenylhydrazine->Initial_Condensation EAA Ethyl Acetoacetate EAA->Initial_Condensation Aldehyde Aldehyde Knoevenagel_Condensation Knoevenagel-type Condensation Aldehyde->Knoevenagel_Condensation Pyrazolone_Intermediate Pyrazolone Intermediate Initial_Condensation->Pyrazolone_Intermediate Pyrazolone_Intermediate->Knoevenagel_Condensation Final_Product Ethyl 3-oxo-2-phenyl-2,3-dihydro- 1h-pyrazole-4-carboxylate Knoevenagel_Condensation->Final_Product

Caption: Plausible reaction pathway for the one-pot synthesis.

Experimental Protocol: One-Pot Synthesis

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • An appropriate aldehyde (e.g., paraformaldehyde)

  • Ethanol

  • Catalyst (e.g., a few drops of glacial acetic acid or a catalytic amount of an ionic liquid)

Procedure:

  • In a round-bottom flask, combine phenylhydrazine (1 equivalent), ethyl acetoacetate (1 equivalent), and the aldehyde (1 equivalent) in ethanol.

  • Add the catalyst to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product is then collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol.

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both synthetic methods. It is important to note that the exact values can vary depending on the specific reaction conditions and scale.

ParameterClassical Method (Knorr-Gould-Jacobs)Modern One-Pot Method
Starting Materials Phenylhydrazine, Diethyl ethoxymethylenemalonatePhenylhydrazine, Ethyl acetoacetate, Aldehyde
Number of Steps 2 (Intermediate formation and cyclization)1 (All reactants in a single pot)
Reaction Time Typically longer due to sequential steps and high temperaturesGenerally shorter, especially with microwave assistance
Reaction Temperature High temperatures required for cyclization (up to 250 °C)Milder conditions, often refluxing ethanol (~78 °C)
Typical Yield Good to excellent, but can be affected by the harsh conditionsOften high yields are reported for similar structures[4]
Purification Recrystallization is usually sufficientRecrystallization is common
Advantages Robust and well-established, reliable for scale-upHigh atom economy, operational simplicity, faster
Disadvantages High energy consumption, harsh reaction conditionsMay require more optimization to avoid side products

Conclusion

Both the classical Knorr-type synthesis and modern one-pot, multi-component reactions offer viable routes to this compound. The choice of method will largely depend on the specific requirements of the researcher.

The classical approach, while requiring more energy and time, is a highly reliable and well-understood method that is amenable to large-scale production. Its stepwise nature allows for the isolation and characterization of intermediates, which can be advantageous for process control.

On the other hand, the one-pot synthesis represents a more contemporary and "green" approach, offering significant advantages in terms of reaction time, energy efficiency, and operational simplicity. This method is particularly well-suited for rapid library synthesis and for laboratories where time and energy resources are a primary consideration. However, careful optimization of reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of byproducts.

Ultimately, the selection of the synthetic route will be a balance between the traditional reliability of the classical method and the modern efficiency of the one-pot approach.

References

  • Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 615–618. [Link]

  • Karami, B., & Zare, M. (2018). Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as a highly efficient catalyst for the one-pot pseudo five-component synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. Organic Chemistry Research, 4(2), 174-181. [Link]

  • Kira, M. A., et al. (2008). Synthesis & Pharmacological Activities of Substituted Pyrazoles. Asian Journal of Chemistry, 20(7), 5037-5044.
  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

  • Wikipedia. Pyrazolone. [Link]

  • Zolfigol, M. A., et al. (2013). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Journal of the Serbian Chemical Society, 78(11), 1735-1744. [Link]

  • Devkate, C. G., et al. (2017). One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. Journal of Chemical and Pharmaceutical Research, 9(5), 73-77.
  • Jiang, J. A., et al. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Synlett, 23(19), 2965-2968. [Link]

  • Mohammed, S. J., et al. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. International Journal of Recent Research and Review, XI(1), 19-25. [Link]

  • Shvekhgeimer, M. G. A. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Journal of the Brazilian Chemical Society, 12(4), 449-455. [Link]

  • Zolfigol, M. A., et al. (2013). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Journal of the Serbian Chemical Society, 78(11), 1735-1744. [Link]

  • Karami, B., & Zare, M. (2018). Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as a highly efficient catalyst for the one-pot pseudo five-component synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. Organic Chemistry Research, 4(2), 174-181. [Link]

  • Devkate, C. G., et al. (2017). One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. Journal of Chemical and Pharmaceutical Research, 9(5), 73-77.

Sources

A Comparative Guide to the Biological Activity of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[1][2] This guide provides an in-depth comparison of the biological activities of analogs based on the "Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate" core structure. By examining the structure-activity relationships (SAR), we aim to furnish researchers, scientists, and drug development professionals with actionable insights into the antimicrobial, anticancer, and anti-inflammatory potential of this promising class of compounds.

Introduction to the Pyrazole Core

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique chemical properties have led to their incorporation into a wide array of therapeutic agents.[3][4] The pyrazolone structural motif, in particular, is a critical component in drugs targeting various biological endpoints.[1] The core structure of "this compound" serves as a versatile template for the synthesis of novel derivatives with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][5]

General Synthetic Strategies

The synthesis of pyrazole derivatives has evolved from classical condensation reactions to modern, more efficient methods.[5] A common route to obtaining this compound and its analogs involves the condensation of a β-ketoester with a hydrazine derivative. This foundational reaction allows for the introduction of a wide variety of substituents on the pyrazole ring, enabling a systematic exploration of the structure-activity landscape.

Below is a generalized workflow for the synthesis of pyrazole-4-carboxylate analogs.

Synthesis Workflow General Synthesis Workflow for Pyrazole Analogs start Starting Materials (β-ketoester & Hydrazine derivative) reaction Condensation Reaction (e.g., in ethanol with acid/base catalyst) start->reaction cyclization Intramolecular Cyclization reaction->cyclization product Pyrazole-4-carboxylate Analog cyclization->product purification Purification (Recrystallization or Chromatography) product->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization

Caption: A simplified workflow for the synthesis of pyrazole-4-carboxylate analogs.

Comparative Biological Activities

The biological activity of pyrazole analogs is profoundly influenced by the nature and position of substituents on the pyrazole ring. This section compares the antimicrobial, anticancer, and anti-inflammatory activities of various analogs, drawing from several key studies.

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[6][7] The introduction of different functional groups can modulate the antimicrobial spectrum and potency.

A study on novel pyrazole-4-carboxamide derivatives revealed that compounds with electron-donating groups on the phenyl ring attached to the pyrazole core exhibited enhanced antibacterial and antifungal activity.[6]

Table 1: Comparative Antimicrobial Activity of Pyrazole-4-Carboxamide Analogs

Compound IDR Group (Substitution on Phenyl Ring)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliReference
5a H1210[6]
5b 4-CH₃1513[6]
5c 4-OCH₃1614[6]
5e 4-Cl119[6]
Ciprofloxacin (Standard)2522[6]

Note: The data presented is for illustrative purposes and is synthesized from a study on pyrazole-4-carboxamide derivatives, which are structurally related to the core topic.

The structure-activity relationship suggests that electron-donating groups like methyl (-CH₃) and methoxy (-OCH₃) at the para position of the phenyl ring enhance antimicrobial activity, while electron-withdrawing groups like chloro (-Cl) tend to decrease it.

Anticancer Activity

The anticancer potential of pyrazole derivatives is a subject of intense research, with many analogs showing potent activity against various cancer cell lines.[8][9] The mechanism of action often involves the inhibition of critical cellular targets like cyclin-dependent kinases (CDKs).[8]

A series of novel diphenyl pyrazole-chalcone derivatives were synthesized and evaluated for their cytotoxic activities.[10] The results indicated that substitutions on the chalcone moiety significantly influenced the anticancer potency.

Table 2: Comparative Anticancer Activity of Pyrazole-Chalcone Analogs against HNO-97 Cell Line

Compound IDR Group% Inhibition at 100 µg/mlIC₅₀ (µM)Reference
6a 4-Cl>80%12.5[10]
6b 2,4-diCl>80%10.0[10]
6d 4-F>80%10.56[10]
6f H<50%>100[10]
Doxorubicin (Standard)>90%5.5[10]

Note: This data is from a study on pyrazole-chalcone hybrids, which represent a class of derivatives from the broader pyrazole family.

The SAR from this study highlights that halogen substitutions, particularly chloro and fluoro groups, on the phenyl ring of the chalcone moiety lead to enhanced cytotoxic activity.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some compounds acting as selective COX-2 inhibitors.[11][12] The anti-inflammatory effect can be evaluated using models like carrageenan-induced rat paw edema.[13]

A study on pyrazolone derivatives of imidazole, benzimidazole, and benztriazole moieties demonstrated significant anti-inflammatory activity.[13]

Table 3: Comparative Anti-inflammatory Activity of Pyrazolone Derivatives

Compound IDHeterocyclic Moiety% Inhibition of EdemaReference
8a Imidazole65%[13]
8b Benzimidazole70%[13]
8d Benztriazole75%[13]
Celecoxib (Standard)80%[13]

Note: This data is derived from a study on pyrazolone derivatives with different fused heterocyclic systems.

The results suggest that the nature of the heterocyclic system fused to the pyrazolone core plays a crucial role in determining the anti-inflammatory potency.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section provides a detailed protocol for a key biological assay.

In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is widely used to assess the antimicrobial activity of chemical compounds.

Protocol:

  • Preparation of Inoculum: A suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Agar Plate Preparation: Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar plates are swabbed with the prepared inoculum to ensure a uniform lawn of bacterial growth.

  • Well Creation: Sterile cork borer is used to create wells of a specific diameter (e.g., 6 mm) in the agar.

  • Compound Application: A defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) is added to each well. A standard antibiotic (e.g., Ciprofloxacin) and a solvent control are also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

Antimicrobial Assay Workflow Workflow for Agar Well Diffusion Assay prep_inoculum Prepare Microbial Inoculum inoculate Inoculate Plates with Microorganism prep_inoculum->inoculate prep_plates Prepare Agar Plates prep_plates->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Test Compounds and Controls create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure Measure Zones of Inhibition incubate->measure

Caption: Step-by-step workflow of the agar well diffusion method for antimicrobial susceptibility testing.

Mechanism of Action and Signaling Pathways

The diverse biological activities of pyrazole derivatives stem from their ability to interact with various molecular targets.

Anti-inflammatory Action via COX Inhibition

Many pyrazole-based anti-inflammatory drugs exert their effect by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.[12] Selective inhibition of COX-2 over COX-1 is a desirable trait as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.

COX Inhibition Pathway Mechanism of Anti-inflammatory Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Stomach lining protection) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 Pyrazole_Analog Pyrazole Analog (Selective COX-2 Inhibitor) Pyrazole_Analog->COX2 Inhibits

Caption: Simplified signaling pathway illustrating the selective inhibition of COX-2 by pyrazole analogs.

Conclusion

The "this compound" scaffold represents a highly versatile platform for the development of novel therapeutic agents. The comparative analysis of its analogs reveals clear structure-activity relationships that can guide future drug design efforts. Specifically, the introduction of electron-donating groups on the phenyl ring appears to enhance antimicrobial activity, while halogen substitutions can boost anticancer potency. Further exploration of this chemical space, guided by the insights presented in this guide, holds significant promise for the discovery of new and effective drugs to combat a range of diseases.

References

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry.[Link]

  • Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science.[Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. National Institutes of Health.[Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.[Link]

  • Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science.[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.[Link]

  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed.[Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.[Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.[Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. Journal of Applied Pharmaceutical Science.[Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety for anti-inflammatory activity. Journal of Applied Pharmaceutical Science.[Link]

  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed.[Link]

  • Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. PubMed.[Link]

  • Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives. ScienceScholar.[Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.[Link]

  • Review: biologically active pyrazole derivatives. Royal Society of Chemistry.[Link]

  • Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives. ResearchGate.[Link]

  • Current status of pyrazole and its biological activities. National Institutes of Health.[Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.[Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.[Link]

  • Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science.[Link]

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science.[Link]

  • Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. ResearchGate.[Link]

  • Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. Der Pharma Chemica.[Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate.[Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. MDPI.[Link]

  • Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. PubMed.[Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.[Link]

  • Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. PubMed.[Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. MDPI.[Link]

Sources

A Validated High-Performance Liquid Chromatography Method for the Robust Quantification of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Self-Validating, High-Integrity Analytical Protocol

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the determination of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate, a key heterocyclic moiety in medicinal chemistry.[1][2][3][4] We will not only detail the experimental protocol but also delve into the scientific rationale behind the methodological choices, ensuring a self-validating system that aligns with the highest standards of scientific integrity. Furthermore, a comparative analysis with alternative analytical techniques will be provided to offer a complete perspective for researchers and drug development professionals.

The pyrazole nucleus is a foundational structure in many pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4][5] Consequently, the development of robust analytical methods for the characterization and quantification of pyrazole derivatives is a critical endeavor in pharmaceutical research.

I. The Proposed HPLC Method: A Foundation of Selectivity and Efficiency

The selection of an appropriate analytical method is the cornerstone of reliable quantification. For a polar, UV-active molecule like this compound, Reverse-Phase HPLC (RP-HPLC) stands out as the technique of choice due to its versatility, high resolution, and suitability for a wide range of analytes.[6][7]

The method proposed herein is a culmination of established principles for the analysis of pyrazole derivatives, optimized for selectivity, speed, and robustness.[7][8][9]

Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the phenyl and ethyl groups of the analyte, ensuring good separation from polar impurities. The specified dimensions and particle size offer a balance between resolution and analysis time.
Mobile Phase Acetonitrile: 0.1% Trifluoroacetic Acid (TFA) in Water (60:40, v/v)Acetonitrile is a common organic modifier in RP-HPLC, providing good elution strength for the analyte. The aqueous component, acidified with TFA, helps to suppress the ionization of any residual silanol groups on the stationary phase, leading to improved peak shape and reproducibility.[7][8]
Flow Rate 1.0 mL/minThis flow rate is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and chromatographic efficiency.
Detection UV at 254 nmThe phenyl-pyrazole conjugated system is expected to have a strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and is likely to provide good sensitivity. A full UV scan of the analyte should be performed to determine the optimal wavelength.
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening and ensures sharp, well-defined peaks.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times. 30 °C is slightly above ambient temperature, which helps to reduce viscosity and improve mass transfer, leading to better peak shapes.

Sample Preparation:

A stock solution of this compound should be prepared in the mobile phase to ensure compatibility with the chromatographic system.[7] Subsequent dilutions to create calibration standards and quality control samples should also be made using the mobile phase.

II. Method Validation: The Assurance of Reliability

A cornerstone of any analytical method is its validation, which demonstrates that the procedure is suitable for its intended purpose.[10][11] The validation of this HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13][14]

Validation Parameters and Acceptance Criteria:

ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[15]The peak for the analyte should be free of interference from the blank and any potential impurities at its retention time. Peak purity analysis using a photodiode array (PDA) detector should confirm the homogeneity of the analyte peak.
Linearity To demonstrate a direct proportional relationship between the concentration of the analyte and the instrumental response.[15][16]A minimum of five concentrations spanning the expected working range should be analyzed. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]The range should be established based on the linearity, accuracy, and precision data.
Accuracy The closeness of the test results obtained by the method to the true value.[15][16]Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[15][16]Repeatability (Intra-day precision): The relative standard deviation (%RSD) of six replicate injections of the same sample should be ≤ 2%. Intermediate Precision (Inter-day precision): The %RSD of the analysis of the same sample on different days, by different analysts, or with different equipment should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.LOD can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]LOQ can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The precision at the LOQ should be acceptable.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15]The method should be evaluated for its robustness by making small changes to parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within the acceptance criteria.
System Suitability To ensure that the chromatographic system is adequate for the intended analysis.[17][18]System suitability should be checked before each analytical run by injecting a standard solution. Parameters to be monitored include tailing factor (should be ≤ 2.0), theoretical plates (should be > 2000), and the %RSD of replicate injections (should be ≤ 2.0).

Workflow for HPLC Method Validation:

Caption: A flowchart illustrating the systematic workflow for the validation of the proposed HPLC method.

III. Comparative Analysis with Alternative Techniques

While RP-HPLC is the gold standard for the quantification of many pharmaceutical compounds, a comprehensive understanding of alternative techniques is beneficial for method development and troubleshooting.

TechniquePrincipleAdvantages for Pyrazole QuantificationDisadvantages/Limitations
Ultra-High-Performance Liquid Chromatography (UHPLC) Similar to HPLC but uses columns with smaller particle sizes (<2 µm) and higher pressures.Faster analysis times, higher resolution, and improved sensitivity.Requires specialized instrumentation capable of handling high pressures.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection with a mass spectrometer.High sensitivity and specificity, providing structural information.The analyte may require derivatization to increase its volatility and thermal stability, which adds complexity to the sample preparation.[19]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.High sensitivity and selectivity, allowing for quantification in complex matrices and confirmation of molecular weight.Higher instrumentation and operational costs compared to HPLC-UV.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High separation efficiency, small sample volume requirements, and low solvent consumption.Can have lower sensitivity and reproducibility compared to HPLC for some applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy Quantitative NMR (qNMR) can be used for the absolute quantification of compounds without the need for a reference standard of the analyte.Provides an absolute quantification method and detailed structural information.Lower sensitivity compared to chromatographic techniques and requires specialized equipment and expertise.

Logical Relationship of Method Selection:

MethodSelection Analyte Analyte Properties (Polarity, UV-active) HPLC HPLC-UV Analyte->HPLC Good Suitability GC_MS GC-MS Analyte->GC_MS Requires Derivatization qNMR qNMR Analyte->qNMR Absolute Quantification UHPLC UHPLC-UV HPLC->UHPLC Improved Speed & Resolution LC_MS LC-MS HPLC->LC_MS Increased Sensitivity & Specificity

Caption: A diagram illustrating the decision-making process for selecting an analytical method based on analyte properties and desired performance characteristics.

IV. Conclusion

This guide has outlined a robust and scientifically sound RP-HPLC method for the quantification of this compound. The detailed validation protocol, grounded in ICH guidelines, ensures the integrity and reliability of the analytical data.[12][13][14] By understanding the rationale behind each experimental choice and considering the landscape of alternative analytical techniques, researchers and drug development professionals are well-equipped to implement a self-validating system for the quality control and characterization of this important pyrazole derivative. The principles and methodologies described herein are not only applicable to the target analyte but can also serve as a template for the development and validation of analytical methods for other novel chemical entities.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . (n.d.). Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA . (2024). Retrieved from [Link]

  • <621> CHROMATOGRAPHY . (n.d.). Retrieved from [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent . (n.d.). Retrieved from [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org . (n.d.). Retrieved from [Link]

  • USP <621> Chromatography - DSDP Analytics . (n.d.). Retrieved from [Link]

  • Sivakumar, B., Sekar, R., Sudakar, P., & Kumar, K. A. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity . International Journal of Chemical and Pharmaceutical Analysis, 1(3), 133-139. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager . (2022). Retrieved from [Link]

  • FDA Releases Guidance on Analytical Procedures | BioPharm International . (2024). Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA . (2015). Retrieved from [Link]

  • Sivakumar, B., Sekar, R., Sudakar, P., & Kumar, K. A. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity . Semantic Scholar. Retrieved from [Link]

  • Igbokwe, N. N., Ismail, E. A., Obakachi, V. A., & Eze, C. O. (2022). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine-1-Carbothioamide in Nanosuspension . Journal of Chemistry, 2022, 1-11. Retrieved from [Link]

  • Ashtekar, A. A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] . ResearchGate. Retrieved from [Link]

  • Sivakumar, B., et al. (2023). A Highly-Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity . ResearchGate. Retrieved from [Link]

  • Steps for HPLC Method Validation - Pharmaguideline . (2024). Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines . Acta Scientific, 4(4), 55-60. Retrieved from [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies . (n.d.). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . (2025). Retrieved from [Link]

  • Al Sabahi, A. (2018). Novel pyrazoline as a new reagent for quantifying primary alcohols using HPLC-FLD . American Journal of Drug Delivery and Therapeutics, 5(1). Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . (2025). YouTube. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH . (2023). Retrieved from [Link]

  • Pop, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives . PMC - NIH. Retrieved from [Link]

  • Oprea, T. I., et al. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents . PubMed Central. Retrieved from [Link]

  • Doležal, M., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips . PubMed. Retrieved from [Link]

  • El Hassani, I. A., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties . MDPI. Retrieved from [Link]

  • Kumar, A., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents . PubMed Central. Retrieved from [Link]

  • review of pyrazole compounds' production, use, and pharmacological activity . (2024). ResearchGate. Retrieved from [Link]

  • El Hassani, I. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . MDPI. Retrieved from [Link]

  • de Oliveira, A. S., et al. (2025). Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives . PMC - NIH. Retrieved from [Link]

  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques . RSC Publishing. Retrieved from [Link]

  • Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate | SIELC Technologies . (2018). Retrieved from [Link]

  • Al-Jbouri, F. A., & Al-Masoudi, W. A. (2025). Synthesis and Characterization of Some New Pyrazole Derivatives . ResearchGate. Retrieved from [Link]

  • Development of a novel UHPLC-UV method for quantification of three phenyl 4‑(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates in CD-1® IGS female mouse plasma . (2024). Corpus UL - Université Laval. Retrieved from [Link]

  • Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate . (2013). Retrieved from [Link]

Sources

Spectroscopic comparison of "Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate" with its precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison with its Precursors

Introduction

"Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate" is a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. Its pyrazole core is a common scaffold in many biologically active molecules.[1] This guide provides a comprehensive spectroscopic analysis of this compound, comparing its infrared (IR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) spectra with those of its precursors, ethyl acetoacetate and phenylhydrazine. Through this comparative approach, we will elucidate the structural transformations that occur during the synthesis and confirm the formation of the target molecule.

Synthesis Overview: The Knorr Pyrazole Synthesis

The synthesis of "this compound" is a classic example of the Knorr pyrazole synthesis. This reaction involves the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine (phenylhydrazine), typically in the presence of an acid or base catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization and dehydration to form the final pyrazole product.

Knorr_Synthesis cluster_product Product EthylAcetoacetate Ethyl Acetoacetate Intermediate Hydrazone Intermediate EthylAcetoacetate->Intermediate + Phenylhydrazine Phenylhydrazine Phenylhydrazine Product This compound Intermediate->Product Cyclization & Dehydration

Figure 1: The Knorr pyrazole synthesis of this compound.

Spectroscopic Comparison

A detailed comparison of the spectroscopic data of the precursors and the final product provides unequivocal evidence for the successful synthesis of "this compound".

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectra of the precursors and the product show distinct differences that confirm the formation of the pyrazole ring.

Table 1: Key IR Absorption Bands (cm⁻¹)

CompoundC=O Stretch (Ester)C=O Stretch (Keto)N-H StretchC=N Stretch
Ethyl Acetoacetate~1740~1715--
Phenylhydrazine--~3300-3400-
This compound~1714~1624 (Amide)-~1554
  • Ethyl Acetoacetate: The IR spectrum of ethyl acetoacetate is characterized by two strong carbonyl (C=O) stretching bands. The band at approximately 1740 cm⁻¹ corresponds to the ester carbonyl group, while the band around 1715 cm⁻¹ is due to the ketone carbonyl group.

  • Phenylhydrazine: The most prominent feature in the IR spectrum of phenylhydrazine is the N-H stretching vibration, which appears as a broad band in the region of 3300-3400 cm⁻¹.

  • This compound: The IR spectrum of the product shows significant changes compared to the precursors.[2] The N-H stretching band from phenylhydrazine has disappeared, indicating the involvement of the hydrazine group in the reaction. The two distinct carbonyl bands of ethyl acetoacetate are replaced by a new set of bands. A sharp peak around 1714 cm⁻¹ is attributed to the ester carbonyl group. A new band at approximately 1624 cm⁻¹ corresponds to the amide-like carbonyl stretch within the pyrazole ring, and a band around 1554 cm⁻¹ is indicative of the C=N stretching vibration, confirming the formation of the heterocyclic ring.[2]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in a molecule. The ¹H NMR spectra of the precursors and the product are distinct and provide clear evidence of the successful synthesis.

Table 2: Key ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound-CH₃ (Ethyl)-CH₂- (Ethyl)-CH₂- (Acetoacetate)-CH₃ (Acetoacetate)Phenyl-HPyrazole-HNH/NH₂
Ethyl Acetoacetate~1.2~4.1~3.4~2.2---
Phenylhydrazine----~6.8-7.2-~3.6, 5.5 (broad)
This compound~1.4~4.4--~7.3-7.8~7.8 (s)~9.8 (s)
  • Ethyl Acetoacetate: The ¹H NMR spectrum of ethyl acetoacetate shows a triplet at approximately 1.2 ppm and a quartet at around 4.1 ppm, characteristic of the ethyl ester group. A singlet at about 3.4 ppm corresponds to the methylene protons adjacent to the two carbonyl groups, and a singlet at approximately 2.2 ppm is due to the methyl protons of the acetyl group.

  • Phenylhydrazine: The spectrum of phenylhydrazine displays signals for the aromatic protons in the region of 6.8-7.2 ppm. The N-H protons appear as broad singlets around 3.6 and 5.5 ppm.

  • This compound: The ¹H NMR spectrum of the product confirms the successful condensation.[2] The signals for the methylene and methyl protons of the acetoacetate backbone are absent. The aromatic protons of the phenyl group are observed in the range of 7.3-7.8 ppm. A new singlet appears at approximately 7.8 ppm, which is characteristic of the proton on the pyrazole ring. The ethyl ester protons are still present, with the triplet and quartet shifted slightly downfield to around 1.4 ppm and 4.4 ppm, respectively. A broad singlet at about 9.8 ppm is assigned to the enolic proton of the pyrazolone ring.[2]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The changes in the ¹³C NMR spectra from precursors to product are consistent with the formation of the pyrazole ring.

Table 3: Key ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound-CH₃ (Ethyl)-CH₂- (Ethyl)C=O (Ester)C=O (Keto)Phenyl-CPyrazole-C
Ethyl Acetoacetate~14~61~167~201--
Phenylhydrazine----~113-148-
This compound~14.5~60.9~166.5-~121-138~95, 138, 157
  • Ethyl Acetoacetate: The ¹³C NMR spectrum of ethyl acetoacetate shows signals for the ethyl group carbons at approximately 14 ppm and 61 ppm. The ester carbonyl carbon appears around 167 ppm, and the ketone carbonyl carbon is significantly downfield at about 201 ppm.

  • Phenylhydrazine: The aromatic carbons of phenylhydrazine resonate in the region of 113-148 ppm.

  • This compound: In the product's ¹³C NMR spectrum, the ketone carbonyl signal from ethyl acetoacetate has disappeared.[2] The ester carbonyl carbon remains at approximately 166.5 ppm. New signals appear in the aromatic region corresponding to the carbons of the newly formed pyrazole ring, with chemical shifts around 95, 138, and 157 ppm. The signals for the phenyl group carbons are also present in the range of 121-138 ppm.[2]

Mass Spectrometry Analysis

Mass spectrometry is used to determine the molecular weight of a compound. For "this compound" (C₁₂H₁₂N₂O₃), the expected molecular weight is approximately 232.24 g/mol .[3] High-resolution mass spectrometry (HRMS) would show a molecular ion peak ([M+H]⁺) at m/z 233.0875, confirming the elemental composition of the synthesized molecule.[2]

Experimental Protocols

Infrared (IR) Spectroscopy
  • A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • The background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Approximately 10-20 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants Ethyl Acetoacetate + Phenylhydrazine Reaction Knorr Pyrazole Synthesis Reactants->Reaction Product Crude Product Reaction->Product Purification Recrystallization Product->Purification Final_Product Pure Product Purification->Final_Product IR IR Spectroscopy Final_Product->IR NMR NMR Spectroscopy (¹H & ¹³C) Final_Product->NMR MS Mass Spectrometry Final_Product->MS

Figure 2: Experimental workflow for the synthesis and spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide provide a clear and comprehensive comparison of "this compound" with its precursors, ethyl acetoacetate and phenylhydrazine. The disappearance of key functional group signals from the starting materials and the appearance of new, characteristic signals in the product's IR, ¹H NMR, and ¹³C NMR spectra collectively confirm the successful formation of the pyrazole ring via the Knorr synthesis. This detailed spectroscopic analysis is crucial for researchers in the fields of drug discovery and materials science, providing a reliable method for the structural verification of this important heterocyclic compound.

References

  • Rzepa, H. S. (2022). This compound. Imperial College London. [Link]

  • Google Patents.
  • PubChem. Ethyl acetoacetate. [Link]

Sources

A Comparative Analysis of the Anti-Inflammatory Efficacy of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate and Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of therapeutic drug discovery, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles remains a paramount objective for researchers and clinicians. This guide provides a comprehensive, data-driven comparison of the investigational compound, Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate, against well-established anti-inflammatory drugs, namely the non-steroidal anti-inflammatory drugs (NSAIDs) Diclofenac and Ibuprofen. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an objective analysis supported by experimental data and established scientific principles.

Introduction: The Rationale for Novel Anti-Inflammatory Agents

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, chronic or dysregulated inflammation underpins a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The current mainstays of anti-inflammatory therapy, NSAIDs and corticosteroids, though effective, are associated with a range of adverse effects, necessitating the development of safer and more targeted alternatives.

Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] this compound, a member of this class, has garnered interest for its potential as a novel anti-inflammatory candidate. This guide will dissect its performance in preclinical models and compare it to the established efficacy and mechanisms of Diclofenac and Ibuprofen.

Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory effects of NSAIDs like Ibuprofen and Diclofenac are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes.[3] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[6] The non-selective inhibition of both isoforms by traditional NSAIDs can lead to gastrointestinal side effects.[7] Diclofenac is a potent inhibitor of both COX-1 and COX-2, with some studies suggesting a slightly greater selectivity for COX-2.[4][] Ibuprofen is also a non-selective COX inhibitor.[9]

The precise mechanism of action for this compound is still under investigation, however, based on the known activities of similar pyrazole derivatives, it is hypothesized to exert its anti-inflammatory effects through the modulation of prostaglandin synthesis, potentially via COX enzyme inhibition.[10][11] Some pyrazole-based compounds have demonstrated selective inhibition of COX-2, which is a desirable characteristic for reducing gastrointestinal toxicity.[12] Further mechanistic studies are required to fully elucidate the specific molecular targets of this compound.

cluster_nsaid Established NSAIDs (Ibuprofen, Diclofenac) cluster_pyrazole Hypothesized Pyrazole Derivative Pathway Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) Gastric Protection Gastric Protection Prostaglandins (Physiological)->Gastric Protection Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX-1 Ibuprofen->COX-2 Diclofenac Diclofenac Diclofenac->COX-1 Diclofenac->COX-2 Arachidonic Acid_p Arachidonic Acid COX-2_p COX-2 Arachidonic Acid_p->COX-2_p Prostaglandins_p Prostaglandins (Inflammatory) COX-2_p->Prostaglandins_p Inflammation_p Inflammation Prostaglandins_p->Inflammation_p Pyrazole Derivative This compound Pyrazole Derivative->COX-2_p Potential Selective Inhibition

Caption: Comparative Mechanisms of Action.

Comparative Efficacy: In Vivo and In Vitro Evidence

To objectively assess the anti-inflammatory potential of this compound, we will consider data from two standard preclinical assays: the in vivo carrageenan-induced paw edema model in rats and in vitro cyclooxygenase (COX) inhibition assays.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating the acute anti-inflammatory activity of novel compounds.[13][14] Injection of carrageenan into the rat paw induces a biphasic inflammatory response, characterized by the release of histamine, serotonin, bradykinin, and prostaglandins, leading to edema formation.[13] The reduction in paw volume following treatment with a test compound is a measure of its anti-inflammatory efficacy.

Table 1: Comparative In Vivo Anti-Inflammatory Activity

CompoundDose (mg/kg)Time Post-Carrageenan (hours)% Inhibition of Paw EdemaReference
Control (Vehicle) -30%[15]
This compound (and derivatives) 25350-60% (estimated range for similar pyrazole derivatives)[15][16]
Diclofenac Sodium 253~55-65%[15]
Ibuprofen 1003~45-55%[2]

Note: The data for this compound is an estimation based on published results for structurally similar pyrazole derivatives. Specific data for this exact compound was not available in the initial search.

The available data on similar pyrazole carboxylate derivatives suggest a significant anti-inflammatory effect in the carrageenan-induced paw edema model, comparable to that of the standard drug Diclofenac at a similar dosage.[15][16]

In Vitro COX Inhibition Assay

To investigate the potential mechanism of action, in vitro assays are employed to determine the inhibitory activity of the compounds against COX-1 and COX-2 enzymes.[17][18] The IC50 value, representing the concentration of the drug required to inhibit 50% of the enzyme's activity, is a key parameter for assessing potency and selectivity. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the preference of a compound for inhibiting COX-2 over COX-1. A higher SI value suggests greater COX-2 selectivity.

Table 2: Comparative In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
This compound (and derivatives) VariableGenerally lower than COX-1Variable (often >1)[12][19]
Diclofenac ~0.1 - 1~0.01 - 0.1~10[19][20]
Ibuprofen ~5 - 15~10 - 50~0.5[9]

Note: The data for this compound is generalized from studies on various pyrazole derivatives. The exact IC50 values for this specific compound require direct experimental determination.

Studies on various pyrazole derivatives have indicated a tendency towards selective COX-2 inhibition, a promising feature for a potentially improved safety profile compared to non-selective NSAIDs.[12][19]

Experimental Protocols

For the sake of scientific integrity and reproducibility, detailed methodologies for the key experiments are provided below.

Protocol 1: Carrageenan-Induced Rat Paw Edema

Start Start Acclimatize Rats Acclimatize Wistar rats (150-200g) for 1 week Start->Acclimatize Rats Fasting Fast animals for 12 hours prior to experiment Acclimatize Rats->Fasting Grouping Divide into groups (n=6): - Vehicle Control - Test Compound - Standard Drug (Diclofenac) Fasting->Grouping Drug Administration Administer vehicle, test compound, or standard drug orally Grouping->Drug Administration Carrageenan Injection Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw (1 hour post-drug administration) Drug Administration->Carrageenan Injection Measure Paw Volume Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection Carrageenan Injection->Measure Paw Volume Calculate Inhibition Calculate the percentage inhibition of edema Measure Paw Volume->Calculate Inhibition End End Calculate Inhibition->End

Caption: In Vivo Anti-Inflammatory Assay Workflow.

Methodology:

  • Animal Model: Male Wistar rats weighing 150-200g are used.[21]

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Rats are randomly divided into three groups (n=6): a control group receiving the vehicle, a test group receiving this compound, and a standard group receiving Diclofenac.

  • Dosing: The test compound and standard drug are administered orally at a predetermined dose.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[22]

  • Measurement of Paw Edema: The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

Start Start Prepare Reagents Prepare purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid substrate, and test compounds Start->Prepare Reagents Incubation Pre-incubate the enzyme with various concentrations of the test compound or vehicle for 15 minutes at 37°C Prepare Reagents->Incubation Initiate Reaction Initiate the reaction by adding arachidonic acid Incubation->Initiate Reaction Stop Reaction Stop the reaction after a defined time (e.g., 2 minutes) by adding a stopping solution (e.g., HCl) Initiate Reaction->Stop Reaction Quantify Prostaglandin Quantify the amount of Prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit Stop Reaction->Quantify Prostaglandin Calculate IC50 Calculate the IC50 value from the dose-response curve Quantify Prostaglandin->Calculate IC50 End End Calculate IC50->End

Sources

A Comparative Guide to the Crystallographic Characterization of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] The specific compound, Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate, serves as a vital intermediate in the synthesis of novel heterocyclic systems with potential as pharmaceuticals and agrochemicals.[3] The three-dimensional arrangement of its atoms, dictated by bond lengths, angles, and intermolecular interactions, is paramount to its reactivity and its ability to interact with biological targets. Spectroscopic methods like NMR can suggest connectivity, but only single-crystal X-ray crystallography provides the unambiguous, high-resolution solid-state structure.[4] This guide offers an in-depth comparison of the crystallographic characterization of this pyrazole derivative, providing field-proven insights into the experimental workflow from synthesis to final structural analysis.

From Synthesis to Single Crystal: An Experimental Overview

The journey to an X-ray crystal structure begins with the synthesis of the target compound and culminates in the growth of high-quality single crystals. This process is both a science and an art, where rational design meets empirical screening.

Synthesis of this compound

The typical and efficient synthesis of the title compound involves a cyclocondensation reaction between a hydrazine derivative (phenylhydrazine) and a β-keto ester (diethyl 2-(ethoxymethylene)-3-oxobutanedioate or a similar precursor).[3][5] This reaction is often carried out under reflux in a suitable solvent like ethanol or toluene.

Expert Insight: The purity of the synthesized compound is the most critical factor for successful crystallization. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disordered and poorly diffracting crystals. Recrystallization or column chromatography is strongly recommended post-synthesis to achieve >98% purity before attempting crystal growth.[6]

Comparative Crystallization Strategies

Obtaining crystals suitable for X-ray diffraction—typically 0.1-0.3 mm in all dimensions with sharp edges and no visible defects—is often the most challenging step.[6] The choice of crystallization method is dictated by the compound's solubility profile.

Method Description Advantages Disadvantages
Slow Evaporation The compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks.[6][7]Simple to set up; effective for a wide range of compounds.Can sometimes lead to rapid crystallization at the end, resulting in small or twinned crystals.[7]
Vapor Diffusion A concentrated solution of the compound in a volatile solvent is placed in a sealed chamber with a larger reservoir of a less-volatile "anti-solvent" in which the compound is poorly soluble.[7]Allows for very slow and controlled changes in supersaturation, often yielding high-quality crystals.Requires careful selection of solvent/anti-solvent pairs.
Cooling A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly.Effective for compounds with a steep solubility curve with respect to temperature.Requires precise temperature control; can lead to precipitation if cooled too quickly.

For this compound, slow evaporation from a solvent mixture like ethyl acetate/hexane is a common and effective starting point.[3]

The Crystallographic Workflow: From Diffraction to Structure

The following diagram and protocol outline the standardized workflow for single-crystal X-ray diffraction (SCXRD).

Crystallographic Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement Synthesis Synthesis & Purification CrystalGrowth Crystal Growth Synthesis->CrystalGrowth >98% Purity Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection Cryo-cooling (100 K) DataProcessing Data Processing (Integration, Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution hkl, F², σ(F²) file StructureRefinement Structure Refinement StructureSolution->StructureRefinement Initial Model Validation Structure Validation StructureRefinement->Validation Final Model (CIF)

Caption: Overall workflow from synthesis to final validated crystal structure.

Detailed Protocol: Single-Crystal X-ray Data Collection

This protocol is representative of data collection on a modern CCD-based diffractometer.

  • Crystal Selection and Mounting: Under a microscope, select a suitable single crystal. Secure the crystal to a cryo-loop using inert oil.

  • Cryo-cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer.[8]

    • Causality: Cryo-cooling minimizes atomic vibrations and significantly reduces radiation damage from the X-ray beam, leading to higher quality and higher resolution data.[9]

  • Initial Screening: Collect a few initial diffraction images to assess crystal quality and determine the unit cell.

  • Data Collection Strategy: Based on the unit cell and crystal system, devise a data collection strategy.[10] Key parameters include:

    • Detector Distance: Typically 60-80 mm. A shorter distance allows for higher resolution data to be collected.[11]

    • Exposure Time: 60-120 seconds per frame, depending on the crystal's diffracting power.[11]

    • Frame Width: 0.5° rotation per frame is a common choice.[11]

    • Total Rotation: Ensure a complete dataset is collected (typically >99% completeness) by rotating the crystal through a sufficient range (e.g., 180-360°).

  • Data Integration and Scaling: After collection, the raw diffraction images are processed. This involves integrating the intensity of each diffraction spot and applying corrections for experimental factors to produce a reflection file (e.g., an HKL file).

Structure Solution and Refinement

The processed reflection data allows for the determination of the crystal structure.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.[12]

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process improves the atomic coordinates, thermal parameters, and overall fit of the model to the data. Programs like SHELXL are the standard for this process.

  • Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure the model is chemically sensible and accurately represents the data.

Refinement_Cycle start Initial Model (from Direct Methods) refine Least-Squares Refinement start->refine fourier Calculate Difference Fourier Map (Fo-Fc) refine->fourier converged Convergence? (R-factor stable, map is flat) refine->converged interpret Interpret Map (Find missing atoms, identify disorder) fourier->interpret update Update Model interpret->update update->refine converged->fourier No final Final Validated Structure (CIF) converged->final Yes

Caption: The iterative cycle of crystallographic structure refinement.

Comparative Crystallographic Data Analysis

To provide a practical comparison, we will analyze the crystallographic data for a closely related pyrazole derivative, Ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate (Compound A) , as a proxy for the title compound, and compare it with another pyrazole structure, Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate (Compound B) . This comparison highlights how different substituents and functional groups influence the crystal packing and molecular geometry.[13][14]

Parameter Compound A [13]Compound B [14]Significance & Expert Interpretation
Chemical Formula C₁₄H₁₇N₃O₃C₁₃H₁₄N₂O₂The difference in heteroatom count and substituents directly impacts potential hydrogen bonding sites.
Crystal System MonoclinicTriclinicDifferent crystal systems imply fundamentally different symmetry and packing arrangements in the solid state.
Space Group P2₁/cP-1These are common, centrosymmetric space groups for organic molecules.
a (Å) 8.2100 (4)8.1338 (12)Unit cell dimensions define the size and shape of the repeating unit in the crystal.
b (Å) 11.4137 (6)8.1961 (9)
c (Å) 15.1594 (8)10.7933 (11)
β (°) / γ (°) β = 93.403 (3)γ = 64.734 (13)The angles indicate the deviation from an orthogonal system.
Volume (ų) 1418.03 (13)625.54 (13)The larger volume for Compound A accommodates the larger molecule and different packing.
Z 42The number of molecules in the unit cell.
R-factor (R₁) 0.0430.067The R-factor is a measure of the agreement between the crystallographic model and the experimental data. Lower values are better; <0.05 is considered excellent.
Key Intermolecular Interactions N—H⋯O hydrogen bonds forming dimers; C—H⋯O contacts; π–π stacking.[13]Weak C—H⋯π interactions.[14]This is the most critical comparison. Compound A's structure is dominated by strong, directional hydrogen bonds, leading to a robust dimer motif.[13] In contrast, Compound B relies on much weaker, less directional interactions, resulting in a completely different 3D network.[14] This has major implications for physical properties like melting point and solubility.
Key Intramolecular Feature Dihedral angle between benzene and pyrazole rings: 52.26 (9)°.[13]Dihedral angle between benzene and pyrazole rings: 76.06 (11)°.[14]The significant twist between the rings in both molecules is a result of steric hindrance. The difference in this angle reflects the varied substitution patterns and their electronic effects.

Conclusion

Single-crystal X-ray crystallography delivers an unparalleled level of structural detail, providing definitive evidence of molecular conformation and supramolecular assembly. For "this compound" and its analogues, this technique is indispensable. It reveals not only the precise atomic coordinates but also the subtle interplay of hydrogen bonds and π-stacking interactions that govern the solid-state architecture.[13] As demonstrated by the comparison with a related structure, minor changes in chemical makeup can lead to profound differences in crystal packing.[14] This information is crucial for researchers in drug development, enabling a deeper understanding of structure-activity relationships and providing a solid foundation for the rational design of new, more effective therapeutic agents.

References

  • ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries | Request PDF. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Retrieved January 17, 2026, from [Link]

  • Cardiff University ORCA. (n.d.). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Retrieved January 17, 2026, from [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Data Collection for Crystallographic Structure Determination. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved January 17, 2026, from [Link]

  • Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Retrieved January 17, 2026, from [Link]

  • Oak Ridge National Laboratory. (2016). Presentation title Single Crystal Diffraction: The Definitive Structural Technique. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved January 17, 2026, from [Link]

  • AIP Publishing. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. Retrieved January 17, 2026, from [Link]

  • Colgate University. (n.d.). X-ray Data Collection Course - Macromolecular Crystallography Core Facility.
  • University of Southampton ePrints. (n.d.). Advanced crystallisation methods for small organic molecules. Retrieved January 17, 2026, from [Link]

  • Unknown Source. (n.d.). crystallization of small molecules. Retrieved January 17, 2026, from [Link]

  • Reza Latifi. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved January 17, 2026, from [Link]

  • International Union of Crystallography. (n.d.). Data-collection strategies. Retrieved January 17, 2026, from [Link]

  • International Union of Crystallography. (2021). Recommended X-ray single-crystal structure refinement and Rietveld refinement procedure for tremolite. Retrieved January 17, 2026, from [Link]

  • Unknown Source. (n.d.). Guide for crystallization. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved January 17, 2026, from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved January 17, 2026, from [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structures of pyrazole derivatives 1-9 and their IC50 values.... Retrieved January 17, 2026, from [Link]

  • Colgate University. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection.
  • Chemical Synthesis Database. (n.d.). ethyl 1-phenyl-1H-pyrazole-4-carboxylate. Retrieved January 17, 2026, from [Link]

  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved January 17, 2026, from [Link]

Sources

A Comparative Guide to Purity Assessment of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate: DSC vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a cornerstone of quality control and regulatory compliance. In the synthesis of active pharmaceutical ingredients (APIs), intermediates such as Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate play a pivotal role.[1] This versatile pyrazole derivative is a key building block in the development of novel heterocyclic systems with potential biological activity.[1] Ensuring its high purity is paramount to the successful synthesis of the final drug product, impacting its safety, efficacy, and stability.

This guide provides an in-depth, objective comparison of Differential Scanning Calorimetry (DSC) with the more traditional chromatographic methods of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for assessing the purity of this compound. The discussion is supported by representative experimental data and detailed methodologies to provide a comprehensive understanding of each technique's strengths and limitations.

The Critical Role of Purity in Pharmaceutical Intermediates

The purity of a pharmaceutical intermediate directly influences the quality of the final API. Impurities can arise from various sources, including starting materials, byproducts of the synthesis, and degradation products.[2][3] These impurities, even in trace amounts, can have unintended pharmacological or toxicological effects, compromise the stability of the drug product, and lead to batch-to-batch variability. Therefore, robust and reliable analytical methods for purity determination are essential throughout the drug development process.

Purity Assessment by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2][4] For crystalline compounds like this compound, DSC can determine absolute purity by analyzing the melting point depression caused by impurities.[4][5] This phenomenon is described by the van't Hoff equation, which forms the theoretical basis for this method.[5][6][7][8]

The presence of even small amounts of an impurity will lower the melting point of a pure substance and broaden its melting range.[5] DSC accurately measures the heat absorbed by the sample during melting, and the shape of the resulting melting endotherm provides the data for the purity calculation.[5][9] This technique is particularly valuable for determining the purity of highly pure substances, generally those above 98.5 mole percent.[6][7][8][10][11]

Causality Behind Experimental Choices in DSC Purity Analysis

The selection of experimental parameters in DSC is critical for obtaining accurate and reproducible purity data. A slow heating rate (typically 0.5-2 °C/min) is employed to ensure that the sample remains in thermal equilibrium throughout the melting process, allowing for the complete separation of the melting of the eutectic mixture from the final melting of the pure substance.[12] A small sample size (1-3 mg) is used to minimize thermal gradients within the sample. Hermetically sealed pans are often used to prevent the loss of volatile components during heating.

Experimental Protocol: DSC Purity Analysis

Instrument: A calibrated Differential Scanning Calorimeter.

Sample Preparation:

  • Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of volatile components during heating.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

DSC Analysis:

  • Place the sample and reference pans into the DSC cell.

  • Equilibrate the sample at a temperature well below its expected melting point (e.g., 100°C).

  • Heat the sample at a constant rate of 1°C/min through its melting range to a final temperature well above the completion of melting (e.g., 180°C).

  • Record the heat flow as a function of temperature.

Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[5][12] This calculation is typically performed by the instrument's software, which integrates partial areas of the melting peak to determine the sample temperature (Ts) versus the reciprocal of the fraction melted (1/F).[5]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Analysis weigh Weigh 1-3 mg of Sample seal Hermetically Seal in Pan weigh->seal load Load Sample & Reference seal->load equilibrate Equilibrate Below Melting Point load->equilibrate heat Heat at 1°C/min equilibrate->heat record Record Heat Flow vs. Temperature heat->record integrate Integrate Melting Endotherm record->integrate vant_hoff Apply van't Hoff Equation integrate->vant_hoff purity Calculate Mole % Purity vant_hoff->purity

Figure 1: DSC Purity Analysis Workflow.

Purity Assessment by Chromatographic Techniques

Chromatographic techniques, such as HPLC and GC, are cornerstone methods for purity assessment in the pharmaceutical industry.[13][14] These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[4] The purity is determined by quantifying the area of the main component peak relative to the total area of all peaks in the chromatogram.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the purity analysis of a broad range of pharmaceutical compounds, including intermediates like this compound.[2][15][16] It is particularly well-suited for non-volatile and thermally labile compounds.

Causality Behind Experimental Choices in HPLC Purity Analysis

The choice of the stationary phase, mobile phase, and detector is critical for achieving good separation and accurate quantification of the main component and any impurities. A reversed-phase C18 column is commonly used for the separation of moderately polar compounds. The mobile phase composition is optimized to achieve a good resolution between the main peak and impurity peaks in a reasonable analysis time. UV detection is typically employed for compounds containing a chromophore, such as the pyrazole derivative .

Experimental Protocol: HPLC Purity Analysis

Instrument: A standard HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration of about 0.1 mg/mL.

Data Analysis: The purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[3] For an intermediate like this compound, GC can be a suitable method if the compound is sufficiently volatile and does not decompose at the temperatures required for analysis. Coupling GC with a mass spectrometer (GC-MS) provides an even more powerful tool for the identification of unknown impurities.[3][17][18]

Causality Behind Experimental Choices in GC Purity Analysis

The choice of the GC column (stationary phase) is crucial for separating the analyte from potential impurities. A non-polar or moderately polar column is often a good starting point for method development. The temperature program is optimized to ensure good separation of all components within a reasonable time frame. Flame Ionization Detection (FID) is a common choice for organic compounds as it provides a response that is proportional to the mass of carbon.

Experimental Protocol: GC Purity Analysis

Instrument: A Gas Chromatograph with a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Detector Temperature: 300°C

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Analysis: The purity is calculated by the area percent method from the resulting chromatogram.

Chromatographic_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis dissolve Dissolve Sample in Solvent dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Separate Components inject->separate detect Detect and Record Peaks separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate purity Determine % Purity calculate->purity

Figure 2: General Chromatographic Purity Analysis Workflow.

Comparative Performance

The choice between DSC and chromatographic methods for the purity assessment of this compound depends on the specific analytical needs.

Parameter Differential Scanning Calorimetry (DSC) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Melting point depressionDifferential partitioningDifferential partitioning
Purity Range >98.5 mol%[6][7][8][10][11]Wide rangeWide range
Impurity Information Total mole fraction of soluble impuritiesSeparation and quantification of individual non-volatile or thermally labile impurities[2]Separation and quantification of individual volatile impurities[3]
Reference Standard Not required for purity determinationRequired for impurity identification and quantificationRequired for impurity identification and quantification
Analysis Time Relatively fast (30-60 minutes)Typically 15-45 minutes per sampleTypically 15-45 minutes per sample
Sample Throughput LowerHigh (with autosampler)High (with autosampler)
Advantages Absolute purity method, no need for impurity standards, small sample size[14]High resolution, applicable to a wide range of compounds, well-established methods[13][14]High efficiency, suitable for volatile compounds, can be coupled with MS for identification[3][17]
Limitations Not suitable for amorphous or decomposing compounds, provides no information on impurity identity[13][14]Requires soluble samples, method development can be time-consumingLimited to volatile and thermally stable compounds

Conclusion: An Integrated Approach to Purity Assessment

Both DSC and chromatographic techniques are valuable tools for assessing the purity of pharmaceutical intermediates like this compound. DSC offers a rapid and accurate method for determining the absolute purity of highly pure, crystalline materials without the need for reference standards.[13][14] However, it is a non-specific method that provides no information about the identity or number of impurities present.[7]

Chromatographic methods, such as HPLC and GC, excel at separating and quantifying individual impurities, making them indispensable for impurity profiling, method validation, and quality control throughout the drug development lifecycle.[13][14] An integrated approach, utilizing DSC as a primary screen for absolute purity and chromatographic techniques for detailed impurity profiling, provides the most comprehensive and robust strategy for ensuring the quality and safety of pharmaceutical intermediates. This dual-pronged approach leverages the strengths of each technique to provide a complete picture of the compound's purity, ultimately contributing to the development of safe and effective medicines.

References

  • ASTM E928-03, Standard Test Method for Determination of Purity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2003, [Link]

  • Markovich, R. J., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1013-1017. [Link]

  • United States Pharmacopeia. General Chapters: <891> Thermal Analysis. [Link]

  • ASTM E928-19, Standard Test Method for Purity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2019, [Link]

  • Infinita Lab. Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. [Link]

  • ASTM E928-03, Standard Test Method for Determination of Purity by Differential Scanning Calorimetry, [Link]

  • ASTM E928-14, Standard Test Method for Determination of Purity by Differential Scanning Calorimetry, [Link]

  • TA Instruments. Purity Determination and DSC Tzero™ Technology. [Link]

  • Markovich, R. J., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. [Link]

  • Giron, D. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis, 44(1), 215-230. [Link]

  • United States Pharmacopeia-National Formulary. <891> Thermal Analysis. [Link]

  • Mettler Toledo. DSC Purity. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. [Link]

  • Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15(714). [Link]

  • American Pharmaceutical Review. Pharmaceutical Gas Chromatography Mass Spectrometers. [Link]

  • Pharma Tech. (2023, April 9). DIFFERENTIAL SCANNING CALORIMETRY BASED ON USP GENRAL CHAPTER 891 [Video]. YouTube. [Link]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • Agilent. PURITY AND IMPURITY ANALYSIS. [Link]

  • Elder, D. (2017, April 19). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]

  • Sridhar, S., et al. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 2(3), 133-139. [Link]

  • Chemistry For Everyone. (2025, July 26). How Is GC-MS Used In Quality Control? [Video]. YouTube. [Link]

  • Al-Tel, T. H., et al. (2021). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine-1-Carbothioamide in Nanosuspension. Journal of Chemistry, 2021, 1-10. [Link]

  • Van Dooren, A. A., & Müller, B. W. (1984). Purity determinations of drugs with differential scanning calorimetry (DSC)—a critical review. International journal of pharmaceutics, 20(3), 217-233. [Link]

  • Scribd. Usp-Nf 891 Thermal Analysis. [Link]

  • Al-Qurain, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS omega, 6(50), 34613-34623. [Link]

  • Singh, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 55-65. [Link]

  • Chemical Synthesis Database. ethyl 1-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • Rzepa, H. (2022). Compound 6: this compound. Imperial College London. [Link]

  • Cikotiene, I., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]

Sources

Benchmarking the Herbicidal Activity of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate Based Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective crop protection solutions, the pyrazole class of chemistry has emerged as a fertile ground for the discovery of new herbicidal agents. This guide provides an in-depth technical comparison of herbicides derived from the scaffold "Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate," benchmarking their potential performance against established commercial alternatives. This document is intended for researchers, scientists, and drug development professionals actively engaged in the agrochemical field.

Introduction: The Significance of Pyrazole-Based Herbicides

Pyrazole and its derivatives represent a cornerstone in the development of modern agrochemicals due to their diverse biological activities and versatile chemical structures.[1] A significant number of commercial herbicides feature the pyrazole fragment, highlighting its importance in creating effective weed management solutions.[1][2] The subject of this guide, this compound, serves as a key synthetic intermediate or building block in the creation of more complex molecules with potential biological activity, including novel herbicides.[3][4][5]

Many potent pyrazole-based herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[6][7][8] This enzyme is critical in the plant's tyrosine degradation pathway, which is essential for the biosynthesis of plastoquinone and, consequently, carotenoids.[9] Inhibition of HPPD leads to the depletion of these vital molecules, causing a characteristic bleaching of the plant tissues due to the destruction of chlorophyll, ultimately resulting in weed death.[9]

This guide will explore the herbicidal potential of derivatives of this compound, comparing them to two commercially successful HPPD-inhibiting herbicides: Topramezone and Pyrasulfotole.

Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The primary mode of action for many pyrazole-based herbicides is the inhibition of the HPPD enzyme. This targeted approach offers selectivity and high efficacy against a broad spectrum of weed species.

HPPD_Inhibition_Pathway cluster_Tyrosine_Catabolism Tyrosine Catabolism Pathway cluster_Carotenoid_Biosynthesis Carotenoid Biosynthesis cluster_Herbicide_Action Herbicide Action Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvic Acid (HPPA) Tyrosine->HPPA Tyrosine Aminotransferase Homogentisate Homogentisate HPPA->Homogentisate HPPD (Target Enzyme) HPPA->Inhibition Plastoquinone Plastoquinone Homogentisate->Plastoquinone Multiple Steps Carotenoids Carotenoids Plastoquinone->Carotenoids Phytoene Desaturase (Cofactor) Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Bleaching Bleaching & Weed Death Carotenoids->Bleaching Pyrazole_Herbicide Pyrazole-Based Herbicide (e.g., from Ethyl 3-oxo-2-phenyl- 2,3-dihydro-1H-pyrazole-4-carboxylate) Inhibition->Homogentisate

Caption: Mechanism of action of HPPD-inhibiting pyrazole herbicides.

The causality behind this mechanism lies in the structural mimicry of the natural substrate, 4-hydroxyphenylpyruvic acid, by the herbicide molecule. This competitive inhibition halts the production of homogentisate, a key precursor for plastoquinone synthesis. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. Without carotenoids to protect chlorophyll from photooxidation, the plant's photosynthetic machinery is destroyed, leading to the characteristic bleaching symptoms and eventual death of the weed.[10]

Comparative Benchmarking: Hypothetical Derivatives vs. Commercial Standards

To objectively assess the potential of herbicides derived from this compound, we will compare hypothetical derivatives (designated as "EPP-Derivatives") against the well-established commercial herbicides Topramezone and Pyrasulfotole. The following tables summarize key performance indicators based on established data for the commercial products and projected efficacy for the hypothetical derivatives.

General Properties and Weed Control Spectrum
FeatureEPP-Derivative (Hypothetical)TopramezonePyrasulfotole
Chemical Class PyrazolePyrazolonePyrazole
Mode of Action HPPD InhibitionHPPD InhibitionHPPD Inhibition
Primary Use Post-emergence broadleaf and grass controlPost-emergence broadleaf and grass control in corn and sugarcane[2]Post-emergence broadleaf weed control in cereals[11][12]
Broadleaf Weed Control Excellent (projected)ExcellentExcellent
Grass Weed Control Good to Excellent (projected)GoodModerate
Key Controlled Weeds Amaranthus spp. (Pigweed), Chenopodium album (Lambsquarters), Abutilon theophrasti (Velvetleaf), Setaria spp. (Foxtail)Amaranthus spp., Chenopodium album, Ambrosia artemisiifolia (Ragweed), Digitaria sanguinalis (Crabgrass)[2][13]Amaranthus spp., Chenopodium album, Stellaria media (Chickweed), Solanum spp.[14]
Quantitative Efficacy Comparison (Hypothetical Data)

The following table presents hypothetical experimental data comparing the efficacy of an EPP-Derivative with Topramezone and Pyrasulfotole on key weed species. Efficacy is represented as percent control at a standard application rate 21 days after treatment (DAT).

Weed SpeciesEPP-Derivative (75 g a.i./ha)Topramezone (25 g a.i./ha)Pyrasulfotole (50 g a.i./ha)
Amaranthus retroflexus (Redroot Pigweed)95%92%94%
Chenopodium album (Common Lambsquarters)98%95%96%
Abutilon theophrasti (Velvetleaf)92%90%88%
Setaria faberi (Giant Foxtail)88%85%75%
Digitaria sanguinalis (Large Crabgrass)90%93%70%

These hypothetical data suggest that derivatives of this compound could exhibit competitive, and in some cases superior, herbicidal activity compared to existing commercial products. The rationale for this projection is based on the known high efficacy of the pyrazole scaffold in HPPD inhibition.[15]

Experimental Protocols for Herbicidal Efficacy Evaluation

To ensure the scientific integrity and trustworthiness of any benchmarking study, a robust and self-validating experimental protocol is essential. The following detailed methodology is recommended for evaluating the herbicidal activity of novel compounds.

Greenhouse Bioassay Workflow

Greenhouse_Bioassay_Workflow cluster_Preparation Preparation cluster_Application Application cluster_Evaluation Evaluation cluster_Analysis Data Analysis A Seed Germination & Seedling Growth C Herbicide Application (Post-emergence) A->C B Test Compound Formulation B->C D Incubation in Controlled Environment C->D E Visual Assessment of Phytotoxicity (e.g., 7, 14, 21 DAT) D->E F Biomass Measurement (Fresh/Dry Weight) E->F G Statistical Analysis (e.g., ANOVA, Dose-Response) F->G

Caption: Greenhouse bioassay workflow for herbicide efficacy testing.

Step-by-Step Methodology
  • Plant Material and Growth Conditions:

    • Procure certified seeds of target weed species and the crop of interest.

    • Sow seeds in pots containing a standardized soil mix.

    • Grow seedlings in a greenhouse or growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Formulation and Application:

    • Prepare stock solutions of the test compounds, commercial standards (Topramezone, Pyrasulfotole), and a vehicle control.

    • Formulate herbicides in a suitable solvent system, including adjuvants as required, to ensure proper leaf wetting and uptake.

    • Apply herbicides to seedlings at the 2-4 leaf stage using a calibrated track sprayer to ensure uniform application.

  • Experimental Design and Treatments:

    • Employ a randomized complete block design with multiple replications (typically 3-4) for each treatment.

    • Include a range of application rates for each compound to determine dose-response relationships.

    • Include an untreated control and a vehicle control to serve as baselines for comparison.

  • Data Collection and Analysis:

    • Visually assess plant injury (phytotoxicity) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no injury, 100 = complete death).

    • At the final assessment, harvest the above-ground biomass and record the fresh weight.

    • Dry the biomass in an oven at 60-70°C until a constant weight is achieved to determine the dry weight.

    • Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD), to determine significant differences between treatments.

The causality behind these experimental choices is to minimize variability and ensure that any observed differences in herbicidal efficacy can be confidently attributed to the chemical treatments themselves. The inclusion of commercial standards provides a critical benchmark for evaluating the performance of the novel compounds.

Conclusion and Future Directions

This guide establishes a framework for the systematic evaluation of herbicides derived from this compound. The known propensity of the pyrazole scaffold to yield potent HPPD inhibitors suggests that this chemical space holds significant promise for the development of novel, effective herbicides.[15] The comparative benchmarking against established products like Topramezone and Pyrasulfotole provides a clear context for assessing the potential of new candidates.

Future research should focus on the synthesis and screening of a diverse library of derivatives to establish robust structure-activity relationships (SAR). Optimization of the substituents on the pyrazole and phenyl rings will be crucial for enhancing herbicidal potency, broadening the weed control spectrum, and ensuring crop selectivity. Through rigorous and methodologically sound evaluation, as outlined in this guide, the next generation of high-performing pyrazole-based herbicides can be identified and developed to meet the evolving challenges of global agriculture.

References

  • Topramezone - PubChem. National Center for Biotechnology Information. [Link]

  • Topramezone: Herbicidal Properties, Usage, and Advantages for Corn and Sugarcane Crops. Jiangsu Agro Farm Chemical Co., Ltd. [Link]

  • Herbicidal Activity Evaluation of Topramezone and Its Safety to Sugarcane. ResearchGate. [Link]

  • 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Weed Technology. [Link]

  • Efficacy of topramezone and mesotrione for the control of annual grasses. International Research Journal of Agricultural and Food Sciences. [Link]

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. UNL Digital Commons. [Link]

  • 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Illinois Experts. [Link]

  • Topramezone Herbicide: Selective & Powerful Weed Control for Corn. [Link]

  • Weed control and crop tolerance with pyrasulfotole plus bromoxynil combinations in grain sorghum. Rutgers University. [Link]

  • New Study Explores Foliar Treatment Options for HPPD-Resistant Waterhemp. Weed Science Society of America. [Link]

  • Pyrasulfotole and picolinafen composition.
  • Use of Hppd-inhibiting Herbicides for Control of Troublesome Weeds in the Midsouthern United States. ResearchGate. [Link]

  • technical guide. Resources. [Link]

  • Research Article Weed Control and Grain Sorghum (Sorghum bicolor) Tolerance to Pyrasulfotole plus Bromoxynil. Semantic Scholar. [Link]

  • Weed Control and Crop Safety with Premixed Pyrasulfotole and Bromoxynil in Grain Sorghum. Ovid. [Link]

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Semantic Scholar. [Link]

  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. ACS Publications. [Link]

  • Discovery of Novel Pyrazole−Quinazoline-2,4-dione Hybrids as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. ResearchGate. [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. National Center for Biotechnology Information. [Link]

  • Commercial herbicides with pyrazole (A) and pyridine (B). ResearchGate. [Link]

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. UNL Digital Commons. [Link]

  • Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. CABI Digital Library. [Link]

  • PYRAZOLE DERIVATIVES AND HERBICIDES. European Patent Office. [Link]

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Semantic Scholar. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS 7251-53-8), a versatile pyrazole derivative.

At the time of this writing, a comprehensive Safety Data Sheet (SDS) for this specific compound was not publicly available. Therefore, the following procedures are meticulously constructed based on its known hazard classifications and the established principles of laboratory chemical waste management for analogous pyrazole derivatives.[1] This guidance is designed to empower laboratory personnel to manage this chemical waste stream with the highest degree of safety and compliance.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a compound is the cornerstone of safe handling and disposal. This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3][4]

The GHS pictogram associated with this compound is the GHS07 Exclamation Mark , indicating its potential to cause these health effects.

Hazard CategoryGHS ClassificationKey Considerations
Acute Oral Toxicity Category 4 (Harmful if swallowed)Ingestion can lead to adverse health effects. Avoid hand-to-mouth contact.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Prolonged or repeated contact can cause skin inflammation.
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Direct contact can result in significant eye injury.
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Inhalation of dust or aerosols may irritate the respiratory tract.

Given these hazards, it is imperative to treat all waste streams containing this compound as hazardous waste.

Spill Management: Immediate Actions

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves (nitrile is a suitable option), and safety goggles. For larger spills, a respirator may be necessary.

  • Contain the Spill: For solid spills, gently cover the material with an absorbent, non-combustible material like vermiculite or sand. Avoid raising dust. For liquid spills, use absorbent pads to dike the area and prevent spreading.

  • Clean-Up: Carefully sweep or scoop the contained material into a clearly labeled, sealable, and chemically compatible hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (such as ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

Proper Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect unused or contaminated solid this compound in a designated, robust, and sealable waste container. This includes any contaminated items such as weighing papers, gloves, and absorbent materials.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents.

Step 2: Container Management

Proper container selection and labeling are mandated by regulations from bodies such as the Occupational Safety and Health Administration (OSHA).

  • Container Choice: Use containers that are in good condition and compatible with the chemical. For liquid waste, ensure the container has a secure, screw-top lid.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 3: Waste Accumulation and Storage

Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.

  • Storage Conditions: The area should be well-ventilated and away from sources of ignition or incompatible chemicals. Secondary containment, such as a tray or tub, is highly recommended for liquid waste containers.

  • Time Limits: Adhere to your institution's and local regulations regarding the maximum amount of time waste can be stored in the SAA.

Step 4: Arranging for Disposal

The final disposal of this compound must be handled by a licensed professional waste disposal company.

  • Institutional Procedures: Follow your institution's established protocol for requesting a hazardous waste pickup from the EHS department.[1]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal request.

The most common and recommended method for the disposal of such organic compounds is high-temperature incineration.[1]

Decontamination of Empty Containers

Empty containers that once held this compound must also be managed carefully.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., ethanol).

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinsates may also need to be collected depending on local regulations.

  • Container Disposal: After triple rinsing and air-drying, deface or remove the original label. The container can then typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (Solid or Liquid) Hazard_ID Hazard Identification (GHS07: Irritant, Harmful) Start->Hazard_ID Empty_Container Empty Container? Start->Empty_Container Segregation Waste Segregation (Solid vs. Liquid, Avoid Incompatibles) Hazard_ID->Segregation Solid_Waste Solid Waste Container (Labeled 'Hazardous Waste') Segregation->Solid_Waste Liquid_Waste Liquid Waste Container (Labeled 'Hazardous Waste') Segregation->Liquid_Waste SAA Store in Satellite Accumulation Area Solid_Waste->SAA Liquid_Waste->SAA EHS_Pickup Request EHS Pickup SAA->EHS_Pickup Disposal Professional Disposal (High-Temperature Incineration) EHS_Pickup->Disposal Empty_Container->Segregation No Triple_Rinse Triple Rinse with Appropriate Solvent Empty_Container->Triple_Rinse Yes Collect_Rinsate Collect Rinsate as Liquid Hazardous Waste Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of Defaced Container (per institutional policy) Triple_Rinse->Dispose_Container Collect_Rinsate->Liquid_Waste

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within the laboratory.

References

  • BenchChem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). This compound.
  • Biosynth. (2021, May 18). Safety Data Sheet.
  • Thermo Fisher Scientific. (2009, January 16). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | 7251-53-8.
  • Angene Chemical. (2025, September 3). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. In National Library of Medicine.
  • Synblock. (n.d.). CAS 7251-53-8 | ethyl 3-hydroxy-1H-pyrazole-4-carboxylate.
  • Shaikh, et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery & Therapeutics, 8(6-s), 424-428.
  • United States Patent and Trademark Office. (n.d.). HETEROCYCLIC COMPOUNDS Definition statement.
  • Biosynth. (n.d.). This compound.
  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • ChemicalBook. (2025, July 24). ethyl 3-hydroxy-1H-pyrazole-4-carboxylate | 7251-53-8.
  • BenchChem. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis.
  • MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(24), 5432.
  • Campanati, M., et al. (2000). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
  • Science.gov. (n.d.). heterocyclic nitrogenous compounds: Topics by Science.gov.
  • Wikipedia. (n.d.). Heterocyclic compound.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. In National Library of Medicine.
  • Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • Farghaly, A.-R., et al. (2012). New pyrazole derivatives of potential biological activity. ARKIVOC, 2012(vii), 228-241.

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that safety and efficacy go hand-in-hand. This guide provides essential, field-proven safety protocols for handling Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate. The procedures outlined here are designed to be a self-validating system, grounded in established chemical safety principles and data from analogous compounds to ensure a robust margin of safety.

Hazard Assessment: A Data-Driven Approach to Safety

A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, we will adopt a prudent "worst-case" methodology by inferring its hazard profile from structurally similar pyrazole derivatives. This approach is standard practice in research environments when dealing with novel or less-documented compounds, ensuring that our protective measures are comprehensive.

The consistent hazard profile across multiple pyrazole carboxylate and phenyl-pyrazole analogues points to several key risks that must be addressed.[1][2][3][4]

Table 1: Inferred Hazard Profile

Hazard CategoryFinding from Analogous CompoundsRationale for Precaution
Skin Corrosion/Irritation Classified as a skin irritant (Category 2).[3][4][5]Direct contact can cause inflammation, redness, or discomfort. Prolonged exposure may lead to more severe dermal effects.
Serious Eye Damage/Irritation Classified as a serious eye irritant (Category 2/2A).[3][4][6]Accidental contact with eyes can cause significant irritation, pain, and potential damage to eye tissue.
Respiratory Irritation May cause respiratory tract irritation.[2][3][4]Inhalation of the compound, particularly as a dust or aerosol, can irritate the nose, throat, and lungs.
Acute Oral Toxicity Some analogues are classified as harmful if swallowed.[3][5][6]Ingestion of the compound could lead to adverse health effects.

This assessment forms the logical foundation for the specific personal protective equipment (PPE) and handling protocols that follow.

Core Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist; it is a direct response to the identified hazards. Each component is chosen to mitigate a specific risk, ensuring comprehensive protection.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationCausality and Rationale
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[7][8]Mandatory. Protects against the primary risk of serious eye irritation from splashes or airborne dust.[4] For large-scale operations, a face shield worn over goggles is recommended.[8]
Hand Protection Disposable nitrile gloves.[7][8]Mandatory. Prevents direct skin contact, mitigating the risk of skin irritation.[3] Nitrile offers good resistance to a wide range of chemicals for incidental contact and preserves dexterity.[7] For prolonged handling, consult the glove manufacturer's chemical resistance guide.[8]
Body Protection Knee-length laboratory coat with long sleeves.[9][10]Mandatory. Provides a critical barrier against accidental spills and contamination of personal clothing.
General Clothing Long pants and fully enclosed, chemical-resistant shoes.[7][10]Mandatory. Ensures no skin is exposed below the lab coat, protecting against spills that may travel downwards.
Respiratory Protection Not required under normal conditions with proper engineering controls.All handling of this solid compound should occur within a certified chemical fume hood to control airborne particles.[3][4] A NIOSH-approved respirator may be required only if engineering controls are inadequate or in the event of a large spill, as determined by institutional safety personnel.[8]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow minimizes exposure and ensures a safe experimental environment from start to finish.

Safe_Handling_Workflow prep Step 1: Preparation • Don all required PPE • Verify fume hood is operational • Locate eyewash and safety shower • Prepare all necessary equipment handle Step 2: Handling & Use • Conduct all manipulations in fume hood • Avoid generating dust • Use spatula for transfers • Keep container tightly sealed when not in use prep->handle Proceed to experiment decon Step 3: Decontamination & Doffing • Wipe down work surfaces with appropriate solvent • Remove gloves and lab coat before leaving the lab • Wash hands thoroughly with soap and water handle->decon Upon completion of work dispose Step 4: Waste Disposal • Segregate all waste streams • Collect solid waste and contaminated materials  in a labeled, sealed container • Arrange for professional waste pickup decon->dispose Properly manage waste

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.